7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-2-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKRQQNUFWOJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719209 | |
| Record name | 7-Bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719209 | |
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Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152475-42-7 | |
| Record name | 7-Bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152475-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2-chlorothieno[3,2-d]pyrimidine | |
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Foundational & Exploratory
7-Bromo-2-chlorothieno[3,2-d]pyrimidine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this structure is integral to the design of molecules that interact with a wide array of biological targets. Derivatives have shown significant therapeutic potential, including potent activity as kinase inhibitors for oncology[1][2], pan-inhibitors of sirtuins (SIRT1/2/3)[3], and agents for treating solid cancers[4]. The strategic functionalization of this core, such as the introduction of halogen atoms at specific positions, provides critical handles for further chemical modification and for modulating pharmacokinetic and pharmacodynamic properties.
This guide provides a detailed, field-proven methodology for the synthesis of this compound, a key intermediate for building more complex, biologically active molecules[5]. We will elucidate the causal chemistry behind each synthetic step and provide a comprehensive protocol for the structural characterization of the final compound.
Part 1: Multi-Step Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and subsequent chemical modifications. The presented route is designed for efficiency and control, leveraging well-established reactions in heterocyclic chemistry.
Synthetic Workflow Overview
The overall strategy involves three primary stages:
-
Stage 1: Construction of the brominated 2-aminothiophene precursor.
-
Stage 2: Formation of the fused pyrimidine-2,4-dione ring system.
-
Stage 3: Dichlorination followed by a selective reduction to yield the target compound.
Detailed Experimental Protocols
Stage 1: Synthesis of Methyl 2-amino-5-bromothiophene-3-carboxylate
The foundation of the thieno[3,2-d]pyrimidine system is the thiophene ring itself. The Gewald reaction is a reliable one-pot method for synthesizing 2-aminothiophenes from a ketone or aldehyde, a cyanoacetate, and elemental sulfur, catalyzed by a base like morpholine[6]. For this synthesis, a brominated aldehyde precursor is required to install the bromine at the desired position.
-
Protocol:
-
To a stirred mixture of bromoacetaldehyde diethyl acetal (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in 2-propanol, add triethylamine (2.5 equivalents).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield Methyl 2-amino-5-bromothiophene-3-carboxylate as a solid.
-
Stage 2: Synthesis of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
With the brominated aminothiophene in hand, the next step is to construct the fused pyrimidine ring. This is efficiently achieved through a cyclocondensation reaction with urea, which provides the necessary N-C-N backbone to form the dione (a uracil analog).
-
Protocol:
-
A mixture of Methyl 2-amino-5-bromothiophene-3-carboxylate (1 equivalent) and urea (3 equivalents) is heated to 180-190 °C in an oil bath for 2-3 hours.
-
The reaction mixture will melt and then solidify. After cooling to room temperature, the solid mass is triturated with hot water.
-
The solid is collected by filtration, washed successively with water and ethanol, and then dried under vacuum.
-
This procedure typically yields 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with sufficient purity for the next step.
-
Stage 3: Synthesis of 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine and Selective Monodechlorination
The hydroxyl groups of the pyrimidine-dione are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often facilitated by a high-boiling amine base such as N,N-diisopropylethylamine (DIPEA) and results in the formation of the 2,4-dichloro intermediate[7][8]. The key to the final product is the subsequent selective removal of the chlorine atom at the C4 position, which is more reactive and susceptible to reduction than the C2-chlorine.
-
Protocol - Part A: Dichlorination[7]
-
To a suspension of 7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10-15 equivalents), add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice. The resulting mixture is stirred vigorously until a precipitate forms.
-
The solid is collected by filtration, washed with water until the filtrate is neutral, and dried. This affords crude 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine[9].
-
-
Protocol - Part B: Selective Monodechlorination
-
Dissolve the crude 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, 10% Palladium on Carbon (Pd/C, ~5 mol%), and a base such as triethylamine (1.5 equivalents) to act as a hydrochloric acid scavenger.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the desired product.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield pure this compound.
-
Part 2: Characterization and Structural Validation
Confirming the identity and purity of the final product is a critical step that relies on a combination of spectroscopic and analytical methods. The data obtained should be consistent with the expected structure of this compound (Molecular Formula: C₆H₂BrClN₂S; Molecular Weight: 249.52 g/mol )[10][11].
Characterization Workflow
Expected Analytical Data
The following table summarizes the expected results from the primary characterization techniques.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | A singlet at ~7.5-8.0 ppm corresponding to the C6-H proton. A singlet at ~8.5-9.0 ppm for the C4-H proton. |
| Integration | Relative integration of 1:1 for the two aromatic protons. | |
| ¹³C NMR | Chemical Shift (δ) | Signals expected in the aromatic region (~110-160 ppm). Specific shifts for carbon atoms attached to heteroatoms (Cl, Br, S, N) will be distinct. |
| Mass Spec. (MS) | Molecular Ion Peak | A characteristic cluster of peaks for [M]+ due to isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The primary peaks will be at m/z ≈ 248, 250, 252. |
| Isotopic Pattern | The relative intensities of the isotopic peaks will confirm the presence of one Br and one Cl atom. | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for C=N stretching (~1550-1650 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and C-Cl/C-Br vibrations in the fingerprint region (<800 cm⁻¹). |
Conclusion
This guide outlines a robust and logical pathway for the synthesis of this compound, a valuable building block in pharmaceutical research[5][10]. The causality-driven approach, from the initial Gewald reaction to the selective catalytic reduction, provides a clear framework for researchers. The successful execution of this synthesis, validated by the comprehensive characterization methods described, will yield a high-purity compound ready for application in advanced drug discovery programs. Proper handling and storage, such as keeping the compound in a cool, dark, and inert atmosphere, are essential to maintain its stability[12].
References
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Al-Ostoot, F.H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. Available from: [Link]
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Disch, J.S., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available from: [Link]
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Fan, M., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed. Available from: [Link]
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Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. Available from: [Link]
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ResearchGate. Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. Available from: [Link]
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Saberi, M.R., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Iranian Journal of Pharmaceutical Research. Available from: [Link]
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Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2,5-dibromothiophene-3-carboxylate: Synthesis, Applications, and Chemical Properties. Available from: [Link]
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Histo-Chem Inc. 7-bromo-2-chloro-6-methylthieno[3, 2-d]pyrimidine, min 97%, 100 mg. Available from: [Link]
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PubChem. 2,4-Dichlorothieno[3,2-d]pyrimidine. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
This guide provides a comprehensive technical overview of the physicochemical properties of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. As a key building block in medicinal chemistry, understanding its fundamental properties is crucial for its effective application in the synthesis of novel therapeutic agents.
This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental methodologies and the interpretation of physicochemical data. It is structured to provide a logical flow of information, from the foundational molecular characteristics to its reactivity and safe handling.
Molecular Structure and Core Properties
This compound (CAS Number: 1152475-42-7) is a bicyclic heteroaromatic compound. Its structure, featuring a thiophene ring fused to a pyrimidine ring with bromo and chloro substituents, imparts a unique electronic and steric profile that is attractive for molecular design.[1][2]
The thienopyrimidine scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. The strategic placement of the bromine and chlorine atoms provides two distinct points for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries.
Below is a summary of its key molecular identifiers and computed properties. It is important to note that while experimental data for this specific isomer is limited in publicly available literature, these calculated values provide a valuable starting point for experimental design.
| Property | Value | Source |
| CAS Number | 1152475-42-7 | [3] |
| Molecular Formula | C₆H₂BrClN₂S | [1][2] |
| Molecular Weight | 249.52 g/mol | [1] |
| Exact Mass | 247.88100 u | [2] |
| Predicted XlogP | 3.0 - 3.10720 | [2][4] |
| Predicted PSA | 54.02 Ų | [2] |
XlogP is a computed measure of lipophilicity, a critical parameter in drug design influencing absorption and distribution. PSA (Polar Surface Area) is another key descriptor related to drug transport and permeability.
Physical and Spectroscopic Characterization
Spectroscopic Data (Predicted and Analog-Based)
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of any chemical compound. While a dedicated spectrum for the 2-chloro isomer is not publicly available, we can anticipate its key spectral features.
-
¹H NMR: The proton NMR spectrum of the related 7-Bromo-4-chlorothieno[3,2-d]pyrimidine shows distinct signals for the protons on the heterocyclic core.[5] For the 2-chloro isomer, one would expect to see two singlets in the aromatic region, corresponding to the protons at the C4 and C6 positions of the thienopyrimidine ring system. The precise chemical shifts would be influenced by the electronic effects of the halogen substituents.
-
¹³C NMR: The carbon NMR would provide information on all six carbon atoms in the bicyclic system. The carbons attached to the electronegative chlorine, bromine, and nitrogen atoms would exhibit characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The predicted monoisotopic mass is 247.88106 Da.[4] Predicted collision cross-section (CCS) values for various adducts can also be calculated to aid in identification.[4]
Synthesis and Reactivity
The thieno[3,2-d]pyrimidine core is a valuable scaffold in the synthesis of a variety of biologically active molecules.[6] The presence of two halogen atoms at positions 2 and 7 offers orthogonal handles for sequential chemical modifications, typically through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Plausible Synthetic Route
A general and plausible synthetic pathway to this compound can be envisioned starting from a suitably substituted thiophene precursor. The pyrimidine ring is often constructed through cyclization reactions.
Caption: Plausible synthetic workflow for this compound.
This multi-step synthesis allows for the introduction of the key halogen functionalities, preparing the scaffold for further diversification.
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of its halogen substituents. The chlorine atom at the 2-position of the pyrimidine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr).[7] This is due to the electron-withdrawing nature of the pyrimidine ring, which activates the C2 position towards attack by nucleophiles. 2-Chloropyrimidines are known to be significantly more reactive in SNAr reactions than their chlorobenzene counterparts.[8]
Common nucleophiles that can displace the 2-chloro group include amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in medicinal chemistry, allowing for the introduction of a wide variety of functional groups to modulate the biological activity of the resulting molecules. The bromine atom at the 7-position is less reactive towards nucleophilic substitution but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This orthogonality in reactivity allows for selective functionalization at either position.
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Mass spectrometry analysis of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Introduction: The Analytical Imperative for a Privileged Scaffold
The thieno[3,2-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, forming the structural basis for a multitude of compounds targeting various kinases and other enzymes.[1][2] As a key synthetic intermediate, this compound represents a critical building block for the development of novel therapeutics.[3] Its purity, identity, and structural integrity must be unequivocally confirmed before its inclusion in complex synthetic pathways.
Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. This guide provides a comprehensive framework for the mass spectrometric analysis of this di-halogenated heterocyclic compound, moving beyond procedural steps to elucidate the causal reasoning behind methodological choices. We will explore ionization strategies, isotopic pattern deconvolution, and predictable fragmentation pathways, equipping the research scientist with the expertise to confidently characterize this molecule and its derivatives.
Part 1: Foundational Physicochemical Properties for MS Analysis
A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's properties. For this compound, the key parameters are summarized below.
| Property | Value | Significance in Mass Spectrometry |
| Molecular Formula | C₆H₂BrClN₂S | Determines the exact mass and isotopic pattern.[3][4] |
| Monoisotopic Mass | 247.8810 Da | The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ³²S). This is the primary value sought in High-Resolution Mass Spectrometry (HRMS).[4][5] |
| Average Mass | 249.52 g/mol | The weighted average of all isotopic masses. Less relevant for modern MS but useful for bulk chemical calculations.[3] |
| Key Isotopes | ³⁵Cl (75.8%), ³⁷Cl (24.2%)⁷⁹Br (50.7%), ⁸¹Br (49.3%) | The presence of Chlorine and Bromine creates a highly characteristic isotopic pattern that serves as an unmistakable signature for the molecule and its fragments. |
Part 2: Strategic Approach to Ionization and Instrumentation
The choice of ionization technique is the most critical parameter in the MS analysis of a novel compound. The goal is to efficiently generate gas-phase ions without inducing unintended degradation. For this compound, two primary techniques are considered: Electrospray Ionization (ESI) and Electron Ionization (EI).
Ionization Technique Selection: Soft vs. Hard Ionization
-
Electrospray Ionization (ESI): This is the recommended "soft" ionization technique. ESI is ideal for generating protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[6][7] This approach is crucial for definitively establishing the molecular weight and for selecting the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments. The thienopyrimidine scaffold contains basic nitrogen atoms that are readily protonated in the presence of an acidic mobile phase.
-
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons, causing extensive and often complex fragmentation. While this fragmentation pattern can serve as a reproducible fingerprint for library matching, it frequently results in a weak or entirely absent molecular ion peak (M⁺˙).[8] For novel compounds like this, where confirming the molecular weight is paramount, EI is less ideal as a primary method but can be a useful secondary technique, especially when coupled with Gas Chromatography (GC-MS).
Recommended Instrumentation
For definitive structural confirmation, high-resolution mass spectrometry (HRMS) is essential. Instruments such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass analyzer are recommended. These platforms provide sub-5 ppm mass accuracy, allowing for the confident determination of the elemental composition from the exact mass of the molecular ion.[9]
Part 3: Experimental Protocols and Workflow
The following sections provide detailed, step-by-step protocols for the robust analysis of this compound.
General Analytical Workflow
The logical flow of the analysis is depicted below. This workflow ensures that foundational data (MS1) is acquired before proceeding to more detailed structural elucidation (MS2/MS/MS).
Protocol 1: ESI-HRMS Analysis via Direct Infusion
This protocol is designed to confirm the molecular weight and elemental composition.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water.
-
Add 10 µL of formic acid to the solution (final concentration 0.1%) to promote protonation.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Instrumentation Setup (Q-TOF or Orbitrap):
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ionization mode to positive ESI (+).
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 120 – 150 °C
-
Desolvation Gas (N₂) Flow: 600 – 800 L/hr
-
Desolvation Temperature: 350 – 450 °C
-
-
Data Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire data in MS1 full scan mode over a mass range of m/z 100-500.
-
Ensure the resolution is set to >10,000 (for TOF) or >70,000 (for Orbitrap).
-
Part 4: Data Interpretation: Deconvoluting the Spectrum
The Isotopic Signature: A Definitive Fingerprint
Due to the natural abundance of ³⁷Cl and ⁸¹Br isotopes, the molecular ion will not appear as a single peak but as a characteristic cluster of peaks. The presence of one bromine and one chlorine atom leads to a distinctive "A+2" and "A+4" pattern. The theoretical distribution for the [M+H]⁺ ion is essential for confirming the compound's identity.
| Ion | m/z (Theoretical) | Relative Abundance (%) | Contributing Isotopes |
| [M+H]⁺ | 248.8883 | 100 | ³⁵Cl, ⁷⁹Br |
| [M+2+H]⁺ | 250.8863 | 78.6 | ³⁷Cl, ⁷⁹Br OR ³⁵Cl, ⁸¹Br |
| [M+4+H]⁺ | 252.8842 | 24.3 | ³⁷Cl, ⁸¹Br |
Note: The observed m/z values in the experiment should match these theoretical values within the mass accuracy tolerance of the instrument (e.g., ± 0.0012 Da at 5 ppm).
Fragmentation Analysis: Elucidating the Structure
Tandem mass spectrometry (MS/MS) provides definitive structural information by fragmenting the isolated molecular ion.[8] By selecting the primary isotope peak of the [M+H]⁺ ion (m/z 248.89) as the precursor and subjecting it to Collision-Induced Dissociation (CID), a predictable fragmentation pattern emerges.
The most probable fragmentation pathways involve the sequential loss of the halogen atoms and subsequent ring fragmentation. The Carbon-Bromine bond is generally weaker than the Carbon-Chlorine bond, suggesting that the initial loss of a bromine radical is a likely primary fragmentation event.
Interpretation of the Fragmentation Pathway:
-
Precursor Ion ([M+H]⁺, m/z 248.89): This is the protonated molecular ion, confirmed by its accurate mass and isotopic pattern.
-
Primary Loss of Bromine ([M+H-Br]⁺, m/z 169.98): The most intense fragment is often formed by the loss of the bromine radical (79 Da). The resulting fragment ion at m/z 169.98 will still show an isotopic peak at m/z 171.98 (~32% abundance) due to the remaining chlorine atom.
-
Alternative Loss of Chlorine ([M+H-Cl]⁺, m/z 213.92): A less favored pathway can be the loss of the chlorine radical (35 Da). This fragment at m/z 213.92 will retain the characteristic 1:1 bromine isotopic pattern at m/z 215.92.
-
Ring Fragmentation ([M+H-Br-HCN]⁺, m/z 142.97): Following the loss of bromine, the pyrimidine ring can fragment, commonly through the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule.
-
Further Fragmentation ([M+H-Br-HCN-CS]⁺, m/z 98.98): The thiophene ring may subsequently lose a carbon monosulfide (CS, 44 Da) moiety.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how modern analytical techniques provide unequivocal structural evidence. By employing a logical workflow that prioritizes soft ionization (ESI) with high-resolution mass analysis, the elemental composition can be confidently determined. The key to this confidence lies in matching the high-accuracy mass measurement with the highly characteristic isotopic signature imparted by the two halogen atoms. Subsequent MS/MS analysis provides a detailed fragmentation pattern that acts as a structural fingerprint, confirming the connectivity of the thienopyrimidine core. This comprehensive analytical approach ensures the identity and integrity of this critical synthetic intermediate, underpinning the success of subsequent drug development efforts.
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An In-depth Technical Guide to the Infrared Spectroscopy of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the acquisition and interpretation of the infrared (IR) spectrum of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a bioisostere of purines, this thienopyrimidine scaffold is crucial in the development of novel therapeutics, particularly kinase inhibitors for anticancer treatments.[1][2] Accurate structural confirmation and purity assessment are paramount in the synthesis and quality control of such compounds, and Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[3] This document details the theoretical underpinnings of the vibrational modes of the substituted thienopyrimidine core, provides validated experimental protocols for sample preparation and data acquisition, and offers a thorough guide to spectral interpretation.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
This compound (Molecular Formula: C₆H₂BrClN₂S) is a key building block in the synthesis of complex pharmaceutical agents.[4] Its rigid, bicyclic structure, comprised of a fused thiophene and pyrimidine ring, serves as a versatile scaffold for developing targeted therapies.[2][4] The specific substitution pattern—a bromine atom at the 7-position and a chlorine atom at the 2-position—is critical for its intended biological activity and synthetic utility.
Infrared (IR) spectroscopy is an indispensable tool in the characterization of such molecules.[3][5] The technique probes the vibrational modes of chemical bonds, providing a unique "fingerprint" of the molecule's functional groups and overall structure.[6][7] For a compound like this compound, IR spectroscopy allows for:
-
Structural Verification: Confirming the presence of the thienopyrimidine core and the correct attachment of halogen substituents.
-
Purity Assessment: Detecting the presence of starting materials, intermediates, or by-products.
-
Quality Control: Ensuring batch-to-batch consistency in a manufacturing environment.
This guide aims to equip researchers with the necessary expertise to confidently acquire and interpret the IR spectrum of this important compound, grounding the analysis in established spectroscopic principles.
Theoretical Background: Predicting the Spectrum
A molecule's IR spectrum is governed by the vibrations of its bonds, which can be modeled as springs with specific force constants (bond stiffness) and atomic masses.[8] For a complex, non-linear molecule like this compound, the spectrum will be rich with information. The expected absorption bands can be categorized into three main regions.
2.1. High Wavenumber Region (4000-2500 cm⁻¹) This region is dominated by stretching vibrations of light atoms, primarily hydrogen. For the title compound, the key absorptions are from the C-H bonds of the aromatic-like rings.
-
Aromatic C-H Stretch: The stretching of the C-H bonds on the thiophene and pyrimidine rings is expected to produce sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9][10]
2.2. Fingerprint Region (1650-1000 cm⁻¹) This region is highly complex and unique to the molecule, arising from a combination of stretching and bending vibrations of the core structure.
-
C=C and C=N Stretching: The thienopyrimidine core contains several C=C and C=N bonds. These will give rise to a series of medium to strong, sharp absorptions between approximately 1600 cm⁻¹ and 1450 cm⁻¹.[10][11] These bands are characteristic of aromatic and heteroaromatic ring systems.
-
C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds also occur in this region, though they are often weaker and harder to assign definitively without computational modeling.
2.3. Low Wavenumber Region (1000-500 cm⁻¹) This region is particularly important for confirming the presence of the halogen substituents. The vibrations of these heavier atoms occur at lower frequencies.
-
C-Cl Stretching: The carbon-chlorine stretch typically gives a strong absorption in the 800-600 cm⁻¹ range.[12]
-
C-Br Stretching: The carbon-bromine stretch, involving an even heavier atom, appears at a lower frequency, generally between 690-515 cm⁻¹.[13][14]
The mass of the halogen atom significantly influences the absorption frequency; as the mass increases, the vibrational frequency decreases.[14]
Experimental Protocol: Acquiring a High-Quality Spectrum
Obtaining a reliable IR spectrum is critically dependent on meticulous sample preparation and proper instrument setup. For a solid sample like this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.
3.1. Recommended Method: Attenuated Total Reflectance (ATR)
ATR-FTIR is often the preferred method due to its speed, ease of use, and minimal sample preparation.[15][16] It involves pressing a small amount of the solid sample directly onto a high-refractive-index crystal (typically diamond). An infrared beam is passed through the crystal, generating an evanescent wave that penetrates a few micrometers into the sample, yielding a high-quality spectrum of the material's surface.[15][16]
Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Step-by-Step ATR Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol or ethanol) and a soft, lint-free wipe.
-
Background Collection: With the clean, empty crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself.[3]
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Apply Pressure: Engage the pressure clamp to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to ensure a good signal-to-noise ratio.
-
Cleaning and Post-Processing: After acquisition, clean the sample from the crystal. The resulting spectrum can be processed using the instrument software, which may include an ATR correction to make the spectrum appear more like a traditional transmission spectrum.
3.2. Alternative Method: KBr Pellet
The KBr pellet technique is a classic transmission method that can yield excellent spectra, though it is more labor-intensive and highly sensitive to moisture.[6][17] It involves intimately mixing a small amount of sample (approx. 1-2 mg) with ~200 mg of dry, spectroscopy-grade KBr powder.[18] The mixture is then pressed under high pressure (8-10 metric tons) to form a thin, transparent pellet through which the IR beam is passed.[6][19]
Key Considerations for KBr Method:
-
Moisture is the Enemy: KBr is highly hygroscopic. Absorbed water will introduce broad O-H stretching bands (~3400 cm⁻¹) and a H-O-H bending band (~1630 cm⁻¹), which can obscure sample peaks.[17] All tools and the KBr powder must be rigorously dried.
-
Homogeneity is Crucial: The sample must be ground to a fine powder and dispersed uniformly within the KBr matrix to minimize light scattering and produce a clear pellet.[20]
Spectral Interpretation and Data Analysis
The analysis of the spectrum involves assigning the observed absorption bands to specific molecular vibrations. This process confirms the presence of the expected structural features.
Conceptual Diagram of Key Vibrational Modes
Caption: Key vibrational modes for this compound.
Table 1: Expected IR Absorption Bands and Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| ~3100-3000 | Medium-Weak, Sharp | Aromatic C-H Stretch | Confirms the presence of C-H bonds on the heterocyclic rings.[9][10] |
| ~1600-1550 | Strong-Medium | C=N Stretch (Pyrimidine Ring) | A key indicator of the pyrimidine portion of the core structure.[21] |
| ~1550-1450 | Medium-Variable | Aromatic C=C Stretch | Arises from the complex vibrations of the fused ring system.[11][22] |
| ~800-600 | Strong | C-Cl Stretch | Confirms the presence of the chlorine substituent.[12] |
| ~690-515 | Strong | C-Br Stretch | Confirms the presence of the bromine substituent.[13] |
| < 1400 | Variable | Fingerprint Region | Complex C-C, C-S stretches and C-H bending modes, unique to the molecule. |
Analysis Narrative: A successful synthesis of this compound will yield a spectrum exhibiting all the key features outlined in Table 1. The most diagnostic peaks for structural confirmation are the sharp C-H stretch above 3000 cm⁻¹, the series of strong absorptions in the 1600-1450 cm⁻¹ region corresponding to the heteroaromatic core, and, critically, the strong bands in the low-wavenumber region confirming the C-Cl and C-Br bonds. The absence of broad bands around 3400 cm⁻¹ (O-H) or strong bands around 1700 cm⁻¹ (C=O) would indicate the absence of water or carbonyl-containing impurities, respectively.[5][7]
Conclusion
Infrared spectroscopy is a powerful and essential technique for the structural elucidation and quality control of this compound. By understanding the characteristic vibrational frequencies of the thienopyrimidine core and its halogen substituents, and by employing robust experimental protocols such as ATR-FTIR, researchers can rapidly and confidently verify the identity and purity of this pharmaceutically important molecule. The combination of a high-wavenumber C-H signal, a complex fingerprint of ring vibrations, and distinct low-wavenumber C-halogen absorptions provides a comprehensive and definitive spectral signature.
References
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An In-Depth Technical Guide to the Solubility of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Given the critical role of solubility in determining the developability and efficacy of potential therapeutic agents, this document outlines the theoretical considerations, predictive insights, and detailed experimental protocols for accurately assessing the solubility of this compound in a range of relevant organic solvents.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a novel chemical entity from a laboratory curiosity to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate success. Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and challenges in formulation development.[2][3] Thienopyrimidine scaffolds, such as this compound, are prevalent in the development of kinase inhibitors and other targeted therapies, making a thorough understanding of their solubility profiles essential for advancing these promising molecules.[1][4][5]
This guide is designed to equip researchers with the necessary knowledge and practical methodologies to systematically evaluate the solubility of this compound. By understanding its behavior in various organic solvents, scientists can make informed decisions during lead optimization, pre-formulation, and the design of subsequent in vitro and in vivo studies.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is crucial for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClN₂S | [6][7][8] |
| Molecular Weight | 249.52 g/mol | [6][8] |
| Predicted XlogP | 3.0 - 3.10720 | [7][8] |
| Appearance | Solid (typical) | Inferred from supplier data |
| Hydrogen Bond Donors | 0 | [ChemScene] |
| Hydrogen Bond Acceptors | 3 | [ChemScene] |
The predicted XlogP value of approximately 3.0 suggests that this compound is a lipophilic, or nonpolar, compound.[7][8] This characteristic indicates a higher affinity for and greater solubility in nonpolar organic solvents over polar solvents like water. The absence of hydrogen bond donors and the presence of a few hydrogen bond acceptors further shape its interaction with different solvent environments.
Predicting Solubility in Common Organic Solvents
Based on the physicochemical profile, we can make informed predictions about the solubility of this compound in a selection of common laboratory solvents. These estimations are grounded in the "like dissolves like" principle, where solutes tend to dissolve in solvents with similar polarity.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. It is a common choice for creating stock solutions in biological assays.[9] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent with a strong ability to solvate a variety of organic molecules. |
| Tetrahydrofuran (THF) | Nonpolar | Moderate to High | THF is a less polar ether-based solvent that should effectively dissolve the lipophilic thienopyrimidine core. |
| Dichloromethane (DCM) | Nonpolar | Moderate to High | As a nonpolar solvent, DCM is expected to be a good solvent for this compound. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Acetonitrile is polar, but generally less effective at dissolving highly nonpolar compounds compared to DMSO or DMF. |
| Ethanol | Polar Protic | Low to Moderate | The presence of a hydroxyl group in ethanol allows for hydrogen bonding, which may not be as effective in solvating the nonpolar thienopyrimidine. |
| Methanol | Polar Protic | Low to Moderate | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities may limit its effectiveness in dissolving this compound.[10] |
It is important to note that while these predictions provide a useful starting point, empirical determination is essential for obtaining accurate solubility data.
Experimental Determination of Solubility: A Step-by-Step Guide
To ensure the generation of reliable and reproducible solubility data, a well-defined experimental protocol is paramount. The following sections detail the methodologies for both kinetic and thermodynamic solubility assays, which are standard practices in the pharmaceutical industry.[2][3][11]
The Distinction Between Kinetic and Thermodynamic Solubility
It is crucial to differentiate between two key types of solubility measurements:
-
Kinetic Solubility: This measures the concentration of a compound at which it precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[2][9] It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[3][12]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent.[2][11] The measurement is taken after a prolonged incubation period, allowing the system to reach a state of equilibrium between the dissolved and undissolved solid. This is a more time- and resource-intensive measurement, often reserved for lead candidates.[3]
The following diagram illustrates the generalized workflow for determining solubility.
Caption: Generalized workflow for solubility determination.
Detailed Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[11]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, THF, DCM, Acetonitrile, Ethanol, Methanol)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow any remaining solid to settle.
-
Separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE for organic solvents) to remove any remaining solid particles.
-
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with a suitable diluent (the mobile phase of the analytical method is often a good choice).
-
Analyze the diluted supernatant and the calibration standards using a validated HPLC-UV or LC-MS method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted supernatant by interpolating its response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undiluted supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
The following diagram illustrates the decision-making process for choosing the appropriate solubility assay.
Caption: Decision tree for selecting a solubility assay.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this thienopyrimidine derivative:
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. Nonpolar solvents are generally expected to be more effective.
-
Temperature: For most solid solutes, solubility increases with temperature. It is advisable to determine solubility at temperatures relevant to experimental conditions (e.g., room temperature, 37 °C).
-
Crystalline Form (Polymorphism): The crystalline structure of the solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities.
-
Presence of Impurities: Impurities in the compound can affect its measured solubility.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. While predictive models offer valuable initial insights, the empirical data generated through the detailed protocols herein are indispensable for the successful progression of this and other thienopyrimidine-based drug candidates. Future work should focus on building a comprehensive database of solubility data for a range of thienopyrimidine derivatives to enable the development of more accurate quantitative structure-property relationship (QSPR) models for predicting solubility.
References
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Anjinappa, P., Nargund, S., Kumar, N. M., & Gote, S. A. (n.d.). Physicochemical Properties of Thienopyrimidine Derivatives and Lenvatinib. ResearchGate. Retrieved from [Link]
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Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025, October 5). ResearchGate. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Recent updates on thienopyrimidine derivatives as anticancer agents. (2023, March 2). ResearchGate. Retrieved from [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]
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Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). ResearchGate. Retrieved from [Link]
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Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5). Retrieved from [Link]
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Ghorab, M. M., Alsaid, M. S., & Diri, M. (2015). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 20(11), 19696-19706. Retrieved from [Link]
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Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (n.d.). PubMed. Retrieved from [Link]
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Ghorab, M. M., Alsaid, M. S., & Diri, M. (2015). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 20(11), 19696-19706. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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7-bromo-2-chloro-6-methylthieno[3, 2-d]pyrimidine, min 97%, 100 mg. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Retrieved from [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., El-Tahir, K. E. H., & Mohamed, M. A. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6331. Retrieved from [Link]
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Masurier, N. (2022). Thienopyrimidine. Encyclopedia, 2(1), 185-201. Retrieved from [Link]
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Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 459-464. Retrieved from [Link]
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A Technical Guide to the Chemical Stability and Storage of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-2-chlorothieno[3,2-d]pyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[1][2] Its fused thienopyrimidine core mimics the purine structure, making it a valuable scaffold in drug design.[3][4] The reactivity of its chloro and bromo substituents, however, necessitates a thorough understanding of its chemical stability to ensure the integrity of research and the quality of synthesized active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and a framework for conducting comprehensive stability assessments through forced degradation studies.
Physicochemical Properties and Structural Features
A foundational understanding of the molecule's properties is critical to predicting its stability.
| Property | Value | Source |
| CAS Number | 1152475-42-7 | [1] |
| Molecular Formula | C₆H₂BrClN₂S | [1] |
| Molecular Weight | 249.52 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [5] |
| LogP | 3.10720 | [6] |
The key structural features influencing stability are the electron-deficient pyrimidine ring and the two halogen substituents. The 2-chloro group is particularly susceptible to nucleophilic substitution, a common reaction pathway for chloropyrimidines.[7][8] The bromo group on the thiophene ring is generally more stable but can be susceptible to degradation under specific conditions, such as photolysis.[9]
Recommended Storage and Handling
Based on supplier recommendations and the general handling of halogenated heterocyclic compounds, the following storage and handling procedures are advised to minimize degradation.
Storage Conditions
To maintain long-term purity, this compound should be stored in a cool, dry, and dark environment .[6] Specific recommendations include:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, -20°C is preferable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation and reaction with atmospheric moisture.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
Handling Precautions
-
Handle the compound in a well-ventilated area or a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]
-
Avoid inhalation of dust and contact with skin and eyes.[11]
-
Keep away from strong oxidizing agents and strong acids, as these are likely to be incompatible.[4]
Predicted Degradation Pathways and Mechanisms
While specific degradation studies for this compound are not extensively published, an understanding of the reactivity of the thienopyrimidine core and its substituents allows for the prediction of likely degradation pathways under forced conditions.[12][13][14]
Hydrolytic Degradation
Hydrolysis is a primary concern for this molecule, particularly targeting the 2-chloro substituent.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the pyrimidine ring is protonated, increasing the electrophilicity of the carbon at the C2 position. This facilitates the nucleophilic attack by water, leading to the substitution of the chloro group with a hydroxyl group, forming 7-Bromo-2-hydroxythieno[3,2-d]pyrimidine. Studies on similar chloropyrimidines have shown that hydrolysis is significantly accelerated in acidic conditions.[10][11]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the primary degradation product is also expected to be the 2-hydroxy analog, formed through direct nucleophilic substitution by a hydroxide ion.
Oxidative Degradation
The thienopyrimidine ring system may be susceptible to oxidation, although to a lesser extent than hydrolysis. The sulfur atom in the thiophene ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones under strong oxidative stress (e.g., hydrogen peroxide).
Photolytic Degradation
Exposure to high-intensity light, particularly UV radiation, can induce photolytic degradation. Carbon-halogen bonds can undergo homolytic cleavage upon UV irradiation. The C-Br bond is generally more susceptible to photolysis than the C-Cl bond.[15] This could potentially lead to the formation of de-brominated impurities.
Thermal Degradation
As a solid with a relatively high melting point (around 166°C), this compound is expected to be reasonably stable at ambient temperatures.[5] However, at elevated temperatures, thermal decomposition may occur, though the specific pathways are difficult to predict without experimental data.
Diagram: Predicted Degradation Pathways
Caption: A typical workflow for a forced degradation study.
Conclusion
This compound is a valuable but reactive intermediate. Its stability is paramount for its successful use in drug discovery and development. The primary degradation risk is the hydrolysis of the 2-chloro group, which is accelerated by both acidic and basic conditions. Proper storage in a cool, dry, dark, and inert environment is crucial to maintain its integrity. For development applications, conducting a thorough forced degradation study is a non-negotiable step to understand its stability profile, identify potential impurities, and develop robust, stability-indicating analytical methods. This proactive approach ensures the quality and reliability of the data generated in subsequent research and development activities.
References
A comprehensive list of references will be provided upon request, including links to scientific literature and supplier technical data sheets that informed this guide.
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A Technical Guide to the Biological Potential of Halogenated Thienopyrimidines: From Synthesis to Therapeutic Application
Foreword
The thienopyrimidine scaffold, a fused bicyclic heterocycle, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a privileged scaffold, interacting with a wide array of biological targets, particularly nucleotide-binding proteins and kinases.[1][2] The strategic introduction of halogens onto this core structure is a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. Halogenation can enhance binding affinity through halogen bonding, improve metabolic stability, and fine-tune the electronic nature of the molecule.[3][4] This guide provides a comprehensive exploration of halogenated thienopyrimidines, detailing their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. It is intended for researchers, chemists, and drug development professionals seeking to leverage this potent chemical class in their own discovery pipelines.
Core Synthetic Strategies and Methodologies
The therapeutic potential of any chemical scaffold is fundamentally linked to its synthetic accessibility. Thienopyrimidines can be constructed through several reliable routes, most commonly by building the pyrimidine ring onto a pre-functionalized thiophene precursor.[2][5] Halogenation is typically achieved either by employing halogenated starting materials or by direct halogenation of the thienopyrimidine core, often using reagents like phosphorus oxychloride (POCl₃) to convert keto groups into reactive chlorides.[5]
Workflow for Synthesis of a Dichlorinated Thieno[3,2-d]pyrimidine Intermediate
The following diagram illustrates a common synthetic pathway, showcasing the construction of the heterocyclic system and the introduction of key halogen functional groups that serve as handles for further diversification.
Caption: General workflow for the synthesis of a key dichlorinated thienopyrimidine intermediate.
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydro-4-chlorobenzo[2][6]thieno[2,3-d]pyrimidine (A Representative Halogenation)
This protocol details the conversion of a thienopyrimidinone to its corresponding 4-chloro derivative, a crucial step for enabling subsequent nucleophilic substitution reactions.[5]
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5,6,7,8-Tetrahydro-3H-benzo[2][6]thieno[2,3-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃) (10.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a fume hood to quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure 4-chloro product.
Anticancer Activity: Targeting Uncontrolled Proliferation
A significant body of research highlights the potent antiproliferative properties of halogenated thienopyrimidines against a wide range of cancer cell lines.[1][7][8] Their efficacy often stems from the inhibition of key protein kinases that are dysregulated in cancer, leading to cell cycle arrest and apoptosis.[1][6][9]
Kinase Inhibition: A Primary Mechanism of Action
Thienopyrimidines act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases, thereby blocking the phosphorylation of downstream substrates essential for cell signaling.[10] Halogen atoms often form critical interactions within the binding site, enhancing inhibitory potency.[11]
-
VEGFR/PDGFR Inhibition: Many halogenated thienopyrimidines potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFs), key drivers of tumor angiogenesis.[10][12]
-
EGFR Inhibition: Substitution with specific halogenated moieties can confer potent activity against the Epidermal Growth Factor Receptor (EGFR), a validated target in non-small cell lung cancer.[11]
-
Aurora Kinase Inhibition: Certain derivatives have been developed as potent and selective inhibitors of Aurora kinases, which are critical for mitotic progression.[13]
Caption: Inhibition of the VEGFR-2 signaling pathway by halogenated thienopyrimidines.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the 50% inhibitory concentrations (IC₅₀) for representative halogenated thienopyrimidines against various cancer cell lines.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | 2,4-dichloro, 7-bromo | L1210 (Leukemia) | 2.0 | [1] |
| Compound 2 | 2,4-dichloro | L1210 (Leukemia) | 2.5 | [1] |
| Compound 25c | 4-chloro (on phenyl) | CAKI-1 (Renal) | 4.84 | [11] |
| Compound l | m-Chloro (on phenyl) | MDA-MB-231 (Breast) | 27.6 | [14] |
| Compound 14 | Thione, Sulfadoxine | MCF7 (Breast) | 22.12 | [8] |
Note: The position of halogenation and the nature of other substituents significantly impact potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., L1210, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the halogenated thienopyrimidine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Potential
Beyond their anticancer effects, halogenated thienopyrimidines exhibit a broad spectrum of antimicrobial activities.[2] This dual activity profile makes them particularly attractive scaffolds for further development.
Antibacterial and Antibiofilm Activity
Recent studies have demonstrated that multi-halogenated pyrimidines and their thieno-fused analogues are effective against pathogenic bacteria like Staphylococcus aureus.[3][15] A key finding is that these compounds can inhibit biofilm formation, a critical virulence factor that contributes to antibiotic resistance and chronic infections.[3] The mechanism can involve the downregulation of virulence factors, such as α-hemolysin.[3] In other cases, specific enzymes like the respiratory complex I in Helicobacter pylori have been identified as the molecular target.[16]
Antifungal Activity
Several halogenated thienopyrimidines have shown selective and potent activity against pathogenic fungi. For instance, certain chlorinated thieno[3,2-d]pyrimidines were found to inhibit clinical strains of Cryptococcus neoformans.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents MIC values for representative compounds against microbial strains.
| Compound ID | Halogenation | Microbial Strain | MIC (µg/mL) | Reference |
| 24DC5FP | 2,4-dichloro-5-fluoro | S. aureus | 50 | [15] |
| Compound 19 | meta-hydroxy (pyrrolopyrimidine) | S. aureus | 16 | [4] |
| Compound 21 | para-hydroxy | S. aureus | 32 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Summary
The biological activity of halogenated thienopyrimidines is exquisitely sensitive to the nature and position of substituents on the core scaffold. Synthesizing the available data reveals several key trends.
Caption: Key structure-activity relationship points for halogenated thienopyrimidines.
A critical insight is the recurring importance of a chlorine atom at the C4-position of the thieno[3,2-d]pyrimidine scaffold for antiproliferative activity.[1][6] Replacement of this 4-Cl with hydrogen or amine groups leads to a complete loss of cytotoxic activity.[1] In the context of kinase inhibition, modifications at the 2-, 5-, and 6-positions have been extensively explored to optimize potency and selectivity against different kinase targets.[12][16] For antibacterial activity, the presence of phenolic groups on aryl substituents can be crucial, while extensive halogenation appears to be a promising strategy for enhancing antibiofilm effects.[3][4]
Conclusion and Future Outlook
Halogenated thienopyrimidines have firmly established themselves as a versatile and highly promising class of molecules in drug discovery. Their synthetic tractability, coupled with a broad spectrum of biological activities spanning anticancer, antimicrobial, and antifungal applications, ensures their continued relevance. The core of their success lies in their function as purine isosteres, particularly in the realm of kinase inhibition.
Future research should focus on several key areas:
-
Improving Pharmacokinetics: While potent, many early-stage compounds require optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve in vivo efficacy.
-
Enhancing Selectivity: Developing derivatives with higher selectivity for specific kinase isoforms or microbial targets will be crucial for minimizing off-target effects and improving therapeutic windows.
-
Exploring New Targets: The full biological potential of this scaffold has likely not been exhausted. Screening halogenated thienopyrimidine libraries against novel targets could uncover entirely new therapeutic applications.
By integrating rational design based on established SAR with modern synthetic methodologies, the development of next-generation therapeutics from the halogenated thienopyrimidine scaffold is not just a possibility, but an imminent reality.
References
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Seley-Radtke, K. L., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2113-2122. [Link]
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Seley-Radtke, K. L., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed, 24631358. [Link]
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Lee, J. H., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences, 25(11), 5979. [Link]
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Hoarau, C., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(23), 5699. [Link]
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Li, Y., et al. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society, 34, 1-11. [Link]
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Pătru, A., et al. (2021). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules, 26(16), 4945. [Link]
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Al-Sanea, M. M., & Eissa, I. H. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. ACS Omega. [Link]
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Sjåheim, H., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 64(15), 11089-11110. [Link]
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Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 1-7. [Link]
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Al-Trawneh, M., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Molecules, 27(15), 4700. [Link]
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Lee, J. H., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. ResearchGate. [Link]
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El-Damasy, A. K., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 1-23. [Link]
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Byrn, D., et al. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 13(24), 4375-4379. [Link]
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Abdel-Ghani, T. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. [Link]
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Sharma, R., et al. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 99, 103792. [Link]
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Harris, P. A., et al. (2005). Thienopyrimidine ureas as novel and potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 48(5), 1610-1619. [Link]
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Cheung, M., et al. (2005). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 15(14), 3338-3341. [Link]
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Patel, D. R., et al. (2013). Structure, Experimental and Predicted Activity of Thienopyrimidines. ResearchGate. [Link]
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El-Baih, F. E. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 498-513. [Link]
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Wang, C. H., et al. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 27(19), 6688. [Link]
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Scott, J. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115478. [Link]
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El-Baih, F. E. M., et al. (2006). Synthesis of Some Thienopyrimidine Derivatives. MDPI. [Link]
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Kumar, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Regioselective Suzuki Coupling of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine with Arylboronic Acids
Introduction: The Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold, forming the structural backbone of numerous compounds with significant therapeutic potential.[1][2] This fused bicyclic system is a key pharmacophore in the development of targeted therapies, particularly in oncology, where its derivatives have been investigated as potent kinase inhibitors.[1][3] The ability to precisely functionalize the thieno[3,2-d]pyrimidine core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.[3][4]
Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are indispensable tools for the elaboration of such scaffolds.[5][6] This application note provides a detailed guide to the regioselective Suzuki-Miyaura coupling of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine. We will explore the underlying principles of selectivity, provide a robust experimental protocol, and offer insights into reaction optimization.
Principle of Regioselectivity: C-Br vs. C-Cl Reactivity
The key to successfully functionalizing di-halogenated substrates like this compound lies in exploiting the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the organohalide.[7] The reactivity of this step generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[7][8]
For the substrate , the C-Br bond at the 7-position is significantly more reactive towards oxidative addition than the C-Cl bond at the 2-position. This inherent difference allows for the selective formation of a C-C bond at the 7-position while leaving the 2-chloro substituent intact for potential subsequent modifications.[9] By carefully controlling reaction conditions, such as temperature and reaction time, high regioselectivity can be achieved.[9]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond (preferentially C-Br) of the thienopyrimidine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6]
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Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocycle, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3] The functionalization of this core is critical for modulating biological activity and optimizing pharmacokinetic properties. The Buchwald-Hartwig amination reaction has emerged as a premier tool for forging carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance where traditional methods like nucleophilic aromatic substitution may fail.[4][5][6] This guide provides a comprehensive technical overview and detailed protocols for the selective amination of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine, a versatile building block featuring two distinct halogenated sites for cross-coupling. We will delve into the mechanistic underpinnings, catalyst selection, reaction optimization, and troubleshooting to empower researchers in drug discovery and organic synthesis.
Mechanistic Rationale and Strategic Considerations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl or heteroaryl halide and an amine.[7][8] The success of the transformation hinges on a finely tuned catalytic cycle, which is critically influenced by the choice of ligand, base, and solvent.
The Catalytic Cycle:
The generally accepted mechanism proceeds through several key steps:[4][9][10][11]
-
Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.
-
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition into the aryl halide C-X bond. For this compound, this step is expected to occur preferentially at the more reactive C-Br bond over the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination from the palladium-amido complex to yield the desired arylamine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters:
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts. Pre-formed catalysts, which pair a specific ligand with a palladium source, can also offer enhanced reactivity and stability.[6]
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl monophosphine ligands are state-of-the-art.[5][12] They promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation. Ligands like XPhos, RuPhos, and BrettPhos have proven highly effective for coupling heteroaryl chlorides and bromides.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice for a wide range of amines. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for substrates with base-sensitive functional groups.[13][14]
-
Solvent: Anhydrous, non-protic solvents are standard. Toluene and 1,4-dioxane are widely used due to their ability to dissolve the various components and their suitable boiling points for reactions requiring heat.[7][11]
Experimental Protocols
2.1 Materials and Reagents
| Reagent | Recommended Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich, etc. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem, Sigma-Aldrich |
| XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | >98% | Strem, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | >97% | Acros, Sigma-Aldrich |
| Amine (e.g., Morpholine, Aniline, etc.) | >98% | Various |
| Toluene | Anhydrous, >99.8% | Acros, Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared |
| Saturated aq. Sodium Chloride (Brine) | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | SiliCycle Inc. |
2.2 Equipment
-
Schlenk flasks or microwave vials with stir bars
-
Magnetic stir plate with heating capabilities
-
Schlenk line or glovebox for inert atmosphere
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer, LC-MS for analysis
2.3 Protocol 1: General Procedure for the Amination of this compound
This protocol is optimized for the selective amination at the C7-position.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an argon atmosphere, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq., 2 mol %), and XPhos (0.048 eq., 4.8 mol %).
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq.).
-
Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the substrate). Finally, add the desired amine (1.2 eq.) via syringe.
-
Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 7-amino-2-chlorothieno[3,2-d]pyrimidine product.
2.4 Expected Results for Various Amines
The following table presents representative data for the amination of this compound with different amine coupling partners, demonstrating the protocol's versatility.
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu (1.4) | Toluene | 110 | 6 | >90 |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu (1.4) | Toluene | 110 | 12 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu (1.4) | Toluene | 100 | 8 | 80-90 |
| 4 | Diethylamine | Pd₂(dba)₃ (2) | RuPhos (4.8) | NaOtBu (1.4) | Dioxane | 100 | 16 | 75-85 |
Yields are estimated based on typical outcomes for similar substrates and are intended for illustrative purposes. Actual yields may vary.
Workflow and Troubleshooting
A systematic approach is essential for successful synthesis and purification.
Caption: General workflow for Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently anhydrous conditions.3. Base is poor quality or has degraded.4. Reaction temperature too low. | 1. Use fresh catalyst/ligand. Consider a pre-catalyst.2. Ensure solvent is anhydrous and inert atmosphere is maintained.3. Use freshly opened or properly stored base.4. Increase temperature in 10 °C increments. |
| Side Product Formation | 1. Hydrodehalogenation (replacement of Br with H).2. Reaction at the C2-Cl position.3. Diarylation of primary amines. | 1. Ensure a rigorously inert atmosphere. This side reaction can be promoted by water. 2. Lower reaction temperature or screen different ligands to improve selectivity. The C-Br bond is significantly more reactive.3. Use a slight excess of the amine (1.1-1.2 eq). For challenging cases, consider using a ligand known for monoarylation, like BrettPhos.[5] |
| Dark, Tar-like Mixture | Catalyst decomposition at high temperatures or prolonged reaction times. | Reduce reaction temperature or time. Monitor the reaction closely and stop it once the starting material is consumed. Consider a more stable ligand/catalyst system. |
| Difficulty in Purification | Product and starting material have similar polarity. | If conversion is incomplete, try a different eluent system for chromatography with shallower gradients. Re-subjecting the mixed fractions to the reaction conditions can also be an option. |
Conclusion
The Buchwald-Hartwig amination is an exceptionally powerful and reliable method for the synthesis of 7-amino-2-chlorothieno[3,2-d]pyrimidine derivatives. By carefully selecting the palladium source, a bulky monophosphine ligand such as XPhos, and an appropriate base, researchers can achieve high yields and excellent selectivity for amination at the C7-bromo position. The protocols and troubleshooting guide provided herein serve as a robust starting point for the exploration and development of novel thieno[3,2-d]pyrimidine-based compounds for pharmaceutical and materials science applications.
References
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health (NIH).
- Buchwald–Hartwig amination. Wikipedia.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Performance comparison of different phosphine ligands in Buchwald-Hartwig amination. Benchchem.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH).
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PubMed Central.
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. National Institutes of Health (NIH).
- Light-Promoted CN Coupling of Aryl Halides with Nitroarenes. The University of Liverpool Repository.
- Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
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- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Sonogashira Coupling of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Introduction: The Strategic Importance of Thieno[3,2-d]pyrimidines and the Power of the Sonogashira Coupling
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to the development of potent kinase inhibitors, anti-cancer agents, and anti-parasitic compounds[1]. The ability to introduce molecular complexity and fine-tune the pharmacological properties of this core structure is paramount. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, stands as a cornerstone methodology for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes)[2][3][4]. This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes, which are key intermediates in the preparation of complex molecules[2][5][6].
This guide provides a comprehensive overview and detailed protocols for the successful application of the Sonogashira coupling to 7-Bromo-2-chlorothieno[3,2-d]pyrimidine, a versatile building block for the synthesis of novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its outcome, and present field-proven protocols for researchers, scientists, and drug development professionals.
Understanding the Substrate: Regioselectivity in the Coupling of this compound
A key consideration when working with di-halogenated substrates is regioselectivity. The general reactivity trend for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl[2][5]. This is attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. In the case of this compound, the carbon-bromine bond at the 7-position is significantly more reactive than the carbon-chlorine bond at the 2-position. Therefore, the Sonogashira coupling is expected to proceed with high regioselectivity at the 7-position, leaving the 2-chloro substituent intact for potential subsequent transformations. This selective functionalization is a powerful tool for the divergent synthesis of compound libraries.
The Sonogashira Coupling Mechanism: A Symphony of Two Catalytic Cycles
While the exact mechanism of the Sonogashira coupling can be complex and dependent on specific reaction conditions, it is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle[3][5].
// Palladium Cycle Pd0 -> Pd_complex [label="Oxidative\nAddition\n(Ar-Br)"]; Pd_complex -> Alkyne_Pd_complex [label="Transmetalation"]; Alkyne_Pd_complex -> Product [label="Reductive\nElimination"]; Product -> Pd0 [style=invis]; // for layout edge [style=invis]; Alkyne_Pd_complex -> Pd0 [label=" ", constraint=false];
// Copper Cycle Alkyne -> Cu_alkyne [label="Deprotonation"]; Base -> Alkyne [label=" "]; CuI -> Cu_alkyne [label=" "];
// Inter-cycle connections Cu_alkyne -> Pd_complex [label=" ", lhead=cluster_Pd, ltail=cluster_Cu];
// Reactants and Products ArBr [label="7-Bromo-2-chloro-\nthieno[3,2-d]pyrimidine", shape=box, style=filled, fillcolor="#FFFFFF"];
ArBr -> Pd0; Alkyne -> Base; Product; } .
Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex, typically generated in situ, undergoes oxidative addition with the aryl bromide to form a palladium(II) intermediate.
-
Transmetalation: The palladium(II) intermediate reacts with a copper(I) acetylide, formed in the copper cycle, to transfer the alkynyl group to the palladium center. This is often the rate-determining step[7].
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the palladium(0) catalyst.
The Copper Cycle:
-
Coordination and Deprotonation: Copper(I) iodide coordinates with the terminal alkyne. In the presence of a base, the terminal proton of the alkyne is abstracted, forming a copper(I) acetylide intermediate[2].
-
Role of the Base: The base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide formed during the reaction[8].
Key Parameters for Successful Sonogashira Coupling
The success of the Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommendation | Rationale and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂ is a common and effective air-stable precatalyst. Pd(PPh₃)₄ is also widely used but can be more sensitive to air. For challenging substrates, ligands like dppf can improve catalytic activity. Catalyst loading typically ranges from 1-5 mol%. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst, accelerating the reaction and allowing for milder conditions[2][4]. Loading is typically 1-10 mol%. Copper-free conditions exist but may require higher temperatures or more specialized ligands to avoid alkyne homocoupling (Glaser coupling)[2][3]. |
| Ligand | Triphenylphosphine (PPh₃) | For PdCl₂(PPh₃)₂, PPh₃ is already present. Additional phosphine ligands can be added to stabilize the palladium catalyst and enhance its reactivity. Bulky and electron-rich phosphine ligands can be beneficial for less reactive substrates[5]. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃ | Amine bases like Et₃N and DIPA are commonly used and often serve as the solvent or co-solvent. They are effective at deprotonating the alkyne and scavenging the HBr byproduct[8]. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in polar aprotic solvents. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN), Toluene | The choice of solvent can significantly impact the reaction rate and yield[9]. THF and DMF are common choices due to their ability to dissolve a wide range of reactants. For reactions with amine bases, the base itself can sometimes serve as the solvent. |
| Temperature | Room temperature to 100 °C | The required temperature depends on the reactivity of the substrates and the catalyst system. For the more reactive C-Br bond, the reaction can often be conducted at or slightly above room temperature. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent the oxidative degradation of the palladium catalyst and the homocoupling of the alkyne, it is essential to perform the reaction under an inert atmosphere. |
Experimental Protocols
The following protocols are provided as a starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne used.
Protocol 1: General Procedure using Triethylamine as Base and Solvent
Figure 2: Workflow for Protocol 1.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Organic solvent for work-up (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous, degassed triethylamine via syringe to dissolve the solids.
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Procedure with an Inorganic Base in a Polar Aprotic Solvent
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equivalents)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous and degassed
-
Organic solvent for work-up (e.g., ethyl acetate)
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous, degassed DMF or THF via syringe.
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened or purified reagents. Increase catalyst loading. |
| Low reaction temperature | Gradually increase the reaction temperature and monitor for product formation and decomposition. | |
| Poorly soluble reagents | Choose a solvent that effectively dissolves all reactants. | |
| Formation of alkyne homocoupling (Glaser) product | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| High concentration of copper catalyst | Reduce the amount of CuI. Consider running the reaction under copper-free conditions with a suitable ligand. | |
| Decomposition of starting material or product | High reaction temperature | Run the reaction at a lower temperature for a longer duration. |
| Incompatible functional groups | The alkyne or the thienopyrimidine may have functional groups sensitive to the reaction conditions. Consider using protecting groups. |
Conclusion
The Sonogashira coupling is an indispensable tool for the functionalization of the this compound core. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and regioselectivity, paving the way for the synthesis of novel and diverse libraries of compounds for drug discovery and development. The protocols provided herein offer a solid foundation for the successful implementation of this powerful transformation.
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
SciELO. (n.d.). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. [Link]
-
ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
ResearchGate. (2025, October 26). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Springer. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ScienceDirect. (2019, May 30). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
RSC Publishing. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
-
ElectronicsAndBooks. (n.d.). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. [Link]
-
NIH. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]
-
PMC. (2022, July 1). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ACS Publications. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
-
RSC Publishing. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
-
PubMed Central. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. [Link]
-
IntechOpen. (n.d.). New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. [Link]
-
NIH. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
-
ResearchGate. (2025, August 6). Synthesis of novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines by 6-endo-dig cyclization of Sonogashira products and halolactonizations with Cu salts/NXS. Preliminary antitumor evaluation. [Link]
-
Organic Chemistry Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
ResearchGate. (2025, August 9). Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction. [Link]
-
ResearchGate. (2025, October 26). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. [Link]
-
ResearchGate. (2025, November 23). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
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Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing the 7-Bromo-2-chlorothieno[3,2-d]pyrimidine Scaffold
Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Core
In the landscape of modern drug discovery, protein kinases remain a paramount target class, primarily due to their central role in cellular signaling pathways.[1] The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the design of potent and selective kinase inhibitors is a cornerstone of contemporary medicinal chemistry.
The thieno[3,2-d]pyrimidine ring system has emerged as a "privileged scaffold" in this pursuit.[2][3] Its structural rigidity and bioisosteric resemblance to the natural purine core of ATP allow it to effectively compete for the kinase ATP-binding site.[4][5] This foundational structure provides a robust framework upon which chemists can build, modify, and optimize molecules to achieve high affinity and selectivity for a specific kinase target. This scaffold is integral to inhibitors targeting a wide array of kinases, including Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor (VEGFR), Janus Kinases (JAKs), and Cyclin-Dependent Kinases (CDKs).[2][6][7][8][9]
This guide focuses on a particularly versatile starting material: 7-Bromo-2-chlorothieno[3,2-d]pyrimidine . This building block is strategically di-halogenated to allow for selective, sequential chemical modifications, making it an exceptionally powerful tool for generating diverse libraries of potential kinase inhibitors.[10][11]
Core Concepts: Exploiting Differential Reactivity
The synthetic utility of this compound lies in the distinct chemical reactivity of its two halogenated positions. The electron-withdrawing nature of the fused pyrimidine ring system activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr), while the C7-bromo substituent is primed for metal-catalyzed cross-coupling reactions.
-
C2-Chloride: This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom can be readily displaced by a wide variety of nucleophiles, most commonly primary or secondary amines. This reaction is typically the first step in a synthetic sequence.
-
C7-Bromide: This position is ideal for Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction. This allows for the introduction of a diverse range of aryl and heteroaryl groups, which are often crucial for establishing key interactions within the kinase active site and tuning the molecule's pharmacokinetic properties.
This differential reactivity enables a controlled, stepwise approach to building molecular complexity, a fundamental strategy in drug discovery.
Caption: The this compound scaffold with key reactive sites.
Primary Synthetic Workflow: A Sequential Approach
The most logical and widely employed strategy for elaborating the this compound scaffold involves a two-step sequential functionalization. This workflow maximizes efficiency and allows for the creation of a large, diverse library of final compounds from a common intermediate.
Caption: Sequential functionalization workflow for synthesizing kinase inhibitors.
Detailed Experimental Protocols
The following protocols provide generalized, field-proven methodologies for the sequential modification of the scaffold. Researchers should optimize conditions based on the specific substrates used.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol describes the displacement of the C2-chloride with an amine nucleophile. The choice of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is critical to prevent competitive side reactions.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Typical Stoichiometry |
| This compound | 1152475-42-7 | 249.52 | 1.0 eq |
| Amine Nucleophile (R-NH₂) | Variable | Variable | 1.1 - 1.5 eq |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.0 - 3.0 eq |
| 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP) | 123-91-1 | 88.11 | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., 1,4-Dioxane or NMP) to achieve a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add the amine nucleophile (1.1 eq) to the stirring solution, followed by the addition of DIPEA (2.0 eq).
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Causality Note: Heating is required to overcome the activation energy for the SNAr reaction. Less nucleophilic amines (e.g., anilines) will require higher temperatures or longer reaction times.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by column chromatography on silica gel to yield the 7-bromo-2-amino intermediate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C7 Position
This protocol details the palladium-catalyzed cross-coupling of the C7-bromide with an aryl or heteroaryl boronic acid.[10]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Typical Stoichiometry |
| 7-Bromo-2-amino intermediate | Variable | Variable | 1.0 eq |
| Aryl/Heteroaryl Boronic Acid | Variable | Variable | 1.2 - 2.0 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 - 0.10 eq |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 eq |
| 1,4-Dioxane and Water | 123-91-1 | 88.11 | Solvent (e.g., 4:1) |
Step-by-Step Methodology
-
Reaction Setup: Combine the 7-bromo-2-amino intermediate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq) in a flask suitable for inert atmosphere chemistry.
-
Solvent Addition: Add the solvent mixture, typically a 4:1 or 5:1 ratio of 1,4-Dioxane to water.
-
Degassing: Bubble argon or nitrogen gas through the stirring solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the degassed mixture.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final compound is purified by column chromatography or preparative HPLC to yield the desired kinase inhibitor.
Illustrative Data and Characterization
The sequential strategy allows for the generation of a matrix of compounds by varying the amine in Step 1 and the boronic acid in Step 2.
Table 1: Representative Synthetic Outcomes
| Step 1 Amine (R-NH₂) | Step 2 Boronic Acid (Ar-B(OH)₂) | Typical Yield Range | Target Kinase Class Example |
| 4-Fluoroaniline | 3-Hydroxyphenylboronic acid | 60-80% | VEGFR-2[6][12] |
| Piperidine | Pyridine-3-boronic acid | 55-75% | PI3K[2][13] |
| Cyclopropylamine | 4-(Morpholino)phenylboronic acid | 65-85% | JAK[8][9] |
| N-Methylbenzylamine | Furan-2-boronic acid | 50-70% | SIRT[14] |
Standard Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and verify the successful addition of both substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological screening.
Application Focus: Kinase Signaling and Inhibition
The synthesized thieno[3,2-d]pyrimidine derivatives function by competing with ATP for the binding pocket of a target kinase. This binding event blocks the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives pathological cellular processes like proliferation and survival.
Caption: Simplified kinase signaling pathway and the mechanism of inhibition.
Conclusion
This compound is a cornerstone intermediate for the synthesis of diverse kinase inhibitors. Its well-defined differential reactivity at the C2 and C7 positions provides a reliable and efficient platform for medicinal chemists. The sequential SNAr and Suzuki coupling workflow enables the systematic exploration of chemical space around the privileged thieno[3,2-d]pyrimidine scaffold, facilitating the development of potent and selective therapeutics for a multitude of human diseases.
References
- BenchChem. (2025). Application Notes & Protocols: Thieno[3,2-d]pyrimidine Derivatives for PI3K Inhibitor Synthesis. Benchchem.
- Disponzio, N., et al. (n.d.). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3.
- Sirakanyan, S., et al. (n.d.). SAR of thieno[3,2‐d]pyrimidine derivatives towards ATR kinase/PIKK....
- Arshad, M., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- N/A. (n.d.).
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Munchhof, M. J., et al. (n.d.). Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine..
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Islam, F., & Quadery, T. M. (2021).
- Fan, M., et al. (2024). Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. PubMed.
- Abouzid, K. A. M., et al. (n.d.). Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition.
- N/A. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Shu, X., et al. (2020).
- N/A. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed.
- N/A. (2025). The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis.
- N/A. (2019).
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Application Notes & Protocols: Strategic Synthesis of Thienopyrimidine Analogues as Potent EGFR Inhibitors
An Application Guide for Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology. Overexpression or mutation of this receptor tyrosine kinase is a key driver in various malignancies, making it a focal point for targeted therapy.[1][2] While first-generation inhibitors based on the quinazoline scaffold have seen clinical success, the emergence of resistance necessitates the development of novel chemical entities.[3][4] The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in this pursuit, acting as a bioisostere of the quinazoline core and forming the foundation for a new generation of potent and selective EGFR inhibitors.[3][5][6] This guide provides a detailed framework for the rational design, chemical synthesis, and biological evaluation of thienopyrimidine-based EGFR inhibitor analogues, offering field-proven insights and step-by-step protocols for researchers in drug discovery.
The Scientific Rationale: Why Thienopyrimidines for EGFR Inhibition?
EGFR activation triggers a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and metastasis.[1][2] Small molecule inhibitors function by competitively binding to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent signal transduction.
The efficacy of an EGFR inhibitor is dictated by its pharmacophore—the precise three-dimensional arrangement of chemical features that enables binding. Key pharmacophoric features for ATP-competitive EGFR inhibitors include:[1][3][4][7]
-
A Heterocyclic Hinge-Binding Motif: A flat, aromatic system capable of forming a critical hydrogen bond with the "hinge region" of the kinase domain. The thienopyrimidine core excels in this role.
-
A Hydrophobic "Head" Group: Typically a substituted aniline moiety linked to the core, which occupies a hydrophobic pocket.
-
A Hydrophobic "Tail" Group: Substituents on the heterocyclic core that can occupy other hydrophobic regions to enhance potency and selectivity.
The thieno[2,3-d]pyrimidine scaffold is particularly advantageous as its fused ring system effectively mimics the purine structure of ATP and allows for selective interactions within the kinase binding pocket.[5]
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling cascade and the mechanism of thienopyrimidine inhibitors.
Design Strategy and Structure-Activity Relationship (SAR)
The development of potent thienopyrimidine analogues is a process of systematic structural optimization. The core scaffold provides the anchor to the kinase hinge, while substitutions at the C4 and C6 positions are modulated to maximize potency and fine-tune pharmacological properties.
Key Positions for Analogue Synthesis
Caption: Key pharmacophoric regions of the thienopyrimidine scaffold for EGFR inhibition.
Structure-Activity Relationship Insights
Systematic modification of the thienopyrimidine scaffold has yielded crucial insights into the structural requirements for potent EGFR inhibition.
| Compound Series | Key Structural Feature | Representative IC₅₀ (EGFR) | SAR Insights & Rationale | Reference |
| Series A | 4-Anilino substitution with varied electronics | 0.2 µM - 1.2 µM | Introduction of a 4-(3-fluorobenzyloxy)-3-chloroaniline tail at the C4 position significantly boosts potency. The halogen atoms likely form favorable interactions in the hydrophobic pocket. | [8] |
| Series B | Fusion of a cycloalkyl ring to the thienopyrimidine core | 0.028 µM - 0.042 µM | Fusing a cycloheptyl ring (tetrahydro-5H-cyclohepta[5][9]thieno[2,3-d]pyrimidine) enhances lipophilicity and van der Waals interactions, leading to sub-micromolar activity. | [1] |
| Series C | 6-Aryl substitutions | < 1 nM | Stepwise optimization combining active fragments, such as specific benzylamine groups at C4 and aryl groups at C6, can lead to exceptionally potent compounds with IC50 values in the sub-nanomolar range. | [9] |
| Series D | Dual EGFR/HER2 inhibitors | EGFR: 0.2 µM, HER2: 0.5 µM | Fusing a tetramethylene moiety to the thienopyrimidine core can confer potent dual inhibitory activity against both EGFR and HER2, a desirable trait for overcoming certain resistance mechanisms. | [8] |
| Series E | Mutant-selective inhibitors (L858R/T790M) | 13 nM | Strategic modifications can impart selectivity for clinically relevant EGFR mutants, such as the T790M resistance mutation, over the wild-type (WT) enzyme. | [10] |
Core Synthetic Workflow and Protocols
The synthesis of 4-anilino-thienopyrimidine analogues typically follows a convergent strategy, culminating in the coupling of the heterocyclic core with a substituted aniline. The following workflow is a robust and adaptable methodology.
General Synthetic Workflow Diagram
Caption: Convergent synthetic route to 4-anilino-thienopyrimidine EGFR inhibitors.
Protocol 3.1: Synthesis of the 4-Chloro-thienopyrimidine Intermediate (2)
This two-step protocol first builds the heterocyclic core and then activates it for the crucial SNAr coupling reaction.
Step 1: Cyclization to form the Thienopyrimidinone Core
-
Principle: This step involves the condensation of a 2-aminothiophene derivative with a reagent like urea or ethyl chloroformate followed by cyclization to form the stable thienopyrimidinone ring system. The choice of starting thiophene determines the "tail" of the final inhibitor.
-
Protocol:
-
To a solution of the appropriate 2-amino-thiophene-3-carboxylate (1.0 eq) in a high-boiling point solvent like diphenyl ether, add urea (1.5 eq).
-
Heat the reaction mixture to 200-220 °C under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature. The product will often precipitate.
-
Dilute the mixture with hexane or petroleum ether, and collect the solid product by vacuum filtration.
-
Wash the solid with hexane and then a small amount of ethanol to remove residual solvent and starting materials. Dry under vacuum.
-
-
Rationale: Diphenyl ether is used as a solvent due to its high boiling point, which is necessary to drive the condensation and cyclization reaction to completion. The precipitation upon cooling provides a simple and effective initial purification.
Step 2: Chlorination of the Thienopyrimidinone Core
-
Principle: A chlorinating agent, typically phosphoryl chloride (POCl₃), is used to convert the C4-hydroxyl group of the tautomeric form of the thienopyrimidinone into a chloro group. This chloro-intermediate is an excellent electrophile for the subsequent nucleophilic substitution.
-
Protocol:
-
Suspend the dried thienopyrimidinone core (1.0 eq) from Step 1 in phosphoryl chloride (10-15 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diisopropylethylamine (DIPEA) (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The reaction should become a clear solution. Monitor completion by TLC (quenching an aliquot with methanol before spotting).
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃.
-
Caution: Very slowly and carefully, pour the cooled residue onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous quenching process.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude 4-chloro-thienopyrimidine intermediate.
-
-
Rationale: Using POCl₃ in large excess serves as both the reagent and the solvent. The catalytic DMF forms the Vilsmeier-Haack reagent in situ, which is the active species that facilitates the chlorination. A careful, slow quench on ice is critical for safety and to precipitate the product while hydrolyzing any remaining reagent.
Protocol 3.2: SNAr Coupling to Synthesize Final Analogues (3)
-
Principle: This is the key bond-forming step where the electron-rich nitrogen of the substituted aniline attacks the electron-deficient C4 position of the chloro-intermediate, displacing the chloride ion in a nucleophilic aromatic substitution (SNAr) reaction.
-
Protocol:
-
Dissolve the 4-chloro-thienopyrimidine intermediate (1.0 eq) and the desired substituted aniline (1.1-1.2 eq) in a suitable solvent such as isopropanol, n-butanol, or dioxane (approx. 0.1 M concentration).[2]
-
Add a few drops of concentrated hydrochloric acid (HCl) or a small amount of p-toluenesulfonic acid (p-TSA) as a catalyst.
-
Heat the reaction mixture to reflux (80-100 °C) for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product hydro-chloride salt often precipitates.
-
Collect the solid by vacuum filtration and wash with cold isopropanol or diethyl ether.
-
If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography on silica gel, using a gradient of hexane/ethyl acetate or dichloromethane/methanol.
-
For further purification, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
-
Rationale: Isopropanol is an excellent solvent choice as it effectively solubilizes the reactants and has a suitable boiling point for the reaction.[2] The acid catalyst protonates the pyrimidine ring, further activating the C4 position towards nucleophilic attack and increasing the reaction rate.
Analytical Characterization and Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized analogues.
-
¹H and ¹³C NMR: Confirms the covalent structure. Key diagnostic signals include the appearance of peaks corresponding to the aniline protons and the disappearance of the C4-OH proton (if starting from the -one), along with characteristic shifts in the aromatic region.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling and expected molecular formula. High-resolution MS (HRMS) is used for definitive formula confirmation.
-
HPLC: Assesses the purity of the final compound. A purity level of >95% is typically required for reliable biological testing.
-
Example Characterization Data (for a hypothetical 4-(4-chlorophenoxy) analogue):
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.48 (s, 1H, C2-H), 7.53 (d, 2H, J = 8.8 Hz, ArH), 7.34 (d, 2H, J = 8.8 Hz, ArH), 3.25–3.28 (m, 2H, CH₂), 2.96–2.99 (m, 2H, CH₂), 1.88–1.89 (m, 2H, CH₂), 1.70–1.72 (m, 4H, 2CH₂).[1]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 166.9, 162.9, 151.9, 151.3, 140.5, 132.5, 130.2, 130.0, 124.5, 119.8, 31.8, 29.6, 28.5, 27.3, 26.9.[1]
-
Protocol for Biological Evaluation: In Vitro EGFR Kinase Assay
Once a pure compound is obtained, its biological activity must be quantified. A luminescence-based kinase assay is a standard method for determining inhibitory potency (IC₅₀).
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The enzyme (EGFR) uses ATP to phosphorylate a substrate. Inhibitors prevent this, leaving more ATP in the well. A luciferase-based reagent (e.g., Kinase-Glo® Max) consumes the remaining ATP to produce a luminescent signal that is inversely correlated with kinase activity.
-
Protocol: [1]
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized analogue in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Reaction Setup: In a 384-well white plate, add the following to each well:
-
5 µL of diluted compound or vehicle control (DMSO).
-
10 µL of a solution containing recombinant human EGFR enzyme and the appropriate substrate (e.g., poly(Glu,Tyr) 4:1) in kinase buffer.
-
-
Initiation: Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubation: Incubate the plate at 30 °C for 40-60 minutes.[1]
-
Detection: Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature. Add 25 µL of the reagent to each well.
-
Final Incubation: Incubate at room temperature for 15 minutes to stabilize the luminescent signal.[1]
-
Measurement: Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
The "high" signal (0% inhibition) is determined from vehicle (DMSO) controls.
-
The "low" signal (100% inhibition) is determined from controls without enzyme.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
-
Al-Warhi, T., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 757-771. [Link]
-
Al-Warhi, T., et al. (2019). Full article: Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Taylor & Francis Online. [Link]
-
Arote, R. B., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 888107. [Link]
-
Bugge, S., et al. (2014). Structure-activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor. European Journal of Medicinal Chemistry, 75, 354-374. [Link]
-
Mghwary, E., et al. (2019). Structures of potent dual EGFR and VEGFR-2 inhibitors. ResearchGate. [Link]
-
Kamal, A., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2- d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry, 62(3), 1274-1290. [Link]
-
Abd El Hadi, M., et al. (2016). Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. Archiv der Pharmazie, 349(11), 827-847. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Scientific Reports, 11(1), 19890. [Link]
-
Arote, R. B., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Center for Biotechnology Information. [Link]
-
Gaber, A. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Biomolecular Structure and Dynamics, 41(14), 6758-6780. [Link]
-
Gaber, A. A., et al. (2023). Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. [Link]
-
Abd El Hadi, M., et al. (2016). Design and Synthesis of 4-Anilinothieno[2,3- d ]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors. ResearchGate. [Link]
-
Bugge, S., et al. (2014). Structure–activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor. ResearchGate. [Link]
-
El-Morsy, A. M., et al. (2022). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]
-
Al-Warhi, T., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200155. [Link]
-
Gaber, A. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR. Semantic Scholar. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Introduction: The Strategic Value of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its structure, which fuses a thiophene ring with a pyrimidine moiety, serves as a versatile platform for developing novel therapeutics targeting a wide range of biological targets, including kinases, DNA gyrase, and sirtuins.[1][2][4] The development of potent and selective inhibitors often relies on the precise functionalization of this core. The dihalogenated derivative, 7-Bromo-2-chlorothieno[3,2-d]pyrimidine, is a particularly valuable starting material, offering two distinct reactive sites for diversification through palladium-catalyzed cross-coupling reactions.[5] This allows for the systematic exploration of the chemical space around the scaffold, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its synthetic utility. Generally, the C-Br bond is more reactive towards oxidative addition to a Palladium(0) center than the C-Cl bond, enabling regioselective functionalization at the C7 position. Conversely, specific catalytic systems can be employed to favor reaction at the C2 position. This guide provides detailed protocols and mechanistic insights for leveraging this differential reactivity in key palladium-catalyzed cross-coupling reactions.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a fundamental tool for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[6][7] The general catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the R-X bond to form a Pd(II) complex.[8]
-
Transmetalation: A nucleophilic coupling partner, typically an organometallic reagent (R'-M), transfers its organic group to the palladium center, displacing the halide.[8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8]
The choice of ligands, bases, and solvents is critical for modulating the reactivity and stability of the palladium catalyst, and for controlling the regioselectivity of the reaction.[10]
Figure 2: Regioselective functionalization pathways for this compound.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation at C7
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl halides and organoboronic acids or esters. [11]For this compound, this reaction can be performed with high selectivity at the C7 position.
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a reliable catalyst for this transformation. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand can be used. [12]* Ligand: Triphenylphosphine (PPh₃) is a standard ligand that is effective for many Suzuki couplings. For more challenging substrates, more electron-rich and bulky ligands like XPhos or SPhos may be beneficial.
-
Base: A mild inorganic base such as K₂CO₃ or K₃PO₄ is typically sufficient to facilitate the transmetalation step. [12][13]* Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used to dissolve both the organic and inorganic reagents.
| Parameter | Recommended Condition |
| Substrate | This compound |
| Coupling Partner | Aryl- or heteroarylboronic acid |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 h |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Application Protocol 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation at C7
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp)-C(sp²) bonds. [14][15][16]This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further transformations or as key structural elements in bioactive molecules.
Rationale for Component Selection:
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. [17]The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction. [17]* Solvent: Anhydrous solvents like THF or DMF are typically employed.
| Parameter | Recommended Condition |
| Substrate | This compound |
| Coupling Partner | Terminal alkyne |
| Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) |
| Co-catalyst | CuI (5 mol%) |
| Base | Et₃N (3.0 equiv.) |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-8 h |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add anhydrous THF, followed by Et₃N (3.0 equiv.).
-
Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or warm to 50 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines. [18][19][20]This reaction is crucial for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. Selective amination can be achieved at either the C7 or C2 position by careful selection of the catalyst system and reaction conditions.
Protocol 3A: Selective C7 Amination
Rationale for Component Selection:
-
Catalyst/Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as RuPhos or Xantphos is highly effective for C-N coupling. [21]These ligands promote the reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine. [19]* Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.
| Parameter | Recommended Condition |
| Substrate | This compound |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | RuPhos (4 mol%) |
| Base | NaOtBu (1.5 equiv.) |
| Solvent | Anhydrous Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 h |
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, add NaOtBu (1.5 equiv.) to a flame-dried Schlenk tube.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), and RuPhos (0.04 equiv.).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3B: Selective C2 Amination
Achieving selectivity for the less reactive C2-Cl bond often requires blocking the C7 position or using specialized catalytic systems that favor oxidative addition into the C-Cl bond. [22][23]This can sometimes be achieved by using N-heterocyclic carbene (NHC) ligands, which are known to promote the activation of aryl chlorides. [22][23] Rationale for Component Selection:
-
Catalyst/Ligand: Using a pre-catalyst with a bulky NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride), can favor reactivity at the more sterically accessible C2 position, especially if the C7 position is sterically hindered by a previously installed group.
-
Base and Solvent: Similar conditions to the C7 amination are typically employed.
Note: This is a more challenging transformation, and optimization of the ligand and reaction conditions may be necessary.
Troubleshooting and Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more active ligand, or raising the temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The primary side reaction is often hydrodehalogenation, where the halide is replaced by a hydrogen atom. This can be minimized by ensuring efficient transmetalation and reductive elimination.
-
Low Regioselectivity: If a mixture of C2 and C7 substituted products is obtained, modifying the ligand can influence the selectivity. Bulky ligands may favor reaction at the less sterically hindered position.
-
Catalyst Deactivation: The use of high-purity reagents and thoroughly degassed solvents is crucial to prevent catalyst deactivation. [10]
Conclusion
The this compound scaffold is a powerful building block for the synthesis of complex molecules with potential therapeutic applications. By understanding the principles of palladium-catalyzed cross-coupling and leveraging the differential reactivity of the two halogen atoms, researchers can selectively and efficiently introduce a wide variety of functional groups at either the C7 or C2 position. The protocols provided in this guide offer a starting point for the development of novel thieno[3,2-d]pyrimidine derivatives and should be adapted and optimized for each specific substrate and coupling partner.
References
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A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Retrieved December 31, 2025, from [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved December 31, 2025, from [Link]
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Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2024, May 22). International Journal of Pharmaceutical and Life Sciences, 5(5). Retrieved December 31, 2025, from [Link]
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Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
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C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). Harvard University. Retrieved December 31, 2025, from [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers. Retrieved December 31, 2025, from [Link]
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2015). Molecules, 20(8), 14036-14063. [Link]
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C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025, January 29). Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022, May 18). Journal of the American Chemical Society, 144(21), 9573-9584. [Link]
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. (2020). Journal of Medicinal Chemistry, 63(5), 2328-2350. [Link]
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Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). Bioorganic Chemistry, 148, 107456. [Link]
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Buchwald–Hartwig amination. (2024, November 27). In Wikipedia. Retrieved December 31, 2025, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
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Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1931-1954. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). Journal of the American Chemical Society, 143(26), 9946-9957. [Link]
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry, 107, 104560. [Link]
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021, June 21). White Rose Research Online. Retrieved December 31, 2025, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 31, 2025, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved December 31, 2025, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2016). Molecules, 21(12), 1690. [Link]
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Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved December 31, 2025, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
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Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025, November 23). ResearchGate. Retrieved December 31, 2025, from [Link]
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Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
-
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]
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Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters, 55(30), 4118-4120. [Link]
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Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. (2018). Chemical Science, 9(13), 3365-3373. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved December 31, 2025, from [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing. Retrieved December 31, 2025, from [Link]
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A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2022). Molecules, 27(19), 6296. [Link]
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Visible-light driven regioselective synthesis, characterization and binding studies of 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines with DNA and BSA using biophysical and computational techniques. (2021). Scientific Reports, 11(1), 22137. [Link]
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Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2015). Organic Letters, 17(16), 4094-4097. [Link]
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Application Notes & Protocols: Strategic Functionalization of the C2 Position of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Authored by: A Senior Application Scientist
Abstract
The thieno[3,2-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutics, particularly in oncology as potent kinase inhibitors.[1][2][3] The strategic derivatization of this heterocyclic system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth exploration of methodologies for the selective functionalization of the C2 position of the versatile building block, 7-Bromo-2-chlorothieno[3,2-d]pyrimidine.[5][6] We will dissect the chemical principles behind key transformations, offer detailed, field-tested protocols, and present a comparative analysis to guide synthetic strategy for researchers in drug discovery and development.
The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine ring creates the thieno[3,2-d]pyrimidine system, a bioisostere of purine that is frequently employed in the design of molecules targeting ATP-binding sites in enzymes.[7][8] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][9][10]
The starting material, this compound, offers two distinct and orthogonally reactive handles for molecular elaboration:
-
The C2-Position (Chloro group): The chlorine atom at the C2 position is situated on the electron-deficient pyrimidine ring. The two adjacent nitrogen atoms exert a strong electron-withdrawing effect, making this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[11][12]
-
The C7-Position (Bromo group): The bromine atom is on the more electron-rich thiophene ring, making it an ideal handle for various palladium-catalyzed cross-coupling reactions .
This differential reactivity is the cornerstone of its utility, allowing for controlled, stepwise synthesis of complex molecular architectures. This guide will focus exclusively on the strategic modification of the C2 position.
Methodologies for C2 Functionalization
The activation of the C2 position by the pyrimidine nitrogens makes it the primary site for initial derivatization, most commonly through nucleophilic substitution or palladium-catalyzed processes.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is often the most direct and efficient method for introducing nitrogen, oxygen, and sulfur nucleophiles at the C2 position. The reaction proceeds via a two-step addition-elimination mechanism.
Causality of Mechanism: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the pyrimidine ring to form a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.[12] The negative charge in this intermediate is effectively delocalized onto the electronegative pyrimidine nitrogens, which lowers the activation energy of this typically rate-determining step.[11] Aromaticity is then restored by the expulsion of the chloride leaving group.[13][14]
Caption: General workflow for the SNAr reaction at the C2 position.
Protocol 1: C2-Amination via SNAr
This protocol describes the reaction with a generic primary or secondary amine.
-
Objective: To form a C-N bond at the C2 position.
-
Materials:
-
This compound (1.0 eq)
-
Amine (Primary or Secondary) (1.2 - 1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), 2-Propanol, or Dioxane
-
-
Procedure:
-
To a stirred solution of this compound in the chosen solvent (approx. 0.1 M concentration), add the amine and the base.
-
Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and the solvent.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, cool the mixture to room temperature.
-
If using an alcohol solvent, the product may precipitate upon cooling and can be collected by filtration.
-
Alternatively, dilute the reaction mixture with water to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product is not a solid, perform an aqueous work-up by diluting with ethyl acetate and washing with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
-
Expert Insight: The choice of base is critical. DIPEA is a non-nucleophilic organic base suitable for most conditions. For less reactive amines, a stronger base like K₂CO₃ in a polar aprotic solvent like NMP can accelerate the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is highly effective for heteroatom nucleophiles, forming C-C or certain C-N bonds often requires the versatility of transition metal catalysis. These methods significantly broaden the scope of accessible derivatives.
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds by reacting the C2-chloro group with a boronic acid or ester.
Causality of Mechanism: The reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are: (1) Oxidative Addition of the C-Cl bond to a Pd(0) complex, (2) Transmetalation where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[15]
Caption: Key components for a Suzuki-Miyaura coupling at the C2 position.
Protocol 2: C2-Arylation via Suzuki-Miyaura Coupling
-
Objective: To form a C-C bond between the C2 position and an aryl or heteroaryl group.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base: Aqueous Sodium Carbonate (Na₂CO₃) (2 M solution, 2.0-3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol mixture
-
-
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the degassed solvent, followed by the degassed aqueous base solution.
-
Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are often complete within 2-12 hours.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.
-
-
Expert Insight: Incomplete reactions are often due to catalyst degradation or inactive boronic acid. Using freshly purchased or properly stored reagents and ensuring the system is thoroughly degassed is crucial for high yields. Pd(dppf)Cl₂ is another excellent catalyst choice for this transformation.[16]
This reaction is a powerful alternative to SNAr for forming C-N bonds, especially with amines that are poor nucleophiles or when milder conditions are required.
Causality of Mechanism: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[17] The key difference is that after oxidative addition, the amine coordinates to the palladium complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to form the C-N bond.[18][19]
Caption: Experimental workflow for a Buchwald-Hartwig amination.
Protocol 3: C2-Amination via Buchwald-Hartwig Coupling
-
Objective: To couple a primary or secondary amine at the C2 position under catalytic conditions.
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Ligand: XPhos or RuPhos (0.08 eq)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)
-
Solvent: Anhydrous Toluene or Dioxane
-
-
Procedure:
-
Important: This reaction is sensitive to air and moisture. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (Argon or Nitrogen).
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a reaction flask.
-
Add the this compound and the anhydrous solvent.
-
Finally, add the amine.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS until completion (typically 4-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
-
Expert Insight: The ligand choice is paramount for success. Bulky, electron-rich phosphine ligands like XPhos are generally effective for a wide range of amines.[20] The base is also crucial; NaOtBu is very strong but can be incompatible with some functional groups, in which case Cs₂CO₃ is a milder alternative.[19]
The Sonogashira coupling is the premier method for installing a terminal alkyne at the C2 position, providing a valuable functional group for further transformations like click chemistry or cyclizations.
Causality of Mechanism: This reaction uniquely employs a dual catalytic system. A palladium catalyst performs the oxidative addition of the C-Cl bond, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product.[21][22]
Protocol 4: C2-Alkynylation via Sonogashira Coupling
-
Objective: To form a C-C triple bond at the C2 position.
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper Co-catalyst: Copper(I) Iodide (CuI) (0.06 eq)
-
Base/Solvent: Triethylamine (Et₃N) and/or THF
-
-
Procedure:
-
To a flask containing this compound, add the Pd catalyst and CuI.
-
Purge the system with an inert gas.
-
Add the solvent (e.g., a 2:1 mixture of THF and Et₃N), followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete in 1-6 hours.
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
-
Expert Insight: The copper co-catalyst is sensitive to oxidation. Using high-purity CuI and ensuring an inert atmosphere is key. The triethylamine acts as both the base to deprotonate the alkyne and as a solvent.
Comparative Summary of C2 Functionalization Methods
| Reaction Method | Bond Formed | Key Reagents | Typical Conditions | Advantages | Limitations |
| SNAr | C-N, C-O, C-S | Nucleophile, Base (DIPEA, K₂CO₃) | 80-120 °C | Operationally simple, metal-free, high yields with strong nucleophiles. | Limited to strong nucleophiles; may require high temperatures. |
| Suzuki-Miyaura | C-C (Aryl, Alkyl) | Boronic Acid, Pd Catalyst, Base (Na₂CO₃) | 90-110 °C | Broad substrate scope, excellent functional group tolerance. | Requires inert atmosphere, potential for catalyst poisoning. |
| Buchwald-Hartwig | C-N | Amine, Pd Catalyst, Ligand, Strong Base (NaOtBu) | 100-110 °C | Couples weak nucleophiles, often milder than SNAr. | Air/moisture sensitive, requires specialized ligands, higher cost. |
| Sonogashira | C-C (Alkyne) | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst | 25-60 °C | Mild conditions, provides versatile alkyne handle. | Sensitive to oxygen, limited to terminal alkynes. |
Strategic Application: Sequential Functionalization
The true power of this compound lies in the ability to perform sequential, site-selective reactions. A typical and highly effective strategy involves functionalizing the more reactive C2 position first, followed by a cross-coupling reaction at the C7-bromo position.
Caption: A powerful two-step strategy for creating diverse chemical libraries.
This approach allows for the rapid generation of a library of analogs where substituents at both C2 and C7 can be independently varied, providing a robust platform for structure-activity relationship (SAR) studies in drug discovery programs.[10]
Conclusion
The this compound scaffold is a cornerstone for the synthesis of biologically active molecules. The selective functionalization of its C2 position can be achieved through a variety of robust chemical methods. Nucleophilic aromatic substitution offers a direct, metal-free route for introducing heteroatoms, while palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings provide unparalleled versatility for installing carbon and nitrogen-based substituents. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to strategically design and synthesize novel thieno[3,2-d]pyrimidine derivatives for the development of next-generation therapeutics.
References
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Wang, Y., et al. (2022). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
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- International Journal of Pharmaceutical Sciences and Research. (2024). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity.
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Islam, F., & Quadery, T. M. (2021). Therapeutic Potential, Synthesis, Patent Evaluation and SAR Studies of Thieno[3,2-d]pyrimidine Derivatives: Recent Updates. Current Drug Targets. Retrieved from [Link]
- Bioorganic & Medicinal Chemistry. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
-
Lainchbury, M., et al. (2012). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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El-Sayed, M. A., et al. (2021). New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Bioorganic Chemistry. Retrieved from [Link]
- Organic Letters. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
- ScienceDirect. (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) ChemInform Abstract: Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. Retrieved from [Link]
- ResearchGate. (n.d.). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
-
MDPI. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from [Link]
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Application Notes & Protocols: Selective Reaction at the C7-Bromo Position of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to adenine allows it to function as a bioisostere, interacting with a wide range of biological targets, particularly kinases.[4] This has led to the development of numerous potent inhibitors for various therapeutic areas, including oncology, inflammation, and virology. The 7-Bromo-2-chlorothieno[3,2-d]pyrimidine derivative is a particularly valuable building block, offering two distinct reaction sites for sequential functionalization.[5][6] The ability to selectively modify the C7-bromo position while preserving the C2-chloro substituent is a key strategy for the synthesis of complex, highly functionalized molecules with tailored pharmacological profiles.
This guide provides a detailed technical overview and field-proven protocols for achieving high selectivity in the functionalization of the C7-bromo position of this compound. We will delve into the mechanistic principles governing this selectivity and offer step-by-step methodologies for common and impactful cross-coupling reactions.
The Principle of Chemoselectivity: Exploiting the C-Br vs. C-Cl Reactivity Gradient
The selective functionalization of the C7-bromo bond in the presence of a C2-chloro bond is primarily governed by the difference in their bond dissociation energies and their reactivity towards a low-valent metal catalyst, typically palladium(0).[7] The generally accepted order of reactivity for oxidative addition to a metal center is C–I > C–Br > C–OTf > C–Cl.[7][8] This inherent reactivity difference forms the basis for achieving chemoselectivity in cross-coupling reactions.
The key to successful selective C7 functionalization lies in carefully controlling the reaction conditions—catalyst, ligand, base, and solvent—to favor the oxidative addition of the palladium catalyst to the more labile C-Br bond while leaving the more robust C-Cl bond intact. The choice of a suitable palladium catalyst, often in combination with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is critical for enhancing this selectivity.[7]
Visualizing the Selective C7-Functionalization Workflow
Caption: Workflow for selective C7-functionalization.
Detailed Protocols for Selective C7-Bromo Functionalization
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the C7 position and various aryl or heteroaryl boronic acids or esters.[9][10] The choice of catalyst, ligand, and base is paramount for achieving high selectivity and yield.
Protocol: Selective C7-Arylation via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
Toluene, Ethanol, and Water (8:1:1 mixture, degassed)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).[7]
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL).[7]
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki couplings. The triphenylphosphine ligands are sufficiently electron-rich to facilitate the oxidative addition at the C-Br bond. For more challenging substrates, catalysts with bulkier and more electron-donating ligands like XPhos or SPhos may be beneficial.[11]
-
Base: An aqueous solution of a mild base like Na₂CO₃ or K₂CO₃ is typically sufficient. The base is crucial for the transmetalation step of the catalytic cycle.[11]
-
Solvent System: A biphasic solvent system like toluene/ethanol/water helps to dissolve both the organic and inorganic reagents, facilitating the reaction.[7] Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an sp-hybridized carbon of a terminal alkyne and the C7 position.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14]
Protocol: Selective C7-Alkynylation via Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (TEA) (2.0 equivalents)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol) in anhydrous THF or DMF (10 mL).
-
Add triethylamine (2.0 mmol) followed by the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the reaction if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate.[14][15]
-
Base: A mild amine base like triethylamine serves both as a solvent and to neutralize the HBr generated during the reaction.[13]
-
Anhydrous Conditions: While not always strictly necessary for all modern protocols, starting with anhydrous conditions can prevent unwanted side reactions and ensure catalyst longevity.[13]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C7 position.[16][17][18]
Protocol: Selective C7-Amination via Buchwald-Hartwig Coupling
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.08 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.08 mmol) to a reaction tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.4 mmol).
-
Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky, electron-rich phosphine ligands like Xantphos are crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields and broader substrate scope.[16]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[19]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is critical for its stability and activity.
Summary of Reaction Conditions
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | Toluene/Ethanol/H₂O | 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Triethylamine | THF or DMF | Room Temp - 50 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100-110 |
Mechanistic Rationale for Selectivity
The selective reaction at the C7-bromo position is a consequence of the kinetic favorability of the oxidative addition of the Pd(0) catalyst to the C-Br bond over the C-Cl bond.
Caption: Mechanistic pathway for selective C7-functionalization.
The oxidative addition step is generally the rate-determining step in these cross-coupling reactions.[20] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond results in a lower activation energy barrier for the oxidative addition at the C7 position. By carefully selecting ligands that are sufficiently electron-donating to promote C-Br activation but not so reactive as to activate the C-Cl bond under the given conditions, high selectivity can be achieved.
Conclusion and Future Outlook
The selective functionalization of the C7-bromo position of this compound is a cornerstone in the synthesis of novel drug candidates based on the thienopyrimidine scaffold. The protocols outlined in this guide provide a robust starting point for researchers in this field. Future advancements will likely focus on the development of even more active and selective catalyst systems that can operate under milder conditions, with lower catalyst loadings, and with an even broader substrate scope. The continued exploration of novel ligands and reaction conditions will undoubtedly expand the synthetic utility of this versatile building block, paving the way for the discovery of next-generation therapeutics.
References
- A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates. Benchchem.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. Wiley Online Library.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar.
- Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. ResearchGate.
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- Sonogashira Coupling. Chemistry LibreTexts.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. National Institutes of Health.
- Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. ACS Publications.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Buchwald-Hartwig Amination Reaction. YouTube.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. PubChem.
- Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. National Institutes of Health.
- C–O Bond Activation as a Strategy in Palladium-Catalyzed Cross-Coupling. Thieme.
- Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. National Institutes of Health.
- This compound. PubChemLite.
- This compound. MySkinRecipes.
- Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications.
- Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Royal Society of Chemistry.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
- Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. National Institutes of Health.
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- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. National Institutes of Health.
- Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health.
- This compound. Biosynth.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate.
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health.
- 7-Bromo-4-chlorothieno[3,2-d]pyrimidine. Sigma-Aldrich.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 7-Bromo-2-chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging heterocyclic building block. Here, we will address common issues, provide in-depth explanations for experimental choices, and offer detailed protocols to help you achieve high yields and product purity.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in a Suzuki coupling?
The C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 2-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the palladium catalytic cycle. This inherent difference in reactivity allows for selective functionalization at the 7-position while leaving the 2-chloro group intact for subsequent transformations.[1][2]
Q2: I am observing significant amounts of starting material, even after prolonged reaction times. What is the likely cause?
Unreacted starting material often points to issues with catalyst activity or the oxidative addition step. Several factors could be at play:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have been deactivated by oxygen.[3][4] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3][4]
-
Inappropriate Ligand: The choice of phosphine ligand is critical, especially for heteroaryl halides. Bulky, electron-rich ligands are known to promote the oxidative addition step.[5][6][7]
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.[4]
Q3: My desired product is forming, but I am also seeing significant homocoupling of my boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.
-
Rigorous Degassing: The most crucial step is to meticulously remove all dissolved oxygen from your solvent and reaction vessel.[3] Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.[1]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in-situ reduction.[3]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can maintain a low concentration, thereby disfavoring the homocoupling side reaction.
Q4: What is the role of the base in the Suzuki coupling, and which one should I choose?
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[8][9][10][11] The choice of base can significantly impact the reaction yield.[8]
-
Common Choices: For Suzuki couplings with heteroaryl halides, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used.[3][6][12][13]
-
Solubility and Strength: The base's effectiveness is tied to its strength and solubility in the reaction medium.[4] For instance, K₃PO₄ is often a good starting point due to its sufficient basicity and solubility in common solvent mixtures like dioxane/water.[3][4][13] Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, particularly for less reactive substrates.[4][12]
Q5: I am observing protodeboronation of my boronic acid. How can I prevent this?
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boron functional group with a hydrogen atom. This side reaction is particularly prevalent with heteroaryl boronic acids and can be promoted by aqueous basic conditions and elevated temperatures.[4][14]
-
Use Boronic Esters or Trifluoroborate Salts: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a potassium trifluoroborate salt, can significantly reduce protodeboronation.[4][15][16][17][18] These reagents often exhibit greater stability and release the active boronic acid slowly under the reaction conditions.[15][16]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[4][19]
-
Milder Base and Lower Temperature: Switching to a milder base, such as KF, and running the reaction at the lowest effective temperature can also help minimize this side reaction.[4]
Troubleshooting Guide
Problem 1: Low to No Product Formation with Unreacted Starting Material
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Catalyst Deactivation | Ensure rigorous degassing of solvents and reaction vessel. Use a fresh, high-quality palladium source. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[3][4] | The active Pd(0) catalyst is readily oxidized by oxygen, rendering it inactive. Pd(II) precatalysts require efficient in-situ reduction to enter the catalytic cycle.[3] |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][6][7][20] Increase the reaction temperature in increments of 10-20 °C.[4] | Electron-rich, bulky ligands stabilize the Pd(0) center and promote the oxidative addition of the C-Br bond, which is often the rate-limiting step.[21][22] Higher temperatures provide the necessary activation energy.[4] |
| Poor Solubility | Change to a solvent system known to better solubilize all components, such as 1,4-dioxane/water, toluene/water, or DMF. | All reactants must be in solution for the reaction to proceed efficiently. Poor solubility can lead to slow reaction rates and low yields. |
Problem 2: Formation of Byproducts and a Complex Reaction Mixture
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Protodeboronation | Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[4] Use a milder base (e.g., KF) or anhydrous conditions.[4] | Boronic esters and trifluoroborates are more resistant to premature C-B bond cleavage under basic, aqueous conditions.[15][16][17][18] |
| Homocoupling of Boronic Acid | Ensure meticulous degassing to remove all traces of oxygen.[3] Consider using a pre-formed Pd(0) catalyst to avoid potential side reactions during the reduction of a Pd(II) precatalyst.[3] | Oxygen can promote the oxidative homocoupling of the boronic acid, leading to undesired biaryl byproducts. |
| Reaction at the 2-Chloro Position | Lower the reaction temperature. Reduce the catalyst loading. Screen different palladium catalysts and ligands. | While the C-Br bond is more reactive, high temperatures and highly active catalyst systems can sometimes lead to non-selective coupling at the C-Cl position. |
Experimental Protocols
Protocol 1: Standard Suzuki Coupling of this compound
This protocol provides a general starting point for the selective Suzuki coupling at the 7-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)[13]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure the removal of oxygen.[3]
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[3][4] The final concentration should typically be between 0.1 and 0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][24]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 7-aryl-2-chlorothieno[3,2-d]pyrimidine.[3]
Protocol 2: Optimized Suzuki Coupling for Challenging Substrates
This protocol is designed for situations where the standard protocol gives low yields, or when dealing with sensitive boronic acids prone to decomposition.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.6 mol%)
-
K₃PO₄ (finely powdered, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed Toluene or 1,4-Dioxane[3]
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid pinacol ester, finely powdered K₃PO₄, Pd₂(dba)₃, and SPhos to a dry Schlenk tube.[3]
-
Inert Atmosphere: Seal the vessel and maintain under a positive pressure of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[25]
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.[3]
References
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(21), 8048–8051. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17351–17363. Available from: [Link]
-
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar. Available from: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17351–17363. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
-
Thomas, A. A., Wang, H., Zahrt, A. F., & Sigman, M. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4413–4424. Available from: [Link]
-
Thomas, A. A., Wang, H., Zahrt, A. F., & Sigman, M. S. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4413–4424. Available from: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5004-5018. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available from: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5004-5018. Available from: [Link]
-
Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Optimization of the Suzuki coupling reaction. ResearchGate. Available from: [Link]
-
Ghaffari, M., & Martin, R. T. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 21(17), 6896–6900. Available from: [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Kikelj, D., & Urleb, U. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2275. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available from: [Link]
-
Munday, R. H. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(11), 4157-4167. Available from: [Link]
-
Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate. Available from: [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. Available from: [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. Available from: [Link]
-
Aslam, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2548. Available from: [Link]
-
Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. Available from: [Link]
-
Knapp, D. M., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5894–5898. Available from: [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. Available from: [Link]
-
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. PubChem. Available from: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available from: [Link]
-
Ligand‐Free Cu‐Catalyzed Suzuki Coupling of Alkynyl Bromides with Boronic Acids in Ethanol Under Microwave Irradiation. ResearchGate. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. wwjmrd.com [wwjmrd.com]
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- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of Bromochloropyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of bromochloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
The selective amination of bromochloropyrimidines presents a unique synthetic challenge due to the presence of two distinct halogen leaving groups. Achieving high selectivity and yield requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters. This guide provides field-proven insights to help you overcome common hurdles and achieve your desired synthetic outcomes.
Troubleshooting Common Side Reactions
Issue 1: Poor Chemoselectivity - Mixture of Bromo- and Chloro-amination Products
One of the most frequent challenges in the Buchwald-Hartwig amination of bromochloropyrimidines is achieving selective reaction at either the bromine or chlorine position. The inherent reactivity difference between C-Br and C-Cl bonds is the primary driver of selectivity, but this can be modulated by reaction conditions.
Root Cause Analysis:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a pivotal role in determining the selectivity of the oxidative addition step, which is often rate-determining.[1][2] Bulky, electron-rich ligands can enhance the reactivity of the palladium catalyst, sometimes leading to the amination of the less reactive C-Cl bond.[1][3]
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.
-
Catalyst System: The choice of palladium precursor and its activation method can influence the active catalytic species in solution, thereby affecting selectivity.
Troubleshooting Protocol:
-
Ligand Screening: If you are observing a mixture of products, consider screening a panel of phosphine ligands. Start with less bulky, electron-rich ligands which may favor reaction at the more reactive C-Br bond.
-
Temperature Optimization: Perform the reaction at the lowest temperature that allows for efficient conversion of the starting material. A temperature gradient experiment can be highly informative.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results and cleaner formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[4]
Issue 2: Hydrodehalogenation - Loss of Halogen and Formation of Pyrimidine
A significant side reaction that plagues many Buchwald-Hartwig aminations is hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom.[5][6][7][8] This leads to the formation of an undesired pyrimidine byproduct and consumption of the starting material.
Root Cause Analysis:
-
β-Hydride Elimination: This is a common pathway where a palladium-hydride species is formed, which can then reductively eliminate to produce the hydrodehalogenated arene.[6][7][9] This is more prevalent with primary amines.[7]
-
Base and Solvent Effects: The choice of base and solvent can influence the formation and stability of palladium-hydride intermediates.[10]
-
Water Content: Trace amounts of water in the reaction mixture can be a source of protons, contributing to hydrodehalogenation.
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the formation of the necessary conformation for β-hydride elimination to occur.[1]
-
Base Selection: While strong, non-nucleophilic bases like sodium tert-butoxide are common, consider screening other bases such as LHMDS or inorganic bases like K₂CO₃ or Cs₂CO₃, which may suppress this side reaction.[11][12]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Degassing the solvent prior to use is also crucial to remove dissolved oxygen, which can degrade the catalyst.
Issue 3: Homocoupling of the Amine or Aryl Halide
The formation of biaryl or di-amine byproducts, resulting from the homocoupling of the starting materials, can be a frustrating issue, leading to complex purification challenges.[13][14]
Root Cause Analysis:
-
Catalyst Decomposition: Deactivation of the palladium catalyst can lead to side reactions, including homocoupling.
-
Reaction Kinetics: If the rate of reductive elimination is slow compared to other competing pathways, homocoupling can become more prominent.
Troubleshooting Protocol:
-
Ligand Choice: The use of bulky biaryl phosphine ligands can often suppress the formation of biaryl side products.[13]
-
Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a cleaner reaction profile by minimizing catalyst decomposition pathways.
-
Temperature Control: As with selectivity, lower reaction temperatures can help to disfavor these undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: I am trying to selectively aminate the chlorine position of a bromochloropyrimidine. What conditions should I start with?
Achieving C-Cl amination in the presence of a C-Br bond is challenging due to the higher bond dissociation energy of the C-Cl bond. However, it is possible with careful selection of the catalyst system. You will likely need more forcing conditions:
-
Highly Active Catalyst: Employ a catalyst system known for its high reactivity towards aryl chlorides. This typically involves the use of bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos.[3]
-
Elevated Temperature: Higher reaction temperatures will be necessary to facilitate the oxidative addition to the C-Cl bond.
-
Strong Base: A strong base like sodium tert-butoxide is generally required.
Q2: My reaction is not going to completion, and I am recovering a significant amount of starting material. What should I try?
Incomplete conversion can be due to several factors:
-
Catalyst Inactivation: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with properly degassed solvents to prevent catalyst oxidation.
-
Insufficient Base: The stoichiometry of the base is critical. Ensure you are using an adequate excess.
-
Ligand Degradation: Some phosphine ligands can be sensitive to prolonged heating. Consider if your ligand is stable under the reaction conditions.
-
Poor Solubility: If your starting materials or reagents are not fully dissolved, this can hinder the reaction rate. Try a different solvent system.[4]
Q3: Can I use an aqueous base for my Buchwald-Hartwig amination?
While traditionally performed under anhydrous conditions, recent developments have shown that aqueous micellar conditions can be employed for Buchwald-Hartwig aminations.[5][8] This can be a greener alternative and may even help to suppress side reactions like hydrodehalogenation.[5][8] However, this approach requires specific surfactant systems and may not be universally applicable to all substrates.
Q4: How do I choose the right phosphine ligand for my specific bromochloropyrimidine substrate?
Ligand selection is often empirical, but some general guidelines can be followed:
-
For selective C-Br amination, start with a moderately bulky ligand.
-
For challenging C-Cl amination, highly bulky and electron-rich biaryl phosphine ligands are generally the best starting point.[3]
-
Bidentate ligands like Xantphos can be effective in some cases and may offer different selectivity profiles.[15]
A small-scale, parallel screen of several ligands is often the most efficient way to identify the optimal choice for your system.
Visualizing the Buchwald-Hartwig Catalytic Cycle and Competing Side Reactions
The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle, as well as the major competing side reaction pathways.
Caption: Catalytic cycle and major side reactions in Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromochloropyrimidine
This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate.
Materials:
-
Bromochloropyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-5 mol%)
-
Phosphine ligand (1.2-2.0 equiv relative to Pd)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried reaction vessel, add the bromochloropyrimidine, palladium precatalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine, followed by the base.
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Issue | Common Cause | Key Parameters to Optimize | Potential Solutions |
| Poor Chemoselectivity | Similar reactivity of C-Br and C-Cl bonds | Ligand, Temperature | Screen less bulky ligands, lower reaction temperature. |
| Hydrodehalogenation | β-Hydride elimination | Ligand, Base, Water content | Use bulky ligands, screen different bases, ensure anhydrous conditions. |
| Homocoupling | Catalyst decomposition, slow reductive elimination | Ligand, Catalyst loading | Employ bulky biaryl phosphine ligands, optimize catalyst concentration. |
| Incomplete Reaction | Catalyst inactivation, insufficient base, poor solubility | Atmosphere, Base stoichiometry, Solvent | Ensure inert atmosphere, use excess base, try different solvents. |
References
- Identifying and minimizing side reactions with phosphine ligands - Benchchem.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Buchwald–Hartwig amin
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
- Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
- Ligand design for cross-couplings: phosphines - YouTube.
- Help troubleshooting a Buchwald-Hartwig amin
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
- Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination | Journal of the American Chemical Society.
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine - Benchchem.
- Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- The Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Buchwald Phosphine Ligands - Sigma-Aldrich.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights.
- Amination products of chloropyrazine and 2-chloropyrimidine.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz
- Palladium-catalyzed amination of 2-chlorothienopyridone with primary arom
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with Halogenated Heterocycles
Welcome to the technical support center for Sonogashira coupling reactions involving halogenated heterocyclic substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these nuanced cross-coupling reactions. Heterocycles, ubiquitous in pharmaceuticals and functional materials, often introduce unique challenges into catalytic cycles due to their electronic properties and potential to coordinate with the metal center.[1][2] This resource provides a series of field-tested solutions and in-depth explanations to help you optimize reaction yields, minimize side products, and achieve consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when performing Sonogashira couplings on N, S, and O-containing ring systems.
Q1: My Sonogashira coupling with a halogenated heterocycle is failing or giving a very low yield. What are the first things I should check?
A low or non-existent yield is the most frequent issue and can stem from several sources. A systematic approach is crucial for diagnosis.
Initial Diagnostic Checklist:
-
Inert Atmosphere Integrity: The Sonogashira reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling), especially in copper-catalyzed systems.[3][4][5] Ensure all solvents and reagents have been rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and that the reaction is maintained under a positive pressure of an inert gas.
-
Reagent Quality:
-
Solvents & Bases: Anhydrous solvents are critical. Amine bases, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can oxidize over time and may need to be distilled or filtered through activated alumina before use.[6]
-
Catalyst Activity: Palladium catalysts, particularly Pd(0) sources like Pd(PPh₃)₄, can degrade upon storage. If the catalyst is old or has been improperly stored, its activity may be compromised. Consider using a fresh batch or a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[6][7]
-
Copper(I) Source: Copper(I) iodide (CuI) should be a white to light tan powder. If it has a significant green or blue tint, it has likely oxidized to Cu(II) and will be ineffective.
-
-
Catalyst System Mismatch: Heterocyclic substrates can be demanding. A standard catalyst system like Pd(PPh₃)₄/CuI may not be active enough, especially for less reactive halides (Cl, Br) or electron-rich heterocycles.[3][8] You may need to screen more advanced catalyst systems (see Q2).
Q2: How do I choose the right palladium catalyst and ligand for my specific heterocycle?
The electronic nature of the heterocycle is the single most important factor in catalyst selection. Heterocycles can poison the catalyst by coordinating to the palladium center, preventing it from participating in the catalytic cycle.[1]
-
For Electron-Deficient Heterocycles (e.g., halopyridines, pyrimidines, quinolines): These substrates are generally good partners for Sonogashira coupling because the C-X bond is polarized and more susceptible to oxidative addition.[9][10] However, the nitrogen lone pair can still interfere.
-
Recommended Catalysts: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often work well.[7] For more challenging couplings (e.g., with chlorides), more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are required to promote the rate-limiting oxidative addition step.[7][8][10]
-
-
For Electron-Rich Heterocycles (e.g., halopyrroles, furans, thiophenes, indoles): These substrates can be problematic. The C-X bond is less reactive, and the heteroatom can more effectively poison the palladium catalyst.
-
Recommended Catalysts: Highly active catalyst systems are often necessary. Consider using bulky, electron-rich phosphine ligands such as XPhos , SPhos , or cataCXium A in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7][11] These ligands form highly active, monoligated Pd(0) species that favor oxidative addition over catalyst inhibition.[10] N-heterocyclic carbene (NHC) palladium complexes are also highly effective.[7]
-
Table 1: Catalyst & Ligand Selection Guide for Heterocycles
| Heterocycle Type | Halide Reactivity | Common Issues | Recommended Ligands | Palladium Source |
| Electron-Deficient | I > Br > OTf >> Cl | Catalyst inhibition by N-coordination | PPh₃, P(t-Bu)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| (e.g., Pyridine, Pyrimidine) | ||||
| Electron-Rich | I > Br > OTf >> Cl | Slow oxidative addition, catalyst poisoning | XPhos, SPhos, cataCXium A, NHCs | Pd(OAc)₂, Pd₂(dba)₃ |
| (e.g., Pyrrole, Thiophene) | ||||
| Multi-halogenated | I > Br > OTf >> Cl | Selectivity, dehalogenation | Ligand choice can control regioselectivity[3] | Pd(PPh₃)₄, Pd₂(dba)₃ |
Q3: I'm observing significant alkyne homocoupling (Glaser coupling). How can I prevent this?
Glaser homocoupling, the dimerization of the terminal alkyne, is a primary side reaction, especially in the presence of the copper(I) co-catalyst and oxygen.[4][5]
Causality: The copper(I) acetylide intermediate is susceptible to oxidation, which leads to the formation of a diyne.
Solutions:
-
Strictly Anaerobic Conditions: This is the first and most critical step. Ensure all reagents and the reaction vessel are thoroughly degassed. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[3]
-
Minimize Reaction Time/Temperature: Prolonged reaction times or excessive heat can promote homocoupling.
-
Switch to a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[4][12][13] Copper-free Sonogashira reactions have become robust and are often the preferred method for complex molecule synthesis.[14] They typically require a palladium catalyst, a suitable ligand, and an amine base (which often doubles as the solvent).[11][15]
Q4: My starting material is being dehalogenated. What causes this and how can I stop it?
Dehalogenation is the reductive cleavage of the C-X bond, replacing the halide with a hydrogen atom. This side reaction can become significant under certain conditions.[3][16]
Causality: This often occurs via a competing hydrodehalogenation pathway, which can be promoted by high temperatures, certain bases, or catalyst systems.
Solutions:
-
Lower the Reaction Temperature: This is the most common solution. Try running the reaction at a lower temperature for a longer duration.[3]
-
Change the Base: Amine bases can sometimes act as a hydride source. Switching from an amine base like Et₃N to an inorganic base such as K₂CO₃ , Cs₂CO₃ , or K₃PO₄ can suppress dehalogenation.[17]
-
Modify the Catalyst System: The choice of ligand can influence the propensity for dehalogenation. If the problem persists, screening alternative phosphine ligands may be necessary.
Q5: The reaction is sluggish or stalls with my chloro- or bromo-heterocycle. What can I do?
The reactivity of the C-X bond towards oxidative addition is a key factor and follows the general trend: I > Br > OTf >> Cl.[4] Chloro- and bromo-heterocycles are significantly less reactive than their iodo- counterparts.
Causality: The rate-limiting step in the Sonogashira catalytic cycle is often the oxidative addition of the palladium(0) complex into the C-X bond.[4] This step is much slower for stronger C-Cl and C-Br bonds.
Solutions:
-
Increase Reaction Temperature: Higher temperatures are often required to drive the reaction to completion for bromides and especially for chlorides.[7]
-
Use a More Active Catalyst System: Standard Pd/PPh₃ systems are frequently ineffective. To activate C-Cl and C-Br bonds, you must use a catalyst system with bulky, electron-rich ligands.[8][10]
-
For Bromo-heterocycles: Ligands like P(t-Bu)₃ are often effective.
-
For Chloro-heterocycles: Systems based on biaryl phosphine ligands (XPhos , SPhos ) or N-heterocyclic carbenes (NHCs) are typically required.[7][9] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species essential for cleaving the strong C-Cl bond.[10]
-
Q6: Which base and solvent system is best for my sensitive heterocyclic substrate?
The choice of base and solvent is critical and interdependent. The base deprotonates the terminal alkyne and neutralizes the HX acid formed during the reaction.[15]
Table 2: Common Base and Solvent Combinations
| Base | Solvent | Temperature (°C) | Comments |
| Et₃N, DIPEA | THF, Dioxane, Toluene | 25 - 100 | Standard for Cu-catalyzed reactions. Can also serve as the solvent. |
| Pyrrolidine, Piperidine | DMF, NMP | 25 - 80 | Often used in copper-free conditions. |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, Dioxane | 80 - 120 | Good for suppressing dehalogenation; common in copper-free protocols.[11][17] |
| TBAF (Tetrabutylammonium fluoride) | THF, Dioxane | 25 - 60 | Can be used for in-situ deprotection of silyl-protected alkynes.[4] |
Visual Troubleshooting & Mechanistic Insights
Understanding the underlying mechanisms and having a clear decision-making process is key to successful troubleshooting.
Troubleshooting Decision Tree
This workflow provides a logical path to diagnose and solve common Sonogashira coupling issues with heterocyclic substrates.
Caption: The interconnected Pd and Cu cycles in a classic Sonogashira reaction.
In the absence of copper, the base must be strong enough to deprotonate the alkyne, which then coordinates directly to the palladium center.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine Reaction Products
Welcome to the technical support resource for the purification of 7-bromo-2-chlorothieno[3,2-d]pyrimidine and its derivatives. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed troubleshooting and frequently asked questions to address the common challenges encountered during the purification of this vital heterocyclic intermediate.
Introduction
This compound serves as a critical building block in the synthesis of a wide range of pharmacologically active compounds, notably kinase inhibitors.[1] The purification of this compound is a pivotal step that can be fraught with difficulties arising from its chemical nature and the potential for side-product formation. This guide aims to provide actionable, experience-based solutions to overcome these purification challenges.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section is designed to address specific issues that may arise during the purification of this compound and its related products.
Problem 1: Diminished Yield Following Column Chromatography
Symptoms:
-
A substantial loss of product is noted after purification using silica gel column chromatography.
-
The desired product is spread across numerous fractions, complicating the isolation of a pure sample.
Potential Causes and Solutions:
-
On-Column Degradation: this compound may exhibit sensitivity to the acidic nature of standard silica gel, which can lead to its decomposition.
-
Solution: Neutralize the silica gel prior to use. This can be accomplished by creating a slurry of the silica gel in the selected eluent and adding 1-2% triethylamine or a similar base. This process passivates the acidic sites on the silica surface, thereby minimizing product degradation.
-
-
Suboptimal Solvent System: The use of an inappropriate mobile phase can result in inadequate separation and tailing of the product spot.
-
Solution: Methodically optimize the eluent system with Thin Layer Chromatography (TLC) before proceeding to column chromatography. A typical starting point for thienopyrimidines is a mixture of hexane and ethyl acetate. The polarity should be fine-tuned to obtain a retention factor (Rf) between 0.2 and 0.3 for the target compound.
Workflow for Eluent Optimization:
Caption: TLC-guided solvent system optimization workflow.
-
-
Incorrect Column Packing: The presence of air bubbles or cracks within the silica bed can lead to channeling and, consequently, poor separation.[2][3]
-
Solution: Employ a slurry packing method. Wet packing, which involves slurrying the silica in the initial eluent before pouring it into the column, is generally favored over dry packing to guarantee a uniform stationary phase.[3]
-
Problem 2: Persistent Impurities Identified by NMR/LC-MS
Symptoms:
-
¹H NMR analysis reveals unidentified peaks even after chromatographic purification.
-
LC-MS data indicates the presence of one or more tenacious impurities.
Potential Causes and Solutions:
-
Co-eluting Impurities: Certain byproducts may possess polarities similar to the desired compound, rendering their separation by standard chromatography challenging.
-
Solution 1: Recrystallization. This is a highly effective method for eliminating minor impurities.[4] The choice of solvent is paramount. An ideal recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities stay dissolved at all temperatures.[4][5]
Solvent System Applicability Ethanol/Water Frequently effective for compounds of moderate polarity.[5] Dichloromethane/Hexane A suitable option for less polar compounds; dissolves in DCM and precipitates upon addition of hexane. Isopropanol Can serve as an effective single-solvent system for recrystallization. -
Solution 2: Preparative HPLC. For applications demanding high purity, reversed-phase preparative HPLC can achieve superior separation of closely related compounds. A common mobile phase consists of a gradient of acetonitrile in water, often with a small quantity of trifluoroacetic acid (TFA) or formic acid to enhance peak symmetry.
-
-
Contaminated Starting Materials: Impurities present in the initial reagents can be carried through the synthetic sequence.
-
Solution: Always verify the purity of your starting materials before commencing the synthesis. If necessary, purify the starting materials beforehand.
-
Problem 3: Product Manifests as an Oil Instead of a Solid
Symptoms:
-
Following solvent removal, the product persists as a viscous oil or gum rather than the anticipated solid form.
Potential Causes and Solutions:
-
Residual Solvent: Trace quantities of high-boiling solvents (e.g., DMF, DMSO) can be challenging to remove using standard rotary evaporation.
-
Solution: Utilize a high-vacuum pump for an extended duration. Co-evaporation with a lower-boiling solvent, such as toluene, can also be beneficial. Dissolve the oil in a minimal volume of a solvent like dichloromethane, add toluene, and evaporate. This process should be repeated several times.
-
-
Amorphous vs. Crystalline Solid: The product may exist as an amorphous solid, which can have a glassy or oily appearance.
-
Solution: Inducing Crystallization.
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the oil's surface. These microscopic scratches can serve as nucleation sites for crystal growth.
-
Seeding: If a small crystal of the pure compound is available, introduce it to the oil to initiate crystallization.
-
Trituration: Add a non-solvent (a solvent in which the product is insoluble) to the oil and stir vigorously. This can often induce the product to precipitate as a solid. Hexane or pentane are commonly used for this purpose.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of pure this compound?
Pure this compound is generally a white to off-white or pale yellow solid.[6] While a specific melting point is not consistently reported across all suppliers, a sharp melting range is indicative of high purity. A broad or depressed melting range often suggests the presence of impurities.
Q2: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. For extended storage, maintaining it in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect against hydrolysis and photo-degradation.
Q3: Which analytical methods are best suited for assessing the purity of the final product?
A combination of analytical techniques is recommended for a thorough purity evaluation:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the purity profile and confirm the molecular weight.
-
Elemental Analysis (CHN): To verify the elemental composition.
Q4: Is it feasible to use a flash chromatography system for the purification?
Yes, automated flash chromatography is a widely used and efficient technique for purifying this compound reaction products. The principles of solvent selection and the potential requirement for a neutralized stationary phase, as outlined in the troubleshooting guide, remain applicable.
Detailed Protocol: Recrystallization of this compound
-
Solvent Selection: Start by testing the solubility of a small sample of your crude product in various solvents at both room temperature and upon heating. A suitable solvent will exhibit low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to achieve complete dissolution. Using the minimal necessary volume is critical for maximizing recovery.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Let the hot, clear solution cool gradually to room temperature. Slow cooling encourages the formation of larger, purer crystals. The crystallization process can be further promoted by placing the flask in an ice bath after it has reached ambient temperature.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Rinse the collected crystals with a small portion of cold recrystallization solvent to wash away any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to eliminate all traces of solvent.
Caption: A generalized workflow for the recrystallization process.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromtech.com [chromtech.com]
- 3. youtube.com [youtube.com]
- 4. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1152475-42-7 | FB156457 [biosynth.com]
Preventing dehalogenation in palladium-catalyzed reactions of thienopyrimidines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving thienopyrimidine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a particular focus on the persistent issue of dehalogenation, providing in-depth troubleshooting strategies and answers to frequently asked questions.
Introduction: The Challenge of Dehalogenation in Thienopyrimidine Chemistry
Thienopyrimidines are privileged heterocyclic scaffolds frequently employed in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for their functionalization. However, a prevalent and often yield-limiting side reaction is the hydrodehalogenation of the thienopyrimidine halide, where the halogen atom is replaced by a hydrogen atom.[1][2] This process not only consumes the starting material but also complicates the purification of the desired product.[2]
This guide provides a structured approach to diagnosing and mitigating dehalogenation, empowering you to optimize your reaction conditions and achieve higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1][2][3] The resulting Pd-H species can then participate in a competing catalytic cycle, leading to the reductive cleavage of the carbon-halogen bond.
Q2: Are certain halogenated thienopyrimidines more susceptible to dehalogenation?
A2: Yes. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Thienopyrimidine iodides are most prone to this side reaction, while the corresponding chlorides are the least reactive towards both the desired coupling and the undesired dehalogenation.[1] Additionally, electron-deficient N-heterocyclic halides are particularly susceptible to dehalogenation.[1]
Q3: Can the nature of the coupling partner influence the extent of dehalogenation?
A3: Absolutely. For instance, in Suzuki-Miyaura coupling, a slow transmetalation step with the organoboron reagent can provide a larger window for competing dehalogenation to occur.[1] Therefore, using highly active and stable boronic acids or their derivatives is crucial to promote a faster forward reaction and minimize the undesired side reaction.[1][4]
Troubleshooting Guide: A Systematic Approach to Suppressing Dehalogenation
Should you observe significant dehalogenation in your palladium-catalyzed reaction of a thienopyrimidine, a systematic evaluation of the reaction parameters is essential. The following sections provide a detailed, step-by-step guide to troubleshooting this common issue.
The "Usual Suspects": Ligand, Base, and Solvent
The choice of ligand, base, and solvent is critical in steering the reaction towards the desired product and away from dehalogenation. These three components often represent the first line of defense in your optimization efforts.
The ligand plays a pivotal role in modulating the reactivity and stability of the palladium catalyst. An inappropriate ligand may not effectively promote the desired reductive elimination over the dehalogenation pathway.[1]
Troubleshooting Steps:
-
Increase Ligand Bulk and Electron Density: Switch to bulkier, more electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates like N-heterocyclic halides.[1]
-
Consider Ligand-to-Palladium Ratio: In some cases, an excess of the phosphine ligand can impede β-hydride elimination, a key step in some dehalogenation pathways.[5][6]
dot graph TD { A[Start: High Dehalogenation] --> B{Ligand Issue?}; B -- Yes --> C[Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos)]; C --> D{Dehalogenation Reduced?}; B -- No --> E[Proceed to Base Optimization]; D -- Yes --> F[Optimization Successful]; D -- No --> E; } Captions: Ligand selection workflow.
The choice and strength of the base can significantly impact the reaction outcome. Strong bases can sometimes be a source of hydrides or promote side reactions.[1]
Troubleshooting Steps:
-
Switch to a Milder Base: If using strong alkoxide bases (e.g., NaOtBu), consider switching to weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These can often suppress dehalogenation without significantly compromising the rate of the desired coupling.
-
Base Purity and Handling: Ensure the base is of high purity and handled under anhydrous conditions if the reaction is moisture-sensitive. The particle size and shape of inorganic bases can also affect the reaction, so grinding the base or adding celite to prevent clumping can be beneficial in scale-up reactions.[7]
The solvent can act as a hydride source, particularly protic solvents like alcohols.[2][3]
Troubleshooting Steps:
-
Use Aprotic Solvents: Favor aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene.[1]
-
Minimize Protic Solvents: If a protic solvent is necessary, consider using it as part of a mixed solvent system and at lower concentrations.[1]
-
Control Water Content: For reactions requiring anhydrous conditions, ensure all reagents and solvents are rigorously dried. Conversely, in aqueous systems, systematically vary the water ratio to find the optimal balance.[1]
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes desired reductive elimination over dehalogenation pathways.[1] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Avoids strong alkoxide bases that can act as hydride sources.[1] |
| Solvent | Aprotic solvents (e.g., dioxane, THF, toluene) | Minimizes the presence of protic species that can generate Pd-H.[1] |
Advanced Troubleshooting: Beyond the Basics
If optimizing the ligand, base, and solvent does not sufficiently suppress dehalogenation, further investigation into other reaction parameters is warranted.
-
Lower the Temperature: Carefully lowering the reaction temperature can sometimes disfavor the dehalogenation pathway, which may have a different activation energy than the desired cross-coupling.[8]
-
Monitor Reaction Progress: A sluggish reaction can lead to more side products.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could promote decomposition and dehalogenation.
-
Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.[1] This can accelerate the desired catalytic cycle, outcompeting the dehalogenation pathway.
-
Palladium Source: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction outcome.[7] If one source leads to significant dehalogenation, screening others is a valid strategy.
-
Nitrogen Coordination: The nitrogen atoms in the thienopyrimidine ring can coordinate to the palladium center and inhibit catalysis.[1] The choice of ligand is crucial to mitigate this effect.
-
Protecting Groups: For thienopyrimidines with N-H groups, deprotonation by the base can alter the electronic properties of the ring. In some cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM) can suppress dehalogenation.[1][9]
dot graph TD { subgraph Troubleshooting_Workflow A[High Dehalogenation Observed] --> B{Initial Optimization}; B -- "Ligand, Base, Solvent" --> C{Dehalogenation Mitigated?}; C -- Yes --> D[Reaction Optimized]; C -- No --> E{Advanced Troubleshooting}; E -- "Temperature, Catalyst, Substrate" --> F{Re-evaluate Reaction}; F --> C; end } Captions: A systematic troubleshooting workflow.
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling with a Halogenated Thienopyrimidine
This protocol provides a starting point for optimization.
-
Reaction Setup: To a Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add the halogenated thienopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).[1]
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture).[1]
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
Preventing dehalogenation in palladium-catalyzed reactions of thienopyrimidines requires a careful and systematic approach to reaction optimization. By understanding the underlying mechanisms and methodically adjusting key parameters such as the ligand, base, solvent, and temperature, researchers can significantly improve the yield and purity of their desired products. This guide serves as a comprehensive resource to navigate these challenges and successfully functionalize this important class of heterocyclic compounds.
References
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Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]
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Bissember, A. C., Levina, A., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. [Link]
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Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed. [Link]
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Dhara, K., & Panda, G. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(47), 11468-11491. [Link]
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Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Bénédetti, L., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20206-20215. [Link]
-
Shields, J. D., et al. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
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Bao, M., et al. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. [Link]
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Kim, J., & Lee, J. (2011). Pd-catalyzed Dehalogenation of Aromatic Halides Under Solvent-free Conditions Using Hydrogen Balloon. Bulletin of the Korean Chemical Society, 32(1), 269-272. [Link]
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Fairlamb, I. J. S. (2011). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. New Journal of Chemistry, 35(11), 2433-2445. [Link]
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Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Moody, C. J., & Roff, G. J. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Bénédetti, L., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. ResearchGate. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
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Werner, E. W., et al. (2009). Palladium-Catalyzed Oxidative Arylhalogenation of Alkenes: Synthetic Scope and Mechanistic Insights. National Institutes of Health. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]
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Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. [Link]
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Malig, T. C., et al. (2025). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. American Chemical Society. [Link]
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Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
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Orbach, M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 33(15), 3863–3871. [Link]
-
Jackson, O. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]
-
Wu, K. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Chemistry Portal. [Link]
-
Reddit. (n.d.). Dehalogenation side product suzukis. r/OrganicChemistry. [Link]
-
Le, C., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Maser, M. R., et al. (2021). Prediction of the Chemical Context for Buchwald-Hartwig Coupling Reactions. National Institutes of Health. [Link]
-
Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Technical Support Center: Improving Regioselectivity in Reactions of Dihalogenated Pyrimidines
Welcome to the Technical Support Center for regioselective synthesis involving dihalogenated pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine chemistry. Pyrimidine scaffolds are central to countless therapeutic agents, and precise control over their functionalization is paramount for successful drug discovery programs.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic strategies.
Understanding the Fundamentals of Regioselectivity in Dihalogenated Pyrimidines
The reactivity of halogenated pyrimidines in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions is governed by the electronic properties of the pyrimidine ring. In 2,4-dihalogenated pyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3] This inherent reactivity order, C4 > C2, serves as a foundational principle but is often influenced by a variety of factors, leading to challenges in achieving desired regioselectivity.[1][4]
A number of factors can significantly influence the regiochemical outcome of these reactions:
-
Electronic Effects of Substituents: The presence of other substituents on the pyrimidine ring can dramatically alter the electronic landscape. Electron-donating groups (EDGs) at the C6 position can reverse the intrinsic reactivity, favoring substitution at the C2 position.[4][5] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the natural preference for C4 substitution.[3][6][7]
-
Nature of the Nucleophile: The structure and properties of the incoming nucleophile play a critical role. While many nucleophiles follow the general C4 > C2 trend, some exhibit divergent behavior. For instance, tertiary amines have been shown to selectively react at the C2 position, particularly when a C5-EWG is present.[6][7]
-
Reaction Conditions: Solvent, temperature, base, and catalyst systems are all critical parameters that can be modulated to steer the regioselectivity of a reaction.[1][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of substituted pyrimidines.
Q1: Why am I getting a mixture of C2 and C4 substituted isomers in my SNAr reaction with a 2,4-dichloropyrimidine?
A1: This is a frequent challenge. The inherent reactivity difference between the C2 and C4 positions is often not large enough to ensure complete selectivity. Neutral nitrogen nucleophiles, for example, commonly yield mixtures with C4/C2 ratios ranging from 1:1 to 4:1.[1][3] Several factors could be contributing to the formation of a mixture:
-
Substituent Effects: If your pyrimidine has an electron-donating group at the C6 position, this will activate the C2 position for nucleophilic attack, leading to a mixture of isomers.[4][5]
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity as the kinetic barrier for reaction at the less reactive site is more easily overcome.
-
Solvent Choice: The polarity of the solvent can influence the stability of the Meisenheimer intermediates for both C2 and C4 attack, thereby affecting the product ratio.
Q2: How can I favor substitution at the C4 position?
A2: To enhance C4 selectivity, consider the following strategies:
-
Substrate Design: If possible, utilize a 2,4-dichloropyrimidine with an electron-withdrawing group at the C5 position. This will further activate the C4 position towards nucleophilic attack.[6][7]
-
Catalysis: For amination reactions, palladium catalysis has been demonstrated to strongly favor the formation of the C4-substituted product.[1][8]
-
Reaction Conditions: A systematic screen of solvents and bases is recommended. For instance, using lithium hexamethyldisilazide (LiHMDS) as the base in THF has been shown to provide high C4 selectivity in certain Pd-catalyzed aminations.[1]
Q3: I need to synthesize the C2-substituted isomer. How can I achieve this?
A3: Directing the substitution to the C2 position requires overcoming the inherent preference for C4 attack. Here are some effective approaches:
-
Utilize a C6-EDG: Incorporating an electron-donating group at the C6 position of the pyrimidine ring is a well-established strategy to direct nucleophilic attack to the C2 position.[4][5]
-
Specific Nucleophiles: For substrates with a C5-EWG, using tertiary amines as nucleophiles can lead to excellent C2 selectivity.[6][7]
-
Functional Group Interconversion: In some cases, it may be beneficial to first selectively react the C4 position and then perform a subsequent transformation at the C2 position.
Q4: How do I confirm the regiochemistry of my product?
A4: Unambiguous determination of the substitution pattern is crucial. A combination of spectroscopic techniques is the most reliable approach:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC/HSQC, HMBC, NOESY) NMR experiments are powerful tools. Analyzing ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations can help establish the relative positions of substituents and remaining ring protons.[4][9]
-
LC-MS: Liquid chromatography-mass spectrometry is useful for analyzing the purity of your product and confirming its molecular weight. It can also be used to quantify the ratio of isomers in a mixture.[10][11]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the regioselective functionalization of dihalogenated pyrimidines.
| Problem | Potential Causes | Solutions |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate. | 1. Use a stronger nucleophile or an activating agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Screen different solvents and bases.4. Consider a different synthetic route or a more reactive pyrimidine derivative. |
| Mixture of Regioisomers | 1. Small intrinsic reactivity difference between C2 and C4.2. Reaction conditions are not optimized for selectivity.3. Scrambling at elevated temperatures or with prolonged reaction times. | 1. Systematically screen solvents, bases, and temperatures to find the optimal window for selectivity.2. For cross-coupling reactions, perform a ligand screen. Sterically hindered ligands may favor one position over the other.3. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Formation of Unexpected Byproducts | 1. Side reactions of the starting materials or products.2. Decomposition of reagents or catalyst.3. In pyrimidine synthesis (e.g., Biginelli), competing reaction pathways like the Hantzsch reaction can occur.[2] | 1. Analyze the byproduct by NMR and MS to identify its structure and propose a formation mechanism.2. Lower the reaction temperature or change the order of addition of reagents.3. Ensure the purity and stability of all reagents and catalysts. |
| Difficulty Achieving C2-Substitution | 1. C4 is the kinetically favored site of reaction.2. Inappropriate reaction conditions to favor C2. | 1. Use a dichloropyrimidine with a C6-EDG to direct substitution to C2.2. For substrates with a C5-EWG, tertiary amines can be highly C2-selective.3. For Buchwald-Hartwig amination, specific ligands like Xantphos can promote C2-selectivity. |
Experimental Protocols
Protocol 1: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a microwave-assisted procedure that provides high yields of the C4-substituted product with low catalyst loading.[12][13]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
In a microwave synthesis vial, combine 2,4-dichloropyrimidine (0.5 mmol), the boronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add 1,4-dioxane (4 mL) and deionized water (2 mL).
-
Seal the vial and purge with an inert gas (e.g., argon).
-
Place the vial in a microwave reactor and irradiate at 100 °C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is based on a highly regioselective palladium-catalyzed amination.[1]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) and the Pd(OAc)₂/dppb catalyst (1-2 mol%) in THF at -20 °C, add LiHMDS (1.1 equiv).
-
After stirring for 5 minutes, add the aliphatic secondary amine (1.1 equiv).
-
Stir the reaction at -20 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Visualizing the Logic of Regioselectivity
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Key factors determining the regiochemical outcome in dihalogenated pyrimidine reactions.
Caption: A systematic workflow for troubleshooting and optimizing regioselectivity.
References
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem. [Link]
-
HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. ResearchGate. [Link]
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. [Link]
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. PubMed. [Link]
-
13.2.2.4 Directing Effects. Chemistry LibreTexts. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem. [Link]
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- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the 7-Bromo-2-chlorothieno[3,2-d]pyrimidine scaffold. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this important heterocyclic core. Thieno[3,2-d]pyrimidines are privileged structures in medicinal chemistry, appearing in numerous potent kinase inhibitors and other therapeutic agents.[1][2]
The key challenge in utilizing this compound lies in achieving regioselective functionalization. This guide provides in-depth, field-proven insights into catalyst and condition selection to help you navigate this challenge, troubleshoot common issues, and achieve your synthetic goals.
Core Principles: Understanding Reactivity
Q1: What is the fundamental difference in reactivity between the C7-Br and C2-Cl bonds on the thieno[3,2-d]pyrimidine core?
The ability to selectively functionalize one position over the other hinges on the inherent difference in reactivity between a carbon-bromine bond and a carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides is:
Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [3][4]
This trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent palladium(0) catalyst. This is the crucial first step in most cross-coupling catalytic cycles.[5] Therefore, the C7-Br position is significantly more reactive than the C2-Cl position under standard cross-coupling conditions.
By carefully selecting the catalyst, ligands, and reaction temperature, we can exploit this reactivity difference to achieve high selectivity for the C7 position, leaving the C2-Cl bond intact for subsequent transformations.
Catalyst Selection & Troubleshooting Guides
This section is organized by reaction type, providing specific catalyst recommendations, detailed protocols, and troubleshooting advice for common issues.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile tool for installing aryl, heteroaryl, or alkyl groups.[4][5] Achieving high selectivity for the C7-Br position is readily accomplished with the correct choice of catalyst and conditions.
FAQ 1: How do I achieve selective coupling of a boronic acid at the C7-Br position?
For selective C7 arylation, a standard palladium catalyst like Pd(dppf)Cl₂ is an excellent starting point. The dppf ligand provides good stability to the catalytic species. Mild basic conditions and moderate temperatures are key to preventing reaction at the C2-Cl bond.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Robust, commercially available, and effective for C-Br activation. |
| Ligand | (dppf is part of the precatalyst) | --- |
| Base | Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.) | Mild base minimizes side reactions and is sufficient for transmetalation. |
| Solvent | Dioxane/H₂O (4:1) or DME/H₂O (4:1) | Aprotic/aqueous mixture aids solubility of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Sufficient to activate the C-Br bond without significantly engaging the C-Cl bond. |
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C7
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add Pd(dppf)Cl₂ (0.03 equiv.).
-
Add the degassed solvent mixture (Dioxane/H₂O, 4:1, to achieve ~0.1 M concentration).
-
Heat the reaction mixture to 85 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
FAQ 2: I am seeing significant formation of the di-substituted product. How can I improve selectivity for C7?
This indicates your reaction conditions are too harsh, leading to the activation of the C2-Cl bond.
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature to 70-80 °C. This is the most critical parameter for controlling selectivity.
-
Use a Milder Base: Switch from K₂CO₃ to a milder base like NaHCO₃.
-
Reduce Catalyst Loading: High catalyst loading can sometimes lead to reduced selectivity. Try decreasing to 1-2 mol%.
-
Change the Ligand: While dppf is generally reliable, switching to a more sterically hindered ligand like XPhos or SPhos can sometimes improve selectivity by making the catalyst more discerning.[6][7]
-
FAQ 3: How can I functionalize the C2-Cl position after a successful C7-coupling?
A sequential coupling strategy is ideal. After isolating your C7-functionalized product, you can subject it to a second cross-coupling reaction under more forcing conditions to activate the C2-Cl bond. This typically requires a more active catalyst system, a stronger base, and higher temperatures.
-
Recommended Catalyst System for C2-Cl Coupling: Use a catalyst system known for activating aryl chlorides, such as a palladacycle precatalyst (e.g., G3-XPhos) or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos).[8]
-
Conditions: A stronger base like K₃PO₄ or Cs₂CO₃ and higher temperatures (100-120 °C) will likely be necessary.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[9][10] Selectivity is again paramount and is controlled by catalyst and ligand choice.
FAQ 4: What is the best catalyst system for selective amination at the C7-Br position?
For C-N coupling at the more reactive C7-Br site, a palladium catalyst paired with a bulky, electron-rich biarylphosphine ligand is essential. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.[8]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard Pd(0) or Pd(II) precatalysts. |
| Ligand | Xantphos or a Biarylphosphine (e.g., XPhos, RuPhos) (1.1x Pd) | Bulky ligands promote monoligation and facilitate reductive elimination. |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 90-110 °C | Higher temperatures are often needed for amination compared to Suzuki coupling. |
Troubleshooting Tip: If you observe hydrodehalogenation (replacement of Br with H), it may be due to a side reaction involving β-hydride elimination.[9] Using a ligand with a large "bite angle" like Xantphos can often suppress this pathway.
Sonogashira Coupling: For C-C(alkyne) Bond Formation
The Sonogashira coupling allows for the direct installation of an alkyne moiety, a valuable handle for further chemistry like click reactions or cyclizations.[3][11][12]
FAQ 5: How do I selectively couple a terminal alkyne at the C7-Br position?
Standard Sonogashira conditions, which employ both palladium and a copper(I) co-catalyst, are highly effective for selective coupling at the C7-Br position.[3][12] The reactivity difference between C-Br and C-Cl is pronounced in this reaction.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2-3 mol%) | A classic, reliable catalyst for Sonogashira reactions.[12] |
| Co-catalyst | CuI (4-5 mol%) | Activates the alkyne C-H bond for transmetalation.[3] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv.) | Acts as both a base and the solvent. |
| Solvent | THF or DMF (if co-solvent is needed) | --- |
| Temperature | Room Temperature to 50 °C | Mild conditions are usually sufficient for coupling with aryl bromides. |
Troubleshooting Tip: A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions, using a slight excess of the alkyne, and adding the alkyne slowly to the reaction mixture. Copper-free Sonogashira conditions can also be employed if homocoupling is a persistent issue.[13]
General FAQs and Troubleshooting
Q: How do I properly degas my reaction mixture, and why is it critical?
A: Oxygen can oxidize and deactivate the Pd(0) catalyst, which is the active species in the catalytic cycle. Proper degassing is essential for reproducible results and high yields.
-
Method 1 (Sparge): Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Then, sparge the reaction mixture for another 10-15 minutes after all reagents (except the catalyst) are combined.
-
Method 2 (Freeze-Pump-Thaw): For highly sensitive reactions, freeze the reaction mixture with liquid nitrogen, apply a vacuum to remove gases, and then thaw under an inert atmosphere. Repeat this cycle three times for best results.
Q: My reaction is stalled and starting material remains even after extended time. What should I check?
A:
-
Catalyst Activity: Ensure your palladium source and ligand are not old or degraded. Using a pre-formed, air-stable precatalyst (like a palladacycle) can often improve reliability.
-
Reagent Quality: For Suzuki reactions, ensure the boronic acid is not decomposed (boronic acids can dehydrate to form unreactive trimeric boroxines). For Buchwald-Hartwig reactions, ensure the amine and base are pure and the solvent is anhydrous.
-
Incomplete Degassing: As mentioned above, oxygen is a common culprit for catalyst death.
-
Inhibiting Functional Groups: Certain functional groups (like unprotected thiols or some nitro groups) can poison the catalyst.
By methodically addressing these common issues, you can optimize your cross-coupling reactions on the this compound core and unlock its potential for creating diverse and complex molecules.
References
-
Chen, C. H., & Liu, R. S. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-S126. [Link]
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Shaik, F., et al. (2024). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Research Square. [Link]
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Lee, P. H., Sung, S. Y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201-3204. [Link]
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Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. [Link]
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Pourceau, G., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(8), 15076-15094. [Link]
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Zheng, Z., et al. (2005). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 70(25), 10405-10409. [Link]
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Bhanuchandra, M., & Maiti, D. (2024). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. ResearchGate. [Link]
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Gou, S., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science, 9(4), 580-584. [Link]
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Rovira, M., et al. (2019). C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer. Angewandte Chemie International Edition, 58(1), 211-215. [Link]
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Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786-2791. [Link]
-
Dabayeva, V. V., et al. (2025). Synthesis of New Fused Thieno[3,2-d]pyrimidine Derivatives Based on 4-(Furan-2-yl)-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile. Russian Journal of Organic Chemistry, 61(1). [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chen, C. Y., & He, G. (2021). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Suseela, S., & Rajagopal, V. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5199-5221. [Link]
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de Sa, A. L., et al. (2021). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. ResearchGate. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1939-1959. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Wang, D. H., et al. (2015). Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Organic Letters, 17(10), 2462-2465. [Link]
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]
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Nacci, A., & Cioffi, N. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 8(11), 519. [Link]
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MH Chem. (2022, June 18). Suzuki Coupling Mechanism. [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. PubChem Compound Database. [Link]
-
El-Malah, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2843-2853. [Link]
-
Wallace, E. M., et al. (2006). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]
-
El-Malah, A. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. [Link]
-
Orion Cientific. (n.d.). This compound, Package: 250mg. Laibo Chem. [Link]
-
Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 36(19), 2315-2320. [Link]
-
Orion Cientific. (n.d.). This compound, Package: 5g. Laibo Chem. [Link]
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- 13. researchgate.net [researchgate.net]
Managing impurities in the synthesis of thienopyrimidine derivatives
Welcome to the technical support center for the synthesis of thienopyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and pharmaceutically important heterocyclic scaffold.[1][2] Thienopyrimidines' structural similarity to purine bases makes them a cornerstone for developing novel therapeutics, including kinase inhibitors and anti-infective agents.[3][4]
However, the synthetic pathways to these molecules, while numerous, can be fraught with challenges, particularly concerning the formation and control of impurities.[5] Effective impurity management is not merely a matter of achieving high purity; it is a critical component of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[6][7] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in thienopyrimidine synthesis?
Impurities can be introduced at nearly any stage of the manufacturing process.[5] A comprehensive understanding of their origins is the first step toward control. The main sources include:
-
Starting Materials and Reagents: Impurities present in raw materials or reagents can be carried through the synthetic sequence and contaminate the final product.[]
-
Process-Related Impurities: These are substances that form during the reaction itself. They include unreacted intermediates, by-products from side reactions, and reagents or catalysts that have not been fully removed.[7]
-
Degradation Products: The API can degrade over time due to factors like heat, light, or humidity, especially during storage or subsequent processing steps, leading to the formation of new impurities.[6][]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed from the final API are considered impurities and are strictly regulated.[7][9]
Q2: How do I choose an appropriate analytical method to detect impurities?
The primary analytical tool for impurity profiling in API synthesis is High-Performance Liquid Chromatography (HPLC), often with UV detection, due to its high sensitivity and resolving power.[10] For volatile impurities or compounds lacking a suitable chromophore, Gas Chromatography (GC) is a valuable alternative. To identify the structure of an unknown impurity, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable, with Nuclear Magnetic Resonance (NMR) spectroscopy being the gold standard for definitive structural elucidation.[10][11]
Q3: What are the regulatory thresholds for impurities I need to be aware of?
Global regulatory bodies, under the International Council for Harmonisation (ICH), have established clear guidelines. The key thresholds from ICH Q3A/B are:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission (typically ≥0.05%).
-
Identification Threshold: The level above which the structure of an impurity must be determined (typically >0.10%).
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety (typically >0.15%).[9][12]
These thresholds are dependent on the maximum daily dose of the drug. It is crucial to consult the specific ICH guidelines (Q3A, Q3B, Q3C for solvents, and Q3D for elemental impurities) for detailed requirements.[13][14][15]
Q4: Are there "green" or sustainable synthetic methods that can help reduce impurity formation?
Yes, adopting green chemistry principles can often lead to cleaner reactions and simpler purification.[3] Strategies include:
-
Multicomponent Reactions (MCRs): Combining multiple reactants in a single step improves atom economy and minimizes waste and intermediate purification steps where impurities can arise.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often leading to cleaner reaction profiles by minimizing the formation of thermal degradation products.[3][16][17]
-
Use of Greener Solvents: Employing water, ethanol, or deep eutectic solvents instead of hazardous organic solvents can reduce the risk of residual solvent impurities and environmental impact.[3]
Section 2: Impurity Formation & Troubleshooting Workflow
Impurities are a direct consequence of the chemical process. Understanding their origin is key to prevention and removal. The following diagram illustrates the common pathways for impurity generation.
Caption: Common Pathways of Impurity Generation in API Synthesis.
When an impurity is detected, a systematic approach is essential for efficient resolution. The following workflow provides a logical decision-making process.
Caption: A systematic workflow for identifying and managing impurities.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of thienopyrimidine derivatives.
Problem 1: Low yield and multiple spots on TLC after cyclization of 2-aminothiophene with formamide.
-
Probable Cause: This is a common method for forming the pyrimidine ring.[17][18] However, prolonged heating or harsh conditions can lead to the formation of side products or degradation (tar formation).[19] Incomplete reaction is also a possibility.
-
Causality: Formamide cyclization requires high temperatures to drive the reaction. At these temperatures, the starting 2-aminothiophene ester/nitrile or the thienopyrimidine product can be susceptible to thermal decomposition. Side reactions, such as the formation of N,N'-disubstituted formamidine impurities, can also occur if the reaction is not driven to completion.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC every hour. Over-refluxing can be detrimental. A typical reflux time is 1.5-3 hours.[18]
-
Temperature Control: Ensure the reaction temperature is appropriate. While reflux is common, sometimes a slightly lower temperature (e.g., 150-160 °C) for a longer duration can provide a cleaner product profile.
-
Alternative Reagents: Consider using triethyl orthoformate, often with a catalytic amount of acid, which can achieve cyclization under milder conditions than formamide.[18][19] Another highly effective alternative is N,N-dimethylformamide dimethyl acetal (DMF-DMA), which can significantly reduce reaction times, especially under microwave irradiation.[16]
-
Problem 2: An unknown impurity with a higher molecular weight than the product is observed by LC-MS.
-
Probable Cause: This often points to a dimerization or an adduct formation. In syntheses involving elemental sulfur (like the Gewald reaction to form the initial thiophene ring), polysulfide-bridged dimers can form.[4][20] Alternatively, the product might have reacted with a reagent or solvent.
-
Causality: The nucleophilic nitrogen or sulfur atoms in the thienopyrimidine scaffold can potentially react with electrophilic species. For instance, if a chlorinating agent like POCl₃ is used to functionalize the 4-position, residual reagent could lead to undesired adducts if not properly quenched and removed.[17]
-
Solution:
-
Structural Elucidation: Isolate the impurity using preparative HPLC or column chromatography. Obtain HRMS and 2D NMR (COSY, HSQC, HMBC) data to definitively determine its structure.
-
Process Optimization:
-
If it's a dimer from the Gewald reaction, ensure proper stoichiometry of the base (e.g., morpholine) and sulfur, and maintain careful temperature control.
-
If it's an adduct with a reagent, ensure the reagent is completely quenched at the end of the reaction (e.g., careful addition of ice/water for POCl₃) and that the workup procedure is sufficient to remove it.
-
-
Purification Strategy: Develop a robust purification method. A gradient elution in column chromatography (e.g., ethyl acetate/hexanes) is often effective at separating dimers and other higher molecular weight impurities.
-
Problem 3: The 4-chloro-thienopyrimidine intermediate is unstable and shows degradation upon storage.
-
Probable Cause: 4-chloro-thienopyrimidines are activated towards nucleophilic substitution and can be susceptible to hydrolysis.[16][17] Exposure to atmospheric moisture or residual water in solvents can convert the chloro- group back to a hydroxyl group (thienopyrimidinone).
-
Causality: The electron-withdrawing pyrimidine ring makes the C4 position highly electrophilic. Water acts as a nucleophile, attacking this position to displace the chloride ion. This reaction is often accelerated by trace amounts of acid or base.
-
Solution:
-
Anhydrous Conditions: Ensure the workup and any subsequent handling are performed under strictly anhydrous conditions. Dry solvents thoroughly and handle the material under an inert atmosphere (e.g., nitrogen or argon).
-
Immediate Use: It is best practice to use the 4-chloro intermediate immediately in the next step (e.g., nucleophilic substitution with an amine) without prolonged storage.[17]
-
Storage: If storage is unavoidable, store the material in a desiccator under vacuum or inert gas at a low temperature (-20 °C) to minimize exposure to moisture.
-
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Thienopyrimidine Derivative
This protocol is a fundamental technique for removing minor impurities that are more soluble in the chosen solvent system than your product.
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures thereof) at room temperature and upon heating. An ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is a critical step; adding too much solvent will result in poor recovery.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography for Purification
This is a standard method for separating compounds with different polarities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (eluent).
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain until it is just above the silica bed. Ensure the silica bed is flat and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting with the starting solvent mixture (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds that are more strongly adsorbed to the silica. This allows for the separation of the desired product from more polar or less polar impurities.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Common Impurities and Analytical Strategies
| Impurity Type | Potential Source | Recommended Analytical Method |
| Unreacted Starting Material | Incomplete reaction, poor stoichiometry. | HPLC, LC-MS, GC-MS |
| Isomeric Impurities | Non-specific cyclization or rearrangement. | HPLC (with a high-resolution column), NMR |
| Over-reacted/Side Products | Harsh reaction conditions (temp, time). | HPLC, LC-MS, NMR[11] |
| Residual Catalysts/Reagents | Inefficient work-up or purification. | ICP-MS (for metals), HPLC, IC |
| Degradation Products | Instability to heat, light, or moisture. | Stability-indicating HPLC, LC-MS[6] |
| Residual Solvents | Incomplete drying post-purification. | Headspace GC-MS[9] |
References
-
Priya A, Kumar N, Nargund SL, Murugan V, Gote SA. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. International Journal of Pharmaceutical Research and Applications, 10(4), 1185-1190.
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from
-
ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from
-
PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from
-
ResearchGate. (2025). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Retrieved from
-
PubMed. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from
-
European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from
-
FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from
-
FDA. (n.d.). ANDAs: Impurities in Drug Products. Retrieved from
-
Seqens. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from
-
W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from
-
FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing. Retrieved from
-
Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Retrieved from
-
BOC Sciences. (n.d.). APIs Manufacturing & Synthesis. Retrieved from
-
De Gruyter. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from
-
PMC. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from
-
Benchchem. (2025). Optimizing reaction conditions for thieno[3,2-d]pyrimidine synthesis. Retrieved from
-
NIH. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Retrieved from
-
PubMed. (1999). Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from
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Technical Support Center: A Guide to Scaling Up Reactions with 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-2-chlorothieno[3,2-d]pyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of scaling up reactions involving this versatile heterocyclic scaffold. Our focus is on providing practical, field-proven insights to ensure the successful and efficient transition from bench-scale discovery to larger-scale production.
Introduction: The Challenge of Selective Functionalization at Scale
This compound is a key building block in medicinal chemistry, offering two distinct reactive sites for diversification through cross-coupling and nucleophilic substitution reactions. The primary challenge lies in achieving selective functionalization, which becomes increasingly complex during scale-up. Factors such as reaction kinetics, mass and heat transfer, and impurity profiles can change dramatically from a 100 mg scale to a multi-kilogram scale. This guide will address these challenges head-on, providing a framework for robust process development.
Part 1: Troubleshooting Guide for Common Scale-Up Issues
When scaling up reactions, seemingly minor issues at the bench can become major roadblocks. The following table outlines common problems encountered during the scale-up of reactions with this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| 1. Poor or Inconsistent Yield | - Inefficient Mass Transfer: Poor mixing can lead to localized concentration gradients and incomplete reactions. This is a common issue when moving to larger, geometrically different reactor vessels. - Thermal Inhomogeneity: Hot spots or insufficient heating can affect reaction rates and promote side reactions. - Catalyst Deactivation: The presence of oxygen or impurities in reagents and solvents can poison the palladium catalyst.[1][2] | - Optimize Agitation: Characterize the mixing in the larger reactor. Consider using an overhead mechanical stirrer for more efficient agitation.[2] - Ensure Proper Heat Transfer: Use a reactor with a jacketed heating/cooling system to maintain a consistent internal temperature. Monitor both the jacket and internal temperatures. - Degas Solvents and Reagents: Thoroughly degas all solvents and ensure reagents are of high purity. Use of pre-formed, air-stable palladium catalysts can also improve robustness.[3] |
| 2. Loss of Selectivity (Reaction at both C-Br and C-Cl sites) | - Incorrect Choice of Reaction Conditions: The relative reactivity of the C-Br and C-Cl bonds is highly dependent on the catalyst, ligand, base, and solvent system.[4][5][6] - Elevated Reaction Temperatures: Higher temperatures can overcome the activation energy barrier for the less reactive C-Cl bond, leading to double substitution. | - Leverage Differential Reactivity: The C-Br bond is inherently weaker and more reactive than the C-Cl bond, making it the preferred site for oxidative addition in palladium-catalyzed couplings.[7][8][9][10] For Suzuki-Miyaura reactions, start with conditions known to favor C-Br reactivity (e.g., milder bases like carbonates, lower temperatures). - Solvent Screening: The choice of solvent can significantly impact selectivity. In some cases, polar aprotic solvents can alter the selectivity of Suzuki-Miyaura couplings.[6][11][12] A solvent screen is recommended during process development. |
| 3. High Levels of Residual Palladium in Product | - Inefficient Catalyst Removal Method: Simple filtration is often insufficient to remove all forms of palladium (homogeneous and heterogeneous). - Complexation of Palladium with Product: The final product may chelate with palladium, making it difficult to remove. | - Employ Scavengers: Utilize solid-supported scavengers such as activated carbon, silica-based scavengers with thiol or amine functionalities, or specialized resins.[13][14][15][16] These can be stirred with the reaction mixture post-completion and then filtered off. - Optimize Crystallization: Crystallization can be an effective method for palladium removal. The choice of solvent and the addition of additives like N-acetylcysteine can help keep palladium in the mother liquor.[14] - Aqueous Washes: Acidic or basic washes, or washes with solutions of chelating agents (e.g., EDTA, thiourea), can help extract residual palladium. |
| 4. Formation of Impurities (e.g., Homocoupling, Dehalogenation) | - Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[2] - Active Catalyst System: Highly active catalysts, especially with electron-rich substrates, can promote hydrodehalogenation.[1] | - Strict Inert Atmosphere: Maintain a strict nitrogen or argon atmosphere throughout the reaction and work-up.[3][17] - Controlled Oxygen Introduction during Work-up: In some specific cases, controlled introduction of air/oxygen after the reaction is complete has been shown to aid in the precipitation of palladium black, facilitating its removal by filtration.[17] This should be carefully evaluated. - Optimize Catalyst and Base: If dehalogenation is an issue, consider a less active catalyst system or a weaker base. |
| 5. Safety Concerns (e.g., Exotherms) | - Rapid Catalyst Addition: The initiation of cross-coupling reactions, particularly upon catalyst addition, can be exothermic.[18][19] - Thermal Decomposition: The reaction mixture may be thermally unstable at elevated temperatures. | - Controlled Dosing: Add the catalyst in portions or as a solution over time to control the initial exotherm. - Thermal Hazard Assessment: Before scaling up, perform thermal stability studies (e.g., Differential Scanning Calorimetry - DSC) on the reaction mixture to determine the onset temperature of any decomposition events.[18] As a rule of thumb, the process temperature should be kept at least 50-100°C below the decomposition onset. |
Part 2: Frequently Asked Questions (FAQs) for Scale-Up
Reaction-Specific Guidance
Q1: For a Suzuki-Miyaura coupling, which position on this compound will react preferentially?
A1: The 7-bromo position will react preferentially under typical Suzuki-Miyaura conditions. This selectivity is governed by the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker (approximately 276-290 kJ/mol) than the C-Cl bond (approximately 339-346 kJ/mol), making it more susceptible to oxidative addition to the Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[7][8][10] To maintain this selectivity during scale-up, it is crucial to control the reaction temperature to avoid providing enough energy to activate the C-Cl bond.
Q2: We are scaling up a Buchwald-Hartwig amination and observing significant biaryl byproduct formation. What is the cause and how can we mitigate this?
A2: Biaryl byproduct formation in Buchwald-Hartwig aminations, especially at scale, is often a result of a competing reaction pathway. This can be particularly challenging when using chiral primary amines.[20] The choice of ligand, base, and solvent system is critical. A thorough screen of these parameters is recommended. For instance, using a robust catalytic system like Pd(dba)₂ with BINAP and a suitable base like cesium carbonate in THF has been shown to be effective for large-scale aminations.[20] Additionally, carefully controlling the stoichiometry of the amine can help minimize side reactions.
Q3: Can we perform a nucleophilic aromatic substitution (SNAr) at the 2-chloro position without affecting the 7-bromo position?
A3: Yes, this is a common and effective strategy. The 2-chloro position on the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. The 7-bromo position on the thiophene ring is not similarly activated and will not typically participate in SNAr reactions under conditions suitable for displacing the 2-chloro group. This allows for a sequential functionalization strategy: first, perform the SNAr at the C2-Cl position, and then use the C7-Br for a subsequent cross-coupling reaction.
Process and Safety Questions
Q4: What are the key process safety considerations when scaling up a Suzuki-Miyaura reaction with this substrate?
A4: The primary safety concern is managing the reaction exotherm. The initiation of the reaction upon addition of the palladium catalyst can sometimes lead to a rapid increase in temperature.[18][19] On a large scale, this heat can be difficult to dissipate, potentially leading to a runaway reaction. It is imperative to conduct a thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) to understand the thermal profile of the reaction.[18] This will help in designing an appropriate cooling strategy and determining a maximum safe operating temperature. Additionally, be aware of the flammability of the solvents used and ensure the reactor is properly grounded to prevent static discharge.
Q5: Our product specification requires less than 10 ppm of residual palladium. What is the most robust method for palladium removal at the kilogram scale?
A5: Achieving such low palladium levels consistently at scale requires a multi-pronged approach. While crystallization is a powerful purification tool, relying on it alone can be risky as palladium can sometimes co-crystallize with the product. A highly effective and scalable strategy is the use of solid-supported scavengers.[13][14][16]
-
Activated Carbon: A cost-effective first-pass option.[15]
-
Silica-based Scavengers: These are functionalized with groups like thiols or amines that have a high affinity for palladium and offer excellent scavenging efficiency.
-
Specialized Resins: Polymeric resins can also be highly effective.[13]
The typical process involves stirring a slurry of the scavenger with the product solution for a set period, followed by filtration. The choice of scavenger and the amount used will need to be optimized for your specific product and solvent system. Combining a scavenger treatment with a final crystallization step is a robust strategy to consistently meet stringent palladium limits.[14]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Kilogram-Scale Selective Suzuki-Miyaura Coupling at the C7-Position
This protocol is a representative example and should be optimized for your specific arylboronic acid and equipment.
-
Reactor Setup: A clean, dry, and inerted 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with this compound (5.0 kg, 20.0 mol).
-
Reagent Addition: Add the arylboronic acid (24.0 mol, 1.2 equiv.) and potassium carbonate (5.5 kg, 40.0 mol, 2.0 equiv.).
-
Solvent Addition: Charge the reactor with a degassed mixture of 1,4-dioxane (40 L) and water (10 L).
-
Inerting: Purge the reactor headspace with nitrogen for at least 30 minutes with gentle agitation.
-
Catalyst Addition: Add Palladium(II) acetate (45 g, 0.2 mol, 1 mol%) and Triphenylphosphine (210 g, 0.8 mol, 4 mol%).
-
Reaction: Heat the reaction mixture to 85-90 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts. Separate the aqueous layer and extract with ethyl acetate (2 x 10 L). Combine the organic layers.
-
Palladium Scavenging: To the combined organic layers, add a silica-based thiol scavenger (e.g., 1-2 kg) and stir for 4-6 hours at 40 °C. Filter the mixture through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Visualization: Logical Workflow for Scale-Up
The following diagram illustrates the logical decision-making process when scaling up a cross-coupling reaction.
Caption: A logical workflow for scaling up cross-coupling reactions.
Visualization: Differential Reactivity Pathway
This diagram illustrates the preferential reaction pathways for this compound.
Caption: Preferential reaction pathways for the scaffold.
References
-
Dodge, M. W., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available at: [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Available at: [Link]
-
Le, T. N., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Available at: [Link]
-
Campbell, A. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (n.d.). Green Chemistry. Available at: [Link]
-
Haverkate, N. A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). National Institutes of Health. Available at: [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Available at: [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. Available at: [Link]
-
Bakos, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2023). ChemRxiv. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2023). ResearchGate. Available at: [Link]
-
Lee, J., et al. (2024). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2023). ChemRxiv. Available at: [Link]
-
Le, T. N., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Available at: [Link]
-
2021 P1 Q18 - Compare Reactivity of Halogenoalkanes. (2022). YouTube. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2009). ResearchGate. Available at: [Link]
-
Priya, et al. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Reactivity of Halogenoalkanes. (2023). Save My Exams. Available at: [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. Available at: [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. (2002). MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. (n.d.). Jordan Journal of Chemistry. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
-
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. (n.d.). PubChem. Available at: [Link]
-
Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. (n.d.). ResearchGate. Available at: [Link]
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2015). ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers. Available at: [Link]
-
Cross-Coupling Reactions. (2012). The Journal of Organic Chemistry. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Available at: [Link]
-
Thermal decomposition of polymer mixtures of PVC, PET and ABS containing brominated flame retardant: Formation of chlorinated and brominated organic compounds. (2012). ResearchGate. Available at: [Link]
-
Synthesis of certain benzothieno[3,2-d]pyrimidine derivatives as a selective SIRT2 inhibitors. (2020). Bioorganic Chemistry. Available at: [Link]
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- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Microwave-Assisted Synthesis with 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Welcome to the technical support center for microwave-assisted synthesis utilizing 7-Bromo-2-chlorothieno[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to equip you with the necessary insights to navigate the nuances of your synthetic challenges with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for reactions with this compound?
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating methods, particularly for heterocyclic compounds.[1][2][3][4] Key benefits include:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[2][5][6]
-
Improved Yields and Purity: The efficient and uniform heating often leads to higher yields and cleaner reaction profiles with fewer byproducts.[2][7]
-
Enhanced Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible results.[8]
-
Access to Novel Chemical Space: The ability to reach higher temperatures and pressures safely can enable transformations that are difficult or impossible under conventional conditions.
Q2: Which position on this compound is more reactive for cross-coupling reactions?
The reactivity of the two halogen atoms on the thieno[3,2-d]pyrimidine core is different. In general, for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, the reactivity of aryl halides follows the order I > Br > Cl. Therefore, the C7-Br bond is expected to be more reactive than the C2-Cl bond. This differential reactivity allows for selective functionalization at the C7 position while leaving the C2-chloro group intact for subsequent transformations.
Q3: What are the typical starting conditions for a Suzuki-Miyaura coupling at the C7 position?
For a successful Suzuki-Miyaura coupling at the C7 position, a good starting point would be:
| Component | Recommendation |
| Catalyst | Pd(PPh₃)₄ (0.5-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 2:1 or 3:1 v/v) |
| Temperature | 100-120 °C |
| Time | 10-30 minutes |
These conditions can be further optimized based on the specific boronic acid used.[8][9]
Q4: Can I perform a double cross-coupling to substitute both the bromo and chloro groups?
Yes, it is possible to substitute both halogens. This can be achieved in a stepwise manner, first targeting the more reactive C7-Br position under milder conditions, followed by a second coupling at the C2-Cl position, which may require more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). A one-pot, two-step procedure is also feasible but requires careful control of the reaction conditions.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Potential Cause 1.1: Inactive Catalyst
-
Explanation: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture, leading to oxidation and loss of activity.
-
Solution:
-
Use fresh catalyst or catalyst from a recently opened bottle.
-
If using a Pd(II) precatalyst, ensure proper reduction to Pd(0) in the catalytic cycle.
-
Ensure all solvents are properly degassed to remove oxygen.
-
Potential Cause 1.2: Inappropriate Base or Solvent
-
Explanation: The choice of base and solvent system is crucial for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. An incorrect choice can stall the reaction.
-
Solution:
-
For Suzuki couplings, ensure an aqueous base (like K₂CO₃ in a dioxane/water mixture) is used, as water is often necessary for the hydrolysis of the boronic acid and efficient transmetalation.[8]
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically required.[10]
-
Screen different solvent systems. While dioxane/water is common for Suzuki reactions, other solvents like DMF, toluene, or ethanol might be more suitable for your specific substrates.[9]
-
Potential Cause 1.3: Low Microwave Power or Temperature
-
Explanation: Some cross-coupling reactions, especially involving the less reactive C2-chloro position, require a certain activation energy to proceed. Insufficient microwave power or a low set temperature might not be enough to drive the reaction to completion.
-
Solution:
-
Gradually increase the reaction temperature in 10-20 °C increments.[9]
-
Ensure the microwave is set to maintain a constant temperature rather than just a power level.
-
Verify that your solvent has a good dielectric constant to absorb microwave energy efficiently. If not, a co-solvent with a higher dielectric constant might be beneficial.[4]
-
Problem 2: Formation of Impurities and Side Products
Potential Cause 2.1: Dehalogenation of the Starting Material
-
Explanation: Dehalogenation (hydrodehalogenation) is a common side reaction where the halogen atom is replaced by a hydrogen atom. This can be promoted by certain catalysts and reaction conditions.
-
Solution:
-
Lower the reaction temperature or shorten the reaction time.
-
Screen different palladium catalysts and ligands.
-
Ensure a stoichiometric amount of the coupling partner (e.g., boronic acid) is used. An excess can sometimes contribute to side reactions.
-
Potential Cause 2.2: Homocoupling of the Boronic Acid (Suzuki Reaction)
-
Explanation: Boronic acids can undergo homocoupling to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.
-
Solution:
-
Thoroughly degas all solvents and reagents before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
Potential Cause 2.3: Reaction at the C2-Chloro Position Instead of the C7-Bromo Position
-
Explanation: While the C7-bromo position is generally more reactive, under certain conditions (e.g., high temperatures, highly active catalysts), selectivity can be lost, leading to a mixture of C7- and C2-substituted products.
-
Solution:
-
Reduce the reaction temperature and time.
-
Use a less reactive catalyst system. For example, Pd(PPh₃)₄ is generally less reactive than systems employing bulky phosphine ligands.
-
Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired C7-substituted product is formed.
-
Problem 3: Microwave Reactor Issues
Potential Cause 3.1: Pressure Overload
-
Explanation: Using low-boiling point solvents or running reactions at temperatures significantly above the solvent's boiling point can lead to excessive pressure buildup in the sealed microwave vial.
-
Solution:
-
Choose a solvent with a boiling point appropriate for the desired reaction temperature.
-
Reduce the reaction volume to leave sufficient headspace in the vial.
-
If possible, use an open-vessel microwave reactor for reactions that do not require high pressures.[11]
-
Potential Cause 3.2: Arcing or Charring
-
Explanation: Arcing can occur if there are metal parts (e.g., stir bars with exposed metal) or if the reaction mixture contains highly absorbing materials like charcoal, which can lead to localized superheating and decomposition of the sample.
-
Solution:
-
Use only microwave-safe stir bars (fully coated).
-
If using a solid-supported catalyst or reagent, ensure it is well-dispersed in the solvent to avoid hot spots.
-
If charring occurs, reduce the microwave power and/or the reaction temperature.
-
Experimental Protocols and Visualizations
General Procedure for Microwave-Assisted Suzuki Coupling
-
To a 10 mL microwave vial, add this compound (1.0 eq.), the desired boronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1 v/v).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at the set temperature (e.g., 100 °C) for the specified time (e.g., 15 minutes) with stirring.
-
After the reaction, allow the vial to cool to room temperature before further workup.
Caption: Workflow for a typical microwave-assisted Suzuki coupling reaction.
Reactivity and Troubleshooting Logic
The following diagram illustrates the differential reactivity of the starting material and a logical flow for troubleshooting common issues.
Caption: Reactivity profile and a logical troubleshooting workflow.
References
-
Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. (n.d.). MDPI. [Link]
-
A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Youssef, A. M. S., Fouda, A. M., & Faty, R. M. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 50. [Link]
-
Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine. (2020). ResearchGate. [Link]
-
Tiwari, G., Khanna, A., Mishra, V. K., & Sagar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33835-33861. [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Royal Society of Chemistry. [Link]
-
Green Chemistry: Microwave assisted synthesis. (2020, March 22). YouTube. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). Molecules, 27(15), 4983. [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. (2006). Organic Process Research & Development, 10(4). [Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2953. [Link]
-
Microwave-assisted three-component synthesis of 7-aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]-pyrimidine-6-carboxamides and their selective reduction. (2006). Journal of Combinatorial Chemistry, 8(3), 427-434. [Link]
-
Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. (n.d.). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2013). Molecules, 18(10), 12284-12345. [Link]
-
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. (n.d.). PubChem. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 4), 1093-1101. [Link]
-
Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. (2023). Pharmaceuticals, 16(3), 416. [Link]
Sources
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- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. benchchem.com [benchchem.com]
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- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a cornerstone for developing novel therapeutics, particularly in oncology. The precise structural elucidation of its derivatives is paramount for ensuring the safety, efficacy, and intellectual property of new chemical entities. This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine, a key intermediate in the synthesis of various bioactive molecules. We will explore the causality behind experimental choices in NMR, compare its performance with alternative analytical techniques, and provide supporting data to underscore its indispensable role in modern drug discovery.
The Central Role of NMR in Structural Validation
NMR spectroscopy stands as the gold standard for the unambiguous structural determination of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. For a molecule like this compound, with its distinct aromatic protons and substituted heterocyclic core, NMR provides irrefutable evidence of its identity and purity.
The choice of NMR as the primary validation tool is dictated by its capacity to:
-
Provide Unambiguous Structural Information: Unlike techniques that offer more fragmented data, NMR provides a holistic view of the molecule's connectivity.
-
Identify and Quantify Impurities: NMR can detect and quantify process-related impurities, even those that are structurally similar to the main compound.
-
Offer Insights into Electronic Environment: Chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus, providing valuable information about the effects of substituents.
Experimental Protocol: A Self-Validating System
A robust NMR analysis protocol is designed to be a self-validating system, where the data from different experiments corroborate each other to build a conclusive structural assignment.
Step-by-Step Methodology for NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum. This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).
-
For this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the thienopyrimidine core.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum. This provides information about the number of different types of carbon atoms in the molecule.
-
Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
-
2D NMR Spectroscopy (Optional but Recommended for Complex Structures):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons.
-
Data Presentation: Predicted NMR Data for this compound
While an experimental spectrum is the ultimate confirmation, predicted NMR data, based on established chemical shift increments and computational models, provides a strong benchmark for validation.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~9.0 | Singlet |
| ~7.8 | Singlet |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Visualization of the Validation Workflow
Caption: Workflow for the validation of this compound by NMR spectroscopy.
Impurity Profiling: A Key Advantage of NMR
The synthesis of this compound likely involves the cyclization of a substituted thiophene precursor. Potential impurities could include unreacted starting materials, regioisomers, or byproducts from incomplete halogenation. NMR spectroscopy is particularly adept at identifying such impurities. For instance, the presence of a starting material would be indicated by an additional set of signals in the NMR spectrum. Regioisomers would present a different, yet predictable, set of signals and coupling patterns.
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone of structural validation, a multi-technique approach provides a more comprehensive characterization.
| Technique | Strengths for this compound Validation | Limitations |
| Mass Spectrometry (MS) | - Provides accurate molecular weight determination. - Isotopic pattern of bromine (¹⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) provides definitive evidence of their presence. - Fragmentation patterns can offer structural clues. | - Does not provide detailed connectivity information. - Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | - Confirms the presence of key functional groups. - Characteristic absorptions for the C=N and C-S bonds in the heterocyclic rings. - C-Br and C-Cl stretching vibrations can be observed in the fingerprint region. | - Provides limited information on the overall molecular structure. - Spectrum can be complex and difficult to interpret fully. |
| Elemental Analysis | - Determines the elemental composition (%C, %H, %N, %S). - Confirms the empirical formula. | - Does not provide structural information. - Requires a highly pure sample. |
Logical Framework for Spectroscopic Validation
Caption: A multi-technique approach for the comprehensive validation of this compound.
Conclusion
The validation of this compound derivatives by NMR spectroscopy is a robust and indispensable process in drug discovery and development. Its ability to provide detailed structural information, identify impurities, and offer insights into the electronic nature of the molecule makes it superior to other analytical techniques for this purpose. When used in conjunction with orthogonal methods like mass spectrometry and IR spectroscopy, NMR provides a comprehensive and irrefutable validation of the target compound, ensuring the integrity and quality of subsequent research and development efforts.
References
-
Synthesis and antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters.[Link]
-
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. PubChem.[Link]
-
FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S )-3-hydroxy-2-piperidyl]-2- oxopropyl]-4(3 H )-quinazolinone crystal. ResearchGate.[Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate.[Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.[Link]
A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents in Thienopyrimidines for Drug Discovery and Development
In the landscape of medicinal chemistry and drug development, thienopyrimidines stand out as a privileged scaffold, forming the core of numerous biologically active compounds.[1][2] The functionalization of this heterocyclic system is paramount for modulating pharmacological properties, and halogenated thienopyrimidines serve as versatile precursors for a variety of synthetic transformations. A critical decision in the synthetic design is the choice of the halogen substituent—typically bromine or chlorine—as this profoundly influences the reactivity and, consequently, the efficiency of subsequent diversification reactions.
This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted thienopyrimidines in three key synthetic methodologies: palladium-catalyzed Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By elucidating the underlying chemical principles and providing supporting experimental insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
The Fundamental Difference: Unpacking the Reactivity of C-Br vs. C-Cl Bonds
The generally accepted trend in reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3] This hierarchy is primarily dictated by two key factors:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. A lower BDE means that less energy is required to cleave the C-Br bond during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.
-
Oxidative Addition Kinetics: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a crucial step. The greater polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich palladium center, leading to faster reaction kinetics compared to the C-Cl bond.[4]
This fundamental difference in reactivity forms the basis for the comparative analysis that follows.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice between a bromo- or chloro-thienopyrimidine can significantly impact reaction conditions, catalyst loading, and overall yield.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organoboron reagent with a halide. In the context of thienopyrimidines, this reaction is frequently employed to introduce aryl or heteroaryl moieties.
General Reactivity Trend: Bromo-thienopyrimidines are significantly more reactive than their chloro- counterparts in Suzuki-Miyaura couplings. This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields. For instance, the coupling of a bromo-thienopyrimidine can often be achieved with standard palladium catalysts like Pd(PPh₃)₄, whereas chloro-thienopyrimidines typically require more sophisticated and bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition step.[5][6]
Experimental Evidence: While direct side-by-side comparative studies on thienopyrimidines are not extensively documented, data from the closely related pyrimidine and thiophene systems consistently demonstrate the superior reactivity of the bromo-substituent. For example, the Suzuki coupling of 2,5-dibromo-3-hexylthiophene proceeds efficiently to afford disubstituted products.[7] In contrast, protocols for the coupling of heteroaryl chlorides often necessitate higher temperatures and specialized catalyst systems.[6]
Strategic Advantage: The differential reactivity can be exploited for sequential cross-couplings on a di-halogenated thienopyrimidine. The more reactive bromo-position can be selectively functionalized first, leaving the chloro-substituent intact for a subsequent, different coupling reaction under more forcing conditions.
Table 1: Comparative Overview of Suzuki-Miyaura Coupling Conditions
| Feature | Bromo-thienopyrimidine | Chloro-thienopyrimidine |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |
| Reaction Temperature | Room temperature to moderate heating (e.g., 80-100 °C) | Elevated temperatures (e.g., 100-120 °C) |
| Yields | Generally good to excellent | Often lower, but can be improved with optimized catalysts |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, crucial for introducing amine functionalities into the thienopyrimidine core.[8][9]
Reactivity Comparison: Similar to the Suzuki coupling, bromo-thienopyrimidines are generally more reactive in Buchwald-Hartwig aminations. They can often be coupled with a wider range of amines under milder conditions. The amination of chloro-thienopyrimidines is more challenging and typically requires the use of specialized, bulky, and electron-rich phosphine ligands, such as RuPhos or BrettPhos, to achieve good yields.[10]
Catalyst and Ligand Choice: The choice of ligand is critical for a successful Buchwald-Hartwig amination, especially with less reactive chloro-substrates. Bulky phosphine ligands are thought to promote the reductive elimination step and prevent the formation of inactive palladium-amine complexes.
Nucleophilic Aromatic Substitution (SNAr): A Different Reactivity Paradigm
Nucleophilic aromatic substitution (SNAr) is a non-catalytic method for functionalizing halo-thienopyrimidines, typically with nucleophiles such as amines, alkoxides, or thiolates. In contrast to palladium-catalyzed reactions, the reactivity order of halogens in SNAr can be inverted.
Mechanistic Considerations: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The relative rates of these two steps determine the overall reaction rate and the reactivity order of the halogens.
-
Formation of the Meisenheimer Complex (Rate-Determining): If the initial attack of the nucleophile is the slow step, the reactivity order is often F > Cl > Br > I. This is because the more electronegative halogens better stabilize the developing negative charge in the intermediate through their inductive effect.
-
Expulsion of the Leaving Group (Rate-Determining): If the expulsion of the halide is the rate-determining step, the reactivity order is I > Br > Cl > F, which correlates with the C-X bond strength and the stability of the leaving group.
Reactivity in Thienopyrimidines: For the reaction of halo-thienopyrimidines with common nucleophiles like amines, the formation of the Meisenheimer complex is often the rate-determining step. Therefore, chloro-thienopyrimidines can be more reactive than their bromo-counterparts in SNAr reactions. This is a crucial distinction from palladium-catalyzed couplings. For instance, the synthesis of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines has been achieved through the nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines with various amines.[11]
Catalytic Cycle: Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Practical Considerations and Experimental Protocols
The choice between a bromo- or chloro-thienopyrimidine should be guided by a balance of reactivity, cost, availability, and the desired synthetic strategy. Bromo-thienopyrimidines are often preferred for initial explorations and small-scale syntheses due to their higher reactivity and more forgiving reaction conditions. For large-scale manufacturing, the lower cost and wider availability of chloro-aromatics often justify the investment in developing more robust catalytic systems.
General Protocol for Suzuki-Miyaura Coupling of a Halo-thienopyrimidine
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halo-thienopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand under a positive flow of inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Halo-thienopyrimidine
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.2-1.5 equiv.).
-
Reagent Addition: Add the halo-thienopyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve the halo-thienopyrimidine (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, DMSO).
-
Nucleophile Addition: Add the amine or other nucleophile (1.1-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to neutralize any acid formed during the reaction.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent and water. Wash the organic layer, dry, and concentrate. Purify the product by crystallization or column chromatography.
Conclusion
The choice between bromo- and chloro-substituents on a thienopyrimidine core is a strategic decision with significant implications for synthetic efficiency. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, bromo-thienopyrimidines offer the advantage of higher reactivity, allowing for milder conditions and often leading to higher yields. However, the development of advanced catalyst systems has increasingly made the more economical chloro-thienopyrimidines viable substrates.
In contrast, for nucleophilic aromatic substitution reactions, the reactivity trend can be inverted, with chloro-thienopyrimidines often being more reactive than their bromo-analogs, depending on the rate-determining step of the mechanism.
A thorough understanding of these reactivity principles, coupled with careful consideration of the specific synthetic goals, will enable researchers to design and execute more efficient and robust synthetic routes for the diversification of the valuable thienopyrimidine scaffold in the pursuit of novel therapeutics.
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (2022). Journal of the Brazilian Chemical Society.
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- Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic letters, 4(17), 2901-2903.
- Synthesis of thieno[2,3-d]pyrimidines 2 and 3. (n.d.).
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- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(15), 4945.
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. (n.d.). Benchchem.
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- Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. (2017). RSC advances, 7(24), 14643-14651.
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- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). Journal of the American Chemical Society, 144(11), 4857-4869.
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A Comparative Guide to 7-Bromo-2-chlorothieno[3,2-d]pyrimidine: Unlocking Synthetic Versatility in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1] Its structural resemblance to adenine allows it to function as an effective hinge-binder in the ATP-binding pocket of numerous kinases.[1] Within this class of building blocks, 7-Bromo-2-chlorothieno[3,2-d]pyrimidine emerges as a uniquely versatile reagent, offering significant advantages over other dihalogenated and structurally similar heterocyclic cores. This guide provides an in-depth comparison, supported by experimental insights, to demonstrate its superior utility in the synthesis of complex molecular architectures for drug discovery.
The Core Advantage: Orthogonal Reactivity
The primary advantage of this compound lies in the differential reactivity of its two halogen atoms. The chlorine at the C2 position and the bromine at the C7 position can be functionalized sequentially and selectively, a concept known as orthogonal synthesis. This allows for a controlled, stepwise introduction of different substituents, which is paramount for building molecular diversity and fine-tuning structure-activity relationships (SAR).
The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[2][3] This is inversely correlated with the carbon-halogen bond strength, making the oxidative addition step—often the rate-determining step—more facile for heavier halogens.[2][3] Conversely, the C2 and C4(6) positions on a pyrimidine ring are highly electron-deficient, making them susceptible to Nucleophilic Aromatic Substitution (SNAr), a reactivity not typically observed at the thiophene ring's C7 position.[2][4][5]
This creates a powerful synthetic paradigm:
-
Position C7 (Bromo): Primarily reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is readily activated by Pd(0) catalysts.
-
Position C2 (Chloro): Less reactive in Pd-catalyzed couplings, requiring more robust catalytic systems. However, it is highly activated for SNAr with various nucleophiles (amines, alcohols, thiols), a reaction pathway generally not favored at the C7 position.[5][6]
This predictable, site-selective reactivity allows chemists to design synthetic routes with high precision, minimizing the formation of regioisomeric byproducts and simplifying purification processes.
Caption: Orthogonal reactivity of this compound.
Comparative Analysis with Alternative Building Blocks
The advantages of this compound become evident when compared to other dihalogenated building blocks.
| Building Block | C7-Position Reactivity (Cross-Coupling) | C2-Position Reactivity (SNAr) | Selectivity Control | Key Disadvantage |
| This compound | High (C-Br bond) | High (Activated C-Cl) | Excellent intrinsic selectivity | None for sequential synthesis |
| 2,7-Dibromothieno[3,2-d]pyrimidine | High (Both C-Br bonds) | Low | Difficult; requires careful control of stoichiometry and conditions, often leading to mixed products. | Poor regioselectivity in initial functionalization. |
| 2,7-Dichlorothieno[3,2-d]pyrimidine | Moderate (Both C-Cl bonds) | High (Both C-Cl bonds) | Poor; SNAr and cross-coupling can compete at both sites, requiring more specialized catalysts for differentiation. | Harsher conditions needed for cross-coupling. |
| 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | High (C-Br bond) | Very High (C4-Cl is more activated than C2-Cl)[7] | Good; follows established reactivity rules (C4 > C2)[7] | Different regioisomer; C4 substitution may not be desired for specific kinase targets. |
Application in Kinase Inhibitor Synthesis: A Workflow Example
The thieno[3,2-d]pyrimidine core is a key feature in numerous potent kinase inhibitors targeting enzymes like VEGFR-2, EGFR, and FAK.[1][8][9] The synthesis of these complex molecules often leverages the precise reactivity of this compound. A common synthetic strategy involves an initial Suzuki coupling at the C7 position followed by a nucleophilic aromatic substitution at the C2 position.
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A Comparative Guide to Suzuki and Stille Coupling for Thienopyrimidine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the thienopyrimidine scaffold is of particular interest due to its prevalence in a wide range of biologically active molecules.[1] The construction of substituted thienopyrimidines often relies on the formation of carbon-carbon bonds, a task for which palladium-catalyzed cross-coupling reactions are exceptionally well-suited.
This guide provides an in-depth technical comparison of two of the most powerful and widely utilized cross-coupling methods for thienopyrimidine synthesis: the Suzuki-Miyaura coupling and the Stille coupling. By examining the mechanistic nuances, practical considerations, and available experimental data, this document aims to equip you with the field-proven insights necessary to make informed decisions in your synthetic strategies.
At a Glance: Key Distinctions Between Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[2] | High toxicity of organotin reagents and byproducts.[2][3] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[2] | Organostannanes are generally stable to air and moisture.[2][3] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[2] | Excellent, tolerates a wide range of functional groups.[2] |
| Reaction Conditions | Typically requires a base.[2] | Often proceeds under neutral or mildly basic conditions.[2] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed.[2] | Tin byproducts can be challenging to remove from the reaction mixture.[2] |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
The efficacy of both Suzuki and Stille couplings hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While the fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to both, the nature of the organometallic reagent dictates crucial differences, particularly in the transmetalation step.
The Suzuki-Miyaura Coupling: A Base-Mediated Transmetalation
The Suzuki coupling typically involves the reaction of an organoboron reagent with an organohalide.[4] A key feature of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
A simplified representation of the Stille coupling catalytic cycle.
Performance Comparison in Heterocyclic Synthesis
While direct head-to-head comparative studies for the synthesis of the exact same thienopyrimidine derivatives using both Suzuki and Stille couplings are not abundant in the literature, valuable insights can be gleaned from studies on analogous heterocyclic systems, such as pyrimidines and diazocines.
Yield and Substrate Scope
For many standard aryl-aryl couplings on heterocyclic cores, both Suzuki and Stille reactions can provide good to excellent yields. [5]However, the choice of reaction can become critical when dealing with more challenging substrates.
A comparative study on the functionalization of diazocines revealed that while both methods were effective for simple aryl couplings, the Stille reaction often provided superior yields for substrates containing coordinating functional groups like aldehydes, esters, and certain heterocycles such as thiophenes and furans. [5]For instance, the coupling of aryl aldehydes and furans resulted in low to moderate yields (39–59%) with Suzuki coupling, whereas Stille coupling achieved high yields of 80–91%. [5]This suggests that for complex thienopyrimidine precursors with coordinating functionalities, the Stille coupling might be the more robust option.
Conversely, the Suzuki coupling has been extensively and successfully applied to the synthesis of a wide array of thienopyrimidine derivatives, showcasing its broad utility.
Table 1: Illustrative Yield Comparison for Heterocyclic Substrates
| Coupling Partners | Reaction | Yield (%) | Source |
| Diazocine + 4-Bromoanisole | Suzuki | 95 | [5] |
| Diazocine + 4-Bromoanisole | Stille | 90 | [5] |
| Diazocine + 2-Bromothiophene | Suzuki | 57 | [5] |
| Diazocine + 2-Bromothiophene | Stille | 90 | [5] |
| Diazocine + 2-Formyl-5-bromofuran | Suzuki | 39 | [5] |
| Diazocine + 2-Formyl-5-bromofuran | Stille | 80 | [5] |
Functional Group Tolerance and Reaction Conditions
The Stille reaction is renowned for its exceptional functional group tolerance, often proceeding under neutral conditions. [2]This is a significant advantage when working with highly functionalized thienopyrimidine intermediates that may be sensitive to the basic conditions typically required for Suzuki couplings.
The Suzuki coupling's reliance on a base can sometimes lead to side reactions or degradation of sensitive substrates. However, the development of milder bases and specialized catalyst systems has significantly broadened the functional group compatibility of the Suzuki reaction for nitrogen-containing heterocycles. [6]
Practical Considerations: A Scientist's Perspective
Beyond yields and functional group tolerance, several practical aspects influence the choice between these two powerful methods.
Diagram: Decision Workflow for Coupling Reaction Selection
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A Senior Application Scientist's Guide to the Structural Analysis of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine Reaction Products
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and drug development, the thieno[3,2-d]pyrimidine core represents a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] This bioisosteric relationship has established thieno[3,2-d]pyrimidine derivatives as crucial components in the development of novel therapeutics, with applications ranging from oncology to anti-inflammatory and antimicrobial agents.[1][2][3][4]
The starting material, 7-Bromo-2-chlorothieno[3,2-d]pyrimidine, is a particularly valuable building block for chemical synthesis.[5][6] Its utility stems from the two distinct, orthogonally reactive halogen substituents. The chlorine atom at the C2 position and the bromine atom at the C7 position can be selectively functionalized through different reaction mechanisms. This allows for a programmed, sequential synthesis of diverse molecular architectures, making it an ideal starting point for generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the synthetic pathways and the critical analytical techniques required to unambiguously determine the structure of the resulting products.
Synthetic Strategies: A Tale of Two Halogens
The synthetic versatility of this compound lies in the differential reactivity of its C2-chloro and C7-bromo substituents. The C2 position is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , while the C7 position is primed for Palladium-catalyzed Cross-Coupling Reactions . This predictable reactivity allows for a controlled, stepwise elaboration of the core scaffold.
Caption: Synthetic pathways for functionalizing this compound.
Alternative A: Nucleophilic Aromatic Substitution (SNAr) at C2
The initial and often preferred synthetic step involves the displacement of the C2-chloride. This position is activated by the adjacent electron-withdrawing pyrimidine nitrogens, facilitating attack by a wide range of nucleophiles, such as primary and secondary amines, alcohols, and thiols.
-
Causality of Experimental Choice: This reaction is typically performed first due to the higher reactivity of the C2-Cl bond towards nucleophilic attack compared to the C7-Br bond under standard SNAr conditions. It proceeds cleanly, often at moderate temperatures, and provides a robust method for introducing diversity at this vector.
Alternative B: Palladium-Catalyzed Cross-Coupling at C7
The C7-bromo substituent is an ideal handle for introducing aryl, heteroaryl, or alkyl groups via well-established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.[7]
-
Causality of Experimental Choice: Suzuki coupling is favored for its tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters. This allows for the systematic exploration of the chemical space around the C7 position, which is often critical for modulating a compound's pharmacokinetic properties.
The Superior Strategy: Sequential SNAr and Suzuki Coupling
The most powerful application of this scaffold involves a sequential combination of these two reactions.[7] First, an SNAr reaction at C2 introduces a key pharmacophoric element. Subsequently, a Suzuki coupling at C7 builds upon this intermediate to complete the target molecule. This stepwise approach provides unambiguous regiocontrol and is a cornerstone for constructing complex thieno[3,2-d]pyrimidine derivatives.[7]
Comparative Guide to Structural Analysis Techniques
Confirming the identity and purity of a synthesized compound is paramount. A multi-faceted analytical approach is not just recommended; it is essential for producing reliable and reproducible data. Each technique provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system.
Caption: A typical workflow for the structural analysis of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive assignment of regiochemistry.
-
Expertise in Interpretation: When a nucleophile displaces the C2-chloride, the resulting ¹H NMR spectrum will show the appearance of new signals corresponding to the introduced substituent. For instance, substitution with benzylamine will result in a new singlet for the methylene (-CH₂-) protons and multiplets for the phenyl protons. Conversely, a Suzuki reaction at C7 will cause the disappearance of the singlet corresponding to the C6-proton (if the starting material is not substituted at C6) and the appearance of signals for the newly attached aromatic ring.
| Compound | Key ¹H NMR Signals (Hypothetical, in DMSO-d₆) | Structural Confirmation |
| Starting Material | δ ~8.9 (s, 1H, C4-H), δ ~7.8 (s, 1H, C6-H) | Presence of signals for protons at both C4 and C6. |
| C2-Substituted Product | δ ~8.7 (s, 1H, C4-H), δ ~7.8 (s, 1H, C6-H), plus signals for R¹ | C6-H signal remains; new signals for the C2-substituent appear. |
| C7-Substituted Product | δ ~8.9 (s, 1H, C4-H), plus signals for R² | C6-H signal is absent; new signals for the C7-substituent appear. |
| C2,C7-Disubstituted Product | δ ~8.7 (s, 1H, C4-H), plus signals for R¹ and R² | C6-H signal is absent; signals for both substituents are present. |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the product, which is a fundamental validation of a successful reaction. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing further confidence.
-
Trustworthiness of Data: The isotopic signature is a powerful diagnostic tool. The starting material exhibits a characteristic pattern due to the presence of both chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1). After an SNAr reaction at C2, the chlorine pattern will disappear. After a Suzuki reaction at C7, the bromine pattern will vanish. Observing these specific changes provides definitive proof of substitution at the intended position.
| Compound | Expected [M+H]⁺ Isotopic Pattern | Structural Confirmation |
| Starting Material | Complex pattern showing contributions from both Br and Cl isotopes. | Confirms the presence of both halogens. |
| C2-Substituted Product | Characteristic M/M+2 doublet (≈1:1 ratio) for the remaining Br atom. | Disappearance of the Cl isotopic signature. |
| C7-Substituted Product | Characteristic M/M+2 doublet (≈3:1 ratio) for the remaining Cl atom. | Disappearance of the Br isotopic signature. |
| C2,C7-Disubstituted Product | A single major peak for the monoisotopic mass. | Absence of both halogen isotopic patterns. |
X-Ray Crystallography
For novel compounds or when NMR data is ambiguous, single-crystal X-ray diffraction provides the "gold standard" for structural determination.[1][8]
-
Authoritative Grounding: This technique yields an unambiguous 3D structure of the molecule as it exists in the solid state. It not only confirms the atomic connectivity and regiochemistry but also reveals crucial information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking.[9] This level of detail is invaluable for understanding how a molecule might interact with its biological target and for computational modeling studies.[9][10]
Validated Experimental Protocols
The following protocols are provided as a trusted starting point for researchers. They include internal checks and expected outcomes to ensure self-validation.
Protocol 1: General Procedure for SNAr at the C2-Position
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dioxane, DMF, or NMP), add the desired amine or alcohol nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS. Self-Validation Check: The disappearance of the starting material spot/peak and the appearance of a new, more polar spot/peak is expected. LC-MS analysis should show the loss of chlorine from the molecular weight.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling at the C7-Position
-
Setup: In a microwave vial, combine the 7-bromo-thieno[3,2-d]pyrimidine substrate (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.10 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Reaction: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1). Seal the vial and heat in a microwave reactor to 100-140 °C for 20-60 minutes. Self-Validation Check: LC-MS analysis of the reaction mixture should show a product peak with a molecular weight corresponding to the substitution of bromine with the boronic acid partner.
-
Workup: Cool the mixture, filter through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and partition between ethyl acetate and water. Separate the layers, dry the organic phase over sodium sulfate, and purify by column chromatography.
Conclusion
The structural analysis of reaction products from this compound is a systematic process that relies on the synergistic use of modern analytical techniques. By understanding the expected reactivity of the scaffold and applying a rigorous analytical workflow combining NMR, MS, and, when necessary, X-ray crystallography, researchers can confidently and efficiently characterize their novel compounds. This robust validation is the foundation upon which all subsequent biological evaluation and drug development efforts are built, ensuring the integrity and reproducibility of the scientific findings.
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Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2021). Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]
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Patel, H., Sharma, T., et al. (2024). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Pochet, L., Wouters, J., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
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Rasheed, S., Ejaz, S. A., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. Available at: [Link]
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Wang, Y., Zhang, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Patel, H., et al. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Available at: [Link]
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Sarr, M., Deme, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Available at: [Link]
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Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
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Kamal, A., Reddy, M. K., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. Available at: [Link]
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Pochet, L., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI. Available at: [Link]
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Rovina, et al. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. ResearchGate. Available at: [Link]
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Stensaas. (n.d.). 7-bromo-2-chloro-6-methylthieno[3, 2-d]pyrimidine, min 97%, 100 mg. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. PubChem Compound Database. Available at: [Link]
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Disch, J. S., et al. (2019). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). A part of reported thieno[3,2-d]pyrimidine structures. Available at: [Link]
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Al-Warhi, T., et al. (2022). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Crystals. Available at: [Link]
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Ghorab, M. M., et al. (2021). New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. Bioorganic Chemistry. Available at: [Link]
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Tolba, M. F., et al. (2020). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Thienopyrimidine Compounds by HPLC
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel compounds is only the beginning. Establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of drug discovery, ensuring that biological data is reliable and that subsequent development is built on a solid foundation. Thienopyrimidines, a class of fused heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2][3] The structural integrity and purity of these compounds are paramount.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of thienopyrimidine derivatives. We will explore not just the "how," but the critical "why" behind methodological choices, establish a self-validating protocol through system suitability testing, and compare HPLC with its modern successor, UHPLC.
The Central Role of Reverse-Phase HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse for purity determination in pharmaceutical settings.[4] For compounds like thienopyrimidines—aromatic, moderately polar heterocyclic systems—Reverse-Phase HPLC (RP-HPLC) is the mode of choice.[5]
In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar.[6] The fundamental principle is based on hydrophobic interactions: more nonpolar (hydrophobic) analytes will interact more strongly with the stationary phase and thus be retained longer, while more polar compounds will have a greater affinity for the mobile phase and elute from the column faster.[7] This allows for the separation of the main compound from impurities, which may include starting materials, by-products from the synthesis, or degradation products.[8]
The choice of a C18 (octadecyl) column is the most common starting point for method development due to its strong hydrophobic retention and wide applicability.[4]
A Systematic Approach to HPLC Method Development
A robust and reliable HPLC method is not achieved by chance. It is the result of a systematic process designed to achieve adequate separation of the target compound from all potential impurities. The goal is a chromatogram with sharp, symmetrical peaks and baseline resolution between the main peak and any impurity peaks.
Experimental Protocol: Developing a Gradient RP-HPLC Method
This protocol outlines a typical workflow for developing a purity assessment method for a novel thienopyrimidine compound.
Objective: To develop a stability-indicating RP-HPLC method capable of separating the main thienopyrimidine compound from potential process impurities and degradants.
1. Initial Conditions & Column Selection:
- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
- Column: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The 5 µm particle size offers a good balance between efficiency and backpressure on standard HPLC systems.[9]
- Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating residual silanols on the silica-based column packing, which minimizes peak tailing for basic nitrogen-containing compounds like thienopyrimidines.[5][7]
- Mobile Phase B (Organic): Acetonitrile. Acetonitrile is often preferred over methanol as it typically provides better peak shape for heterocyclic compounds and has a lower UV cutoff.[7]
- Detection: Use a DAD to monitor at multiple wavelengths. Start by scanning the UV spectrum of the main compound to find its absorbance maximum (λ-max). A common wavelength for aromatic heterocycles is around 254 nm.
- Column Temperature: 25 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
2. Gradient Elution Scouting:
- A gradient is essential for purity analysis to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are captured within a reasonable runtime.
- Run a broad "scouting" gradient:
- Start at 5% Mobile Phase B.
- Linearly increase to 95% Mobile Phase B over 20-30 minutes.
- Hold at 95% B for 5 minutes (to elute any highly retained compounds).
- Return to 5% B and equilibrate for 5-10 minutes before the next injection.
- Analysis: Examine the resulting chromatogram. Note the retention time of the main peak. This scouting run provides the foundational data to build an optimized method.
3. Method Optimization:
- Based on the scouting run, adjust the gradient to improve resolution around the main peak.
- If the main peak elutes at 20 minutes in a 30-minute gradient from 5-95% B, the approximate organic composition is around 65% B.
- Design a focused gradient:
- Start at 5% B and hold for 1-2 minutes.
- Increase the gradient slope to reach ~15-20% below the elution composition of your main peak over several minutes.
- Decrease the gradient slope (make it shallower) for the segment where the main peak and its close impurities elute.
- Steeply increase the gradient to 95% B to wash the column.
- Example: 5% B to 45% B in 5 min; 45% B to 75% B in 15 min; 75% B to 95% B in 2 min; hold at 95% B for 3 min.
The entire process of method development can be visualized as a logical flow.
The Trustworthiness Pillar: System Suitability Testing (SST)
Before any sample analysis can be considered valid, the chromatographic system itself must be proven fit for its intended purpose. This is the role of System Suitability Testing (SST). SST is a non-negotiable part of any validated analytical procedure and is mandated by regulatory bodies like the FDA and outlined in guidelines from the International Council for Harmonisation (ICH).[10][11] It acts as a self-validating check to ensure the HPLC system is performing correctly on a given day.[12]
SST is performed by making replicate injections (typically 5 or 6) of a standard solution of the thienopyrimidine compound before running any test samples.[13] Key parameters are evaluated against predefined acceptance criteria.[14]
| Parameter | Common Acceptance Criteria | Purpose |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time from ≥5 injections.[13] | Demonstrates the precision of the injector and pump. |
| Tailing Factor (T) | T ≤ 2.0.[13] | Measures peak symmetry. A high tailing factor can indicate undesirable interactions with the column and may hide small impurities on the tail of the main peak. |
| Theoretical Plates (N) | N > 2000 (method-specific).[12] | Measures the efficiency of the column. Higher numbers indicate sharper peaks and better separation power. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity.[13] | The most critical parameter for a purity method. It confirms that impurity peaks are baseline separated from the main analyte peak. |
Table 1: Typical System Suitability Test Parameters and Acceptance Criteria.
Failure to meet SST criteria means that sample analysis cannot proceed until the issue is investigated and rectified.[13] This rigorous check ensures the trustworthiness and integrity of the purity data generated.
Comparative Analysis: HPLC vs. UHPLC
While HPLC is the established standard, Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant technological advancement.[15] UHPLC systems are designed to operate at much higher pressures (up to 1500 bar) compared to traditional HPLC systems (typically up to 400-600 bar).[9][15] This allows the use of columns packed with much smaller particles (sub-2 µm), leading to dramatic performance gains.[16][17]
| Feature | Standard HPLC | Ultra-High-Performance Liquid Chromatography (UHPLC) | Advantage of UHPLC |
| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency, sharper peaks.[9] |
| Operating Pressure | Up to 600 bar | Up to 1500 bar | Enables use of smaller particles and higher flow rates.[16] |
| Analysis Time | 15 - 30 minutes (typical) | 1 - 5 minutes (typical) | Significantly higher throughput.[18] |
| Resolution | Good | Superior | Better separation of complex mixtures and trace impurities.[16] |
| Sensitivity | Standard | Enhanced | Sharper, narrower peaks lead to higher signal-to-noise ratios, improving detection limits.[16] |
| Solvent Consumption | Higher | Lower | Reduced operational costs and environmental impact.[9] |
| Initial Cost | Lower | Higher | Higher initial investment for instrumentation.[15] |
Table 2: Objective Comparison of HPLC and UHPLC Technologies.
For a drug discovery environment where throughput is critical, UHPLC is the superior choice, offering faster and more sensitive analyses.[18] However, HPLC remains a robust and reliable workhorse, perfectly suitable for many routine purity assessments, especially when ultra-high throughput is not the primary concern.[17]
The logical decision process for choosing between these technologies is illustrated below.
Conclusion
The purity assessment of synthesized thienopyrimidines is a critical step in pharmaceutical research and development. Reverse-phase HPLC provides a robust, reliable, and well-understood platform for this task. By following a systematic approach to method development—starting with a versatile C18 column and a scouting gradient, followed by targeted optimization—a scientist can create a method that effectively separates the target compound from its impurities.
The implementation of rigorous System Suitability Testing is the lynchpin that ensures the trustworthiness of the data, transforming a routine analysis into a self-validating system. While UHPLC offers significant advantages in speed and resolution, making it the preferred platform for high-throughput applications, standard HPLC remains a powerful and accessible tool for generating the high-quality purity data necessary to drive drug discovery projects forward. The choice between them depends on the specific laboratory's needs for speed, sample complexity, and budget.
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Mastelf. (2024). HPLC vs UHPLC: What's the Difference and Which One Should You Choose?. Retrieved from [Link]
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Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]
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Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. Retrieved from [Link]
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Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Retrieved from [Link]
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Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]
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Pharmaceutical Guidelines. (2024). How to decide System Suitability Test (SST) in HPLC: Best Practice. Retrieved from [Link]
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ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Retrieved from [Link]
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A Comparative Analysis of Pyridine and Pyrimidine Scaffolds in Anti-Inflammatory Drug Discovery
<
For decades, the functionally rich scaffolds of pyridine and pyrimidine, two nitrogen-containing aromatic heterocycles, have been cornerstones in the development of novel therapeutic agents. Their structural versatility and ability to modulate various biological pathways have made them particularly valuable in the search for new anti-inflammatory drugs. This guide provides a comparative analysis of pyridine and pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and a review of experimental data to assist researchers in the strategic design of next-generation anti-inflammatory compounds.
Structural Scaffolds: A Tale of Two Heterocycles
At their core, both pyridine and pyrimidine are six-membered aromatic rings containing nitrogen atoms. Pyridine features a single nitrogen atom, while pyrimidine, an isomer of diazine, contains two nitrogen atoms at positions 1 and 3 of the ring.[1][2] This fundamental difference in their electronic and structural properties significantly influences their physicochemical characteristics and their interactions with biological targets, paving the way for a diverse array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3][4][5]
Unraveling the Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of both pyridine and pyrimidine derivatives are largely attributed to their ability to modulate key inflammatory pathways. A primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[2][6][7]
Beyond COX inhibition, these derivatives have been shown to target a range of inflammatory mediators and signaling cascades:
-
Cytokine and Chemokine Inhibition: They can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[8][9]
-
Nitric Oxide (NO) and iNOS Suppression: Many derivatives inhibit the expression of inducible nitric oxide synthase (iNOS), leading to a decrease in the production of nitric oxide, a key inflammatory signaling molecule.[7][8][9]
-
NF-κB Pathway Modulation: The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression. Both pyridine and pyrimidine derivatives have been found to interfere with this pathway, preventing the transcription of various pro-inflammatory genes.[8][9]
-
Lipoxygenase (LOX) Inhibition: Some derivatives also exhibit inhibitory activity against lipoxygenases, enzymes involved in the production of leukotrienes, another class of inflammatory mediators.[10]
The following diagram illustrates the central role of the NF-κB signaling pathway in inflammation and potential points of intervention for pyridine and pyrimidine derivatives.
Caption: NF-κB signaling pathway and points of inhibition.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of these derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
For Pyrimidine Derivatives:
-
The presence of electron-releasing groups can enhance anti-inflammatory activity.[2]
-
Substitutions at the C-5 position have been shown to influence the inhibition of prostaglandin E2 (PGE2) generation.[2]
-
Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole or thiazole, has yielded compounds with significant anti-inflammatory effects.[2]
For Pyridine Derivatives:
-
The introduction of a benzyl group on the pyridine ring has been associated with increased potency.[10]
-
The presence and positioning of hydroxyl (-OH), methoxy (-OMe), and amino (-NH2) groups can enhance biological activity, while bulky groups or halogen atoms may decrease it.[11]
-
The iron-chelating properties of certain 3-hydroxy-pyridin-4-one derivatives may contribute to their anti-inflammatory effects by inhibiting iron-dependent enzymes like COX and LOX.[10]
The relationship between the chemical scaffold, its modifications, and the resulting biological activity is a key concept in drug design.
Caption: Structure-Activity Relationship (SAR) logic flow.
Comparative Efficacy: A Look at the Experimental Data
Direct comparative studies provide valuable insights into the relative anti-inflammatory potential of pyridine and pyrimidine derivatives. A recent study designed and synthesized a series of both pyridine and pyrimidine derivatives to directly compare their activity.[9]
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound ID | Scaffold Type | NO Inhibition (%) | IC50 (µM) | Reference |
| 7a | Pyridine | 65.48 | 76.6 | [9] |
| 7f | Pyridine | 51.19 | 96.8 | [9] |
| 9a | Pyrimidine | 55.95 | 83.1 | [9] |
| 9d | Pyrimidine | 61.90 | 88.7 | [9][12] |
In this particular study, the most potent pyridine derivative (7a ) showed slightly better NO inhibition and a lower IC50 value compared to the most active pyrimidine derivative (9d ).[9]
Further analysis of the most promising compounds from each series (7a and 9d ) on the gene expression of inflammatory mediators revealed more nuanced differences:
| Gene | % Decrease with Pyridine (7a) | % Decrease with Pyrimidine (9d) | Reference |
| IL-1 | 43% | 71% | [9] |
| IL-6 | 32% | 48% | [9] |
| TNF-α | 61% | 83% (not significant) | [9] |
| NF-κB | 26% | 61% | [9] |
| iNOS | 53% | 65% | [9] |
Interestingly, while the pyridine derivative 7a was more effective at inhibiting NO production, the pyrimidine derivative 9d demonstrated a more pronounced downregulation of several key inflammatory genes, including IL-1, IL-6, NF-κB, and iNOS.[9] These findings suggest that while both scaffolds are effective, their precise mechanisms and downstream effects can differ, highlighting the importance of comprehensive biological evaluation.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below is a representative protocol for an in vitro anti-inflammatory assay.
Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is designed to assess the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in a cell-based model.
1. Cell Culture and Seeding: a. Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. b. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment: a. Prepare stock solutions of the pyridine and pyrimidine test compounds in DMSO. b. Dilute the stock solutions to various final concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity. c. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor). d. Incubate for 1 hour.
3. Inflammatory Stimulation: a. After the pre-incubation period, add 10 µL of lipopolysaccharide (LPS) solution (final concentration 1 µg/mL) to all wells except the negative control group. b. Incubate the plate for an additional 24 hours.
4. Measurement of Nitric Oxide (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample. c. Incubate at room temperature for 10 minutes, protected from light. d. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. e. Incubate at room temperature for another 10 minutes, protected from light. f. Measure the absorbance at 540 nm using a microplate reader. g. Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
5. Data Analysis: a. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. b. Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting a dose-response curve.
6. Cytotoxicity Assay (e.g., MTT Assay): a. It is crucial to perform a parallel cytotoxicity assay to ensure that the observed NO inhibition is not due to cell death. This validates that the compounds are acting on the inflammatory pathway and are not simply toxic to the cells.[9]
The following diagram outlines a typical workflow for the in vitro evaluation of anti-inflammatory compounds.
Caption: In vitro anti-inflammatory evaluation workflow.
Conclusion and Future Directions
Both pyridine and pyrimidine scaffolds have proven to be exceptionally fruitful starting points for the development of potent anti-inflammatory agents. While they share common mechanisms of action, such as the inhibition of COX and NF-κB pathways, subtle differences in their structure lead to distinct biological activity profiles. The choice between a pyridine or pyrimidine core in a drug discovery program should be guided by the specific inflammatory target and the desired therapeutic outcome.
Future research should focus on the synthesis of hybrid molecules that combine the favorable features of both scaffolds, as well as the exploration of novel substitutions to enhance potency and selectivity. A deeper understanding of their interactions with specific biological targets through computational modeling and structural biology will further accelerate the design of safer and more effective anti-inflammatory drugs.
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A Researcher's Guide to Palladium Catalysts for Thienopyrimidine Synthesis: A Comparative Analysis
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thienopyrimidines and Palladium Catalysis
Thienopyrimidines are a class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents due to their structural similarity to purines, allowing them to interact with a wide range of biological targets.[1][2] These compounds are integral in the development of drugs for oncology, infectious diseases, and inflammatory conditions.[3] The synthesis of functionalized thienopyrimidines often relies on the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, transformations for which palladium-catalyzed cross-coupling reactions have become an indispensable tool.[4][5] Reactions such as the Suzuki-Miyaura, and Buchwald-Hartwig amination offer a versatile and efficient means to construct these complex molecules.[4][5]
However, the success of these reactions is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, most importantly, the ancillary ligand. This guide provides a comparative analysis of different palladium catalysts for the synthesis of thienopyrimidines, offering insights into catalyst selection and supported by experimental data to aid researchers in optimizing their synthetic strategies.
The Crucial Role of Ligand Design in Catalysis
The ligand bound to the palladium center is a key determinant of the catalyst's reactivity, stability, and selectivity.[6] For challenging transformations often required in the synthesis of complex molecules like thienopyrimidines, the development of specialized phosphine ligands has been a major breakthrough.[7][8][9] Bulky, electron-rich phosphine ligands, such as the biaryl phosphines developed by the Buchwald group, have dramatically improved the efficiency of cross-coupling reactions.[10][11] These ligands facilitate the key steps in the catalytic cycle—oxidative addition and reductive elimination—and help to stabilize the active palladium(0) species.[11]
Benchmarking Palladium Catalysts for Thienopyrimidine Synthesis
To provide a clear comparison, we will consider a model reaction: the Suzuki-Miyaura coupling of a halogenated thienopyrimidine precursor with a boronic acid. This reaction is a common strategy for introducing aryl or heteroaryl substituents onto the thienopyrimidine core.[12][13]
Model Reaction:
Catalyst Performance Comparison
The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura coupling reactions for the synthesis of substituted thienopyrimidines and related heterocycles. The data is compiled from various sources and is intended to serve as a general guide for catalyst selection.[12][14][15][16]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF/H₂O | Reflux | 12-24 | 67-85 | A classic, versatile catalyst, but may require higher loadings and longer reaction times for less reactive substrates.[12][16] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | ~90 | Dppf is a robust ligand that often provides good yields for a range of substrates.[17] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 2-4 | >95 | SPhos is a bulky, electron-rich ligand that promotes rapid catalysis, often with lower catalyst loadings.[6] |
| PEPPSI-IPr | IPr (NHC) | Cs₂CO₃ | t-AmylOH | 100 | 1-2 | >98 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for challenging couplings.[6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the fundamental steps of the palladium-catalyzed cross-coupling reaction is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle.
Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. Electron-rich ligands enhance the rate of this step.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[11]
Experimental Protocols
Providing a detailed, reproducible experimental protocol is essential for any synthetic guide. Below is a representative procedure for a Suzuki-Miyaura coupling to synthesize a 4-substituted thieno[3,2-d]pyrimidine.[12][13]
General Procedure for Suzuki-Miyaura Coupling:
Caption: A flowchart illustrating the general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-Chloro-thieno[3,2-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
1 M aqueous K₂CO₃ (3.0 equiv)
-
THF (Tetrahydrofuran)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 4-chloro-thieno[3,2-d]pyrimidine, arylboronic acid, and Pd(PPh₃)₄.
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
THF is added via syringe, followed by the aqueous K₂CO₃ solution.
-
The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-substituted thieno[3,2-d]pyrimidine.
Conclusion and Recommendations
The selection of an appropriate palladium catalyst is a critical parameter in the successful synthesis of thienopyrimidine derivatives. For routine Suzuki-Miyaura couplings, Pd(PPh₃)₄ remains a reliable and cost-effective choice. For more challenging substrates or when higher efficiency is desired, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or N-heterocyclic carbene ligands are recommended.
Researchers should consider screening a small number of catalyst systems, varying the ligand, base, and solvent to identify the optimal conditions for their specific substrate combination. The mechanistic understanding and detailed protocols provided in this guide serve as a valuable starting point for the rational design and execution of palladium-catalyzed thienopyrimidine synthesis.
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A Senior Application Scientist's Guide to Base Selection in Palladium-Catalyzed Cross-Coupling of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
The 7-bromo-2-chlorothieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous molecules in drug discovery and materials science. Its selective functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of synthetic strategies, enabling the construction of diverse molecular architectures. However, the success of these transformations—be it Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings—is critically dependent on the judicious selection of the base.
This guide provides an in-depth evaluation of various bases for these reactions. We will move beyond simple protocols to explore the mechanistic role of the base, present comparative data from relevant systems, and offer field-proven insights to help you optimize your synthetic outcomes.
The Mechanistic Imperative: Why the Base is More Than a Proton Scavenger
In palladium-catalyzed cross-coupling, the base is an active and essential participant in the catalytic cycle, most notably during the transmetalation step. Its role, however, varies depending on the specific reaction.
-
Suzuki-Miyaura Coupling: The primary function of the base is to activate the organoboron species. Two main pathways are generally accepted: the boronate pathway, where the base activates the boronic acid to form a more nucleophilic "ate" complex, and the hydroxide pathway, where the base generates a palladium(II) hydroxide complex that reacts with the neutral boronic acid.[1] Weaker bases like carbonates and phosphates are often sufficient and preferred to avoid degradation of sensitive substrates.[1]
-
Buchwald-Hartwig Amination: Here, the base's crucial role is to deprotonate the amine nucleophile (or the resulting N-H bond in the palladium complex) to generate the active amide species required for reductive elimination. Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently employed to facilitate this step.[2]
-
Sonogashira Coupling: The base performs a dual function. It deprotonates the terminal alkyne to form the reactive copper(I) acetylide and also helps regenerate the Pd(0) catalyst in the reductive elimination step. Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used as they can also serve as the solvent.[3]
Below is a visualization of the base's role in the pivotal transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for cross-coupling reactions.
Step-by-Step Procedure
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv). [4][5] * Expertise: Using a slight excess of the boronic acid drives the reaction to completion. K₃PO₄ is an excellent choice for heteroaryl halides, providing sufficient basicity without degrading the substrate.
-
Catalyst Addition: Add the palladium catalyst system. A reliable choice is a pre-catalyst like XPhos Pd G2 (1-3 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like XPhos (2-4 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Trustworthiness: This step is critical. Skipping or improperly performing the degassing/inerting step is a common cause of reaction failure.
-
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe. [4][5]The total concentration should be around 0.1 M with respect to the limiting reagent.
-
Expertise: The addition of water often accelerates the reaction by helping to dissolve the inorganic base and facilitating the crucial transmetalation step. Solvents should be degassed beforehand by sparging with an inert gas for 20-30 minutes.
-
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-18 hours.
-
Trustworthiness: The reaction progress should be monitored by a suitable method like TLC or LC-MS to determine the point of completion and avoid potential product degradation from prolonged heating.
-
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusions and Recommendations
The selection of a base is not a one-size-fits-all decision. For the functionalization of This compound , the following recommendations serve as a robust starting point:
-
For Suzuki-Miyaura Couplings: Begin with K₃PO₄ in a dioxane/water solvent system. [4][5]It offers a good balance of reactivity and substrate compatibility. If yields are low, consider the more soluble and often more reactive Cs₂CO₃ .
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required. NaOtBu or LHMDS are standard choices. [2]For substrates with base-sensitive functional groups (e.g., esters), a milder organic base like DBU in combination with an additive may be explored. [2][6]* For Sonogashira Couplings: An organic amine base like triethylamine (TEA) is the conventional choice, often used in conjunction with a copper(I) co-catalyst. [3][7]This provides a sufficiently basic environment for alkyne deprotonation in a compatible solvent.
By understanding the mechanistic role of the base and leveraging comparative data, researchers can significantly streamline the optimization process, leading to more efficient and reliable syntheses of valuable thieno[3,2-d]pyrimidine derivatives.
References
-
National Center for Biotechnology Information. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... Retrieved from [Link]
-
Thieme. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]
-
Bentham Science. (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis. Retrieved from [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PubMed Central. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Introduction
In the landscape of drug discovery and development, thienopyrimidines serve as privileged scaffolds for synthesizing novel therapeutic agents.[1][2] 7-Bromo-2-chlorothieno[3,2-d]pyrimidine (CAS No. 1152475-42-7) is a valuable intermediate in this field, enabling the construction of more complex molecules.[3] However, its halogenated nature—containing both bromine and chlorine—necessitates a rigorous and informed approach to its handling and, most critically, its disposal. Improper disposal of halogenated organic compounds poses a significant risk to environmental and human health.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through unwavering commitment to safety and scientific integrity. This document is designed for researchers, scientists, and drug development professionals to ensure that laboratory operations are not only innovative but also safe and environmentally responsible.
PART 1: Hazard Identification and Safety Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with specific risks that dictate the necessary safety precautions.[4][5]
GHS Hazard Statements:
The GHS pictogram associated with this compound is GHS07, an exclamation mark, indicating these moderate hazards.[5] The signal word is "Warning".[4][5][6]
| Identifier | Value | Reference |
| Chemical Name | This compound | [4] |
| CAS Number | 1152475-42-7 | [4][5] |
| Molecular Formula | C₆H₂BrClN₂S | [3] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H302, H315, H319, H335 | [4][6] |
PART 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The hazards outlined above mandate the use of appropriate PPE to prevent exposure.
-
Engineering Controls : All handling and preparation for disposal must be conducted within a certified chemical fume hood.[7] This is the primary defense against respiratory irritation by preventing the inhalation of dust or vapors.[8][9]
-
Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9] This is non-negotiable to protect against serious eye irritation.
-
Skin Protection : Wear a lab coat and handle the compound with chemically impermeable gloves (e.g., nitrile gloves).[8] Gloves must be inspected before use and removed carefully to avoid skin contamination.[10] Contaminated clothing should be removed and washed before reuse.[4]
-
Respiratory Protection : If working outside of a fume hood is unavoidable (which is strongly discouraged), a full-face respirator with appropriate cartridges should be used.[9]
PART 3: The Cornerstone of Compliance: Waste Segregation
The single most important principle in the disposal of this compound is strict waste segregation . As a halogenated organic compound, this compound waste must never be mixed with non-halogenated organic waste.[7][11][12]
Causality: The reason for this strict segregation lies in the final disposal method, which is typically high-temperature incineration.[13] When halogenated compounds are burned, they produce acidic gases like hydrogen bromide (HBr) and hydrogen chloride (HCl). A licensed hazardous waste incinerator is equipped with "scrubbers" to neutralize these corrosive gases.[8] If halogenated waste is mixed with non-halogenated waste and sent to a standard incinerator, these acidic gases can be released into the atmosphere, and incomplete combustion can form highly toxic byproducts such as dioxins.
PART 4: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound and associated contaminated materials.
Step 4.1: Container Selection and Labeling
-
Select the Correct Container : Use only a designated "Halogenated Organic Waste" container provided by your institution's Environmental Health and Safety (EHS) department. The container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[11]
-
Proper Labeling : The moment the first drop of waste is added, the container must be labeled.[11] The label must include, at a minimum:
Step 4.2: Managing Contaminated Materials
-
Solid Waste : Disposable items such as contaminated gloves, weighing paper, and pipette tips should be placed in a sealed bag, labeled, and then put into the solid halogenated hazardous waste container.
-
Glassware Decontamination : Glassware that will be reused must be decontaminated inside a fume hood. Rinse the glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in the designated liquid halogenated waste container.[7]
Step 4.3: Disposal of Unused or Expired Compound
Disposal of the pure compound must be managed through your institution's EHS office.[7] The compound should remain in its original, clearly labeled container. Do not attempt to neutralize or degrade the chemical in the lab unless you are following a validated and approved EHS protocol for chemical degradation of thienopyrimidines.[14] The ultimate disposal route will be through a licensed chemical destruction plant, likely via controlled incineration with flue gas scrubbing.[8]
Step 4.4: Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure the area is well-ventilated (fume hood running).
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite or sand).
-
Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container.[10][15]
-
Disposal : Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your EHS department.
PART 5: Visualization of the Disposal Workflow
The following diagram outlines the critical decision-making process for handling waste generated from work involving this compound.
Caption: Decision workflow for proper segregation and disposal of laboratory waste.
PART 6: Regulatory Framework
All disposal activities are governed by a multi-layered regulatory framework. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , which defines and regulates hazardous waste.[13] Waste containing chlorinated solvents from cleaning operations is explicitly considered hazardous under RCRA.[13] Additionally, the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) , or Superfund, establishes requirements for reporting spills of hazardous substances.[13]
It is imperative to recognize that state and local regulations can be more stringent than federal laws.[13][16] Therefore, the final and most authoritative source for disposal procedures is always your institution's Environmental Health and Safety (EHS) department, which operates in accordance with these specific regulations.
Conclusion
The proper disposal of this compound is not merely a procedural task but a fundamental responsibility of every scientist. By adhering to the principles of hazard identification, use of appropriate PPE, and—above all—strict segregation of halogenated waste, we uphold our commitment to safety, environmental stewardship, and scientific excellence. Always consult your specific Safety Data Sheet (SDS) and your institution's EHS guidelines as the ultimate authorities on waste management.
References
-
What Regulations Apply to Chlorinated Solvent Use? PF Online. [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central, National Institutes of Health. [Link]
-
Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]
-
PYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]
-
1152475-42-7|this compound. SAGECHEM. [Link]
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. MDPI. [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
This compound. PubChemLite. [Link]
-
Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
-
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. PubChem, National Institutes of Health. [Link]
-
The Chemistry of Thienopyrimidines. ResearchGate. [Link]
-
WASTE MANAGEMENT. The University of Edinburgh. [Link]
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Personal protective equipment for handling 7-Bromo-2-chlorothieno[3,2-d]pyrimidine
Essential safety protocols and operational guidance for laboratory professionals in drug development.
The responsible and informed handling of chemical reagents is fundamental to both laboratory safety and the integrity of scientific research. This guide provides critical safety and logistical information for 7-Bromo-2-chlorothieno[3,2-d]pyrimidine, a heterocyclic compound frequently employed as a building block in the synthesis of novel therapeutic agents. As your partners in research, we aim to provide value beyond the product itself, empowering you with the knowledge to work safely and efficiently. This document outlines the necessary personal protective equipment (PPE), safe operational procedures, and disposal plans, grounded in established chemical safety principles.
Understanding the Risks: A Proactive Stance on Safety
A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Core Personal Protective Equipment (PPE): A Multi-Faceted Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following recommendations are designed to provide robust protection.
| PPE Component | Specifications & Rationale |
| Hand Protection | Nitrile Gloves: Recommended for their broad chemical resistance.[2] Double Gloving: Advised for procedures involving solvents or extended handling to provide an additional protective layer.[3] Regular Glove Changes: Change gloves every 30-60 minutes or immediately upon known or suspected contact with the chemical.[3] |
| Eye & Face Protection | Chemical Splash Goggles: Essential to shield against accidental splashes.[2] Face Shield: To be worn in conjunction with goggles during procedures with a high risk of splashing, such as transferring solutions.[4] |
| Body Protection | Laboratory Coat: A standard, fully-fastened lab coat is the minimum requirement. Chemical-Resistant Apron: Recommended for added protection over the lab coat during higher-risk procedures. |
| Respiratory Protection | Chemical Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] NIOSH-Approved Respirator: A fit-tested N95 or higher respirator is recommended when handling the solid compound outside of a fume hood or if there is a risk of aerosolization.[4][6] |
Safe Handling Operations: A Step-by-Step Workflow
A systematic and well-planned workflow is crucial for minimizing exposure risks.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Emergency Response: Preparedness for Unforeseen Events
Spill Management Protocol
A calm and structured response is essential in the event of a spill.
Caption: A decision-making workflow for responding to a spill of this compound.
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
Waste Disposal: A Commitment to Environmental Responsibility
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including gloves, absorbent pads, and glassware rinsate, in a designated and clearly labeled hazardous waste container.[5]
-
Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste" and the full chemical name.[5]
-
Disposal: Adhere to your institution's specific protocols for the disposal of hazardous chemical waste.[1][8]
By diligently following these safety protocols, you can create a secure environment for your vital research with this compound. A proactive and informed approach to chemical safety is a cornerstone of scientific excellence.
References
- This compound Safety D
- 7-BROMOTHIENO[3,2-D]PYRIMIDIN-4(1H)
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- Safe handling of hazardous drugs. PubMed Central.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
